molecular formula C18H17F3N6O2 B10764162 CHR-6494 TFA

CHR-6494 TFA

Numéro de catalogue: B10764162
Poids moléculaire: 406.4 g/mol
Clé InChI: ILWYDZNXJQESDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CHR-6494 TFA is a useful research compound. Its molecular formula is C18H17F3N6O2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWYDZNXJQESDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CHR-6494 TFA: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] By targeting Haspin, CHR-6494 disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Haspin Kinase and Histone H3 Phosphorylation

The primary mechanism of action of this compound is the potent and specific inhibition of Haspin kinase.[1] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is essential for correcting kinetochore-microtubule attachments and ensuring proper chromosome segregation.

This compound directly binds to Haspin kinase, inhibiting its catalytic activity with a half-maximal inhibitory concentration (IC50) of 2 nM. This inhibition prevents the phosphorylation of histone H3 at threonine 3.[3] The loss of the H3T3ph mark disrupts the recruitment of the CPC to the centromeres, leading to a cascade of downstream events that ultimately compromise mitotic fidelity.

Signaling Pathway Diagram

CHR-6494_Mechanism_of_Action cluster_0 Mitosis cluster_1 This compound Intervention Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates Mitotic Catastrophe Mitotic Catastrophe Haspin Kinase->Mitotic Catastrophe p-Histone H3 (Thr3) p-Histone H3 (Thr3) Histone H3->p-Histone H3 (Thr3) CPC Recruitment CPC Recruitment p-Histone H3 (Thr3)->CPC Recruitment Proper Mitosis Proper Mitosis CPC Recruitment->Proper Mitosis This compound This compound This compound->Haspin Kinase Inhibits G2/M Arrest G2/M Arrest Mitotic Catastrophe->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic defects.

Cellular and In Vivo Consequences of Haspin Inhibition

The disruption of the Haspin-H3T3ph-CPC axis by this compound manifests in several observable cellular and in vivo effects:

  • Mitotic Catastrophe: Treatment with CHR-6494 leads to severe mitotic defects, including metaphase misalignment, abnormal spindle formation, and centrosome amplification.[1][2] This cellular state, known as mitotic catastrophe, is a direct consequence of the compromised CPC function.

  • G2/M Cell Cycle Arrest: As a result of the mitotic defects and activation of the spindle assembly checkpoint, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[1][4]

  • Induction of Apoptosis: Prolonged G2/M arrest and the inability to complete mitosis trigger the intrinsic apoptotic pathway.[3] This is evidenced by increased activity of caspases 3 and 7 and the cleavage of PARP.[3][4]

  • Anti-Angiogenic Effects: In ex vivo assays, CHR-6494 has demonstrated the ability to inhibit angiogenesis.

  • Antitumor Activity in Vivo: Preclinical studies in xenograft models have shown that this compound can inhibit tumor growth.[5][6] For instance, in nude mice bearing HCT-116 human colorectal cancer cells, intraperitoneal administration of CHR-6494 (50 mg/kg) resulted in dose-dependent tumor growth inhibition. Similarly, it has shown efficacy in models of breast cancer and melanoma.[3]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Cancer500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
Wi-38Normal Lung Fibroblast1059
COLO-792Melanoma497[3]
RPMI-7951Melanoma628[3]
Various Melanoma LinesMelanoma396 - 1229[3]
BxPC-3-LucPancreatic Cancer849[5]
MCF7Breast Cancer900.4[7]
SKBR3Breast Cancer1530[7]
MCF10ANon-tumorigenic Breast547[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelCancer TypeDosage and AdministrationOutcomeReference
Nude mice with HCT-116 xenograftsColorectal Cancer50 mg/kg, i.p., 2 cycles of 5 consecutive daysTumor growth inhibition
Nude mice with MDA-MB-231 xenograftsBreast Cancer20 mg/kg, i.p., 15 consecutive daysTumor growth inhibition
Nude mice with BxPC-3-Luc xenograftsPancreatic CancerNot specifiedSignificantly inhibited tumor growth after 4 weeks[5]
ApcMin/+ miceIntestinal Polypsi.p. injection for 50 daysSignificantly inhibited intestinal polyp development[6][8]

Detailed Experimental Protocols

Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from Han L, et al. J Cancer. 2017.[3][9]

  • Cell Seeding: Plate melanoma cells in 96-well plates in triplicate at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 72 hours.

  • Staining:

    • Wash the cells once with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Stain the cells with 0.1% crystal violet solution for 20 minutes at room temperature.

  • Quantification:

    • Wash the plates with water and air dry.

    • Solubilize the stain by adding 10% acetic acid.

    • Measure the absorbance at 590 nm using a microplate reader.

Western Blot Analysis for Histone H3 Phosphorylation

This protocol is a general representation based on descriptions in Huertas D, et al. Oncogene. 2012 and Han L, et al. J Cancer. 2017.[1][3]

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-histone H3 (Thr3) (e.g., from Millipore) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the description in Nishida-Fukuda H, et al. PLoS One. 2021.[4][10]

  • Cell Treatment and Harvesting: Treat breast cancer cells with this compound for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining:

    • Wash the cells with PBS.

    • Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence of PI.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Measured Endpoints Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Western Blot Western Blot This compound Treatment->Western Blot Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination p-H3T3 Levels p-H3T3 Levels Western Blot->p-H3T3 Levels Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound is a potent and specific inhibitor of Haspin kinase that demonstrates significant antitumor activity in a range of preclinical cancer models. Its well-defined mechanism of action, centered on the disruption of a key mitotic event, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its potential in oncology.

References

What is the role of haspin kinase in mitosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Haspin Kinase in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haspin, a highly conserved serine/threonine kinase, has emerged as a critical regulator of mitotic progression. Unlike many other mitotic kinases, haspin possesses a unique structural architecture and is intrinsically active. Its primary and most well-characterized role is the specific phosphorylation of Histone H3 at Threonine 3 (H3T3ph), a modification that serves as a pivotal signal for the correct execution of mitosis. This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), thereby initiating a cascade of events essential for proper chromosome alignment, sister chromatid cohesion, and the robust functioning of the spindle assembly checkpoint. Disruption of haspin activity leads to severe mitotic defects, including chromosome misalignment and mitotic arrest, making it an attractive target for anti-cancer therapeutics. This guide provides a comprehensive overview of haspin's function, regulation, and downstream effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Mechanism of Action

Haspin is a unique protein kinase that plays a central role in orchestrating chromosome behavior during cell division.[1][2] Its primary substrate is Histone H3, which it specifically phosphorylates at the threonine 3 residue (H3T3ph).[3][4][5] This modification occurs predominantly during mitosis, starting in prophase and being removed during anaphase.[3][4]

The phosphorylation of H3T3 by haspin creates a binding site or "landing pad" for the protein Survivin, a key subunit of the Chromosomal Passenger Complex (CPC).[6] The CPC, which also includes the kinase Aurora B, INCENP, and Borealin, is a master regulator of mitosis.[7] By recruiting the CPC to the inner centromere, haspin ensures that Aurora B is correctly positioned to phosphorylate its own substrates, which are crucial for correcting improper microtubule-kinetochore attachments and for signaling the spindle assembly checkpoint (SAC).[6][7][8]

Depletion or inhibition of haspin prevents H3T3 phosphorylation, leading to the mislocalization of the CPC from the centromeres.[3][7] This, in turn, results in a failure of chromosomes to align properly at the metaphase plate, a condition that activates the SAC and causes cells to arrest in mitosis.[2][3][9]

Signaling Pathway Diagram

Haspin_Signaling_Pathway cluster_H3 Haspin Haspin Kinase H3T3 Histone H3 Haspin->H3T3 Phosphorylates H3T3ph p-Histone H3 (Thr3) CPC Aurora B Survivin INCENP Borealin H3T3ph->CPC:f1 Recruits via Survivin Centromere Centromere CPC->Centromere Localizes to Kinetochore Kinetochore Substrates (e.g., MCAK, CENP-A) CPC:f0->Kinetochore Phosphorylates Cohesion Centromeric Cohesion CPC:f0->Cohesion Maintains SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Regulates Alignment Proper Chromosome Alignment SAC->Alignment Ensures

Core Haspin Kinase Signaling Pathway in Mitosis.

Regulation of Haspin Kinase Activity

While haspin protein levels remain relatively stable throughout the cell cycle, its kinase activity towards H3T3 is tightly restricted to mitosis.[2] This regulation is achieved primarily through a complex series of phosphorylation events on haspin's N-terminal domain, which relieve an autoinhibitory interaction.[2][10]

Several key mitotic kinases converge to activate haspin:

  • Cyclin-dependent kinase 1 (Cdk1): Cdk1 provides a "priming" phosphorylation on haspin.[6]

  • Polo-like kinase 1 (Plk1): Following Cdk1 priming, Plk1 binds to and further phosphorylates haspin, which is a critical step for its initial activation in early mitosis.[6][10]

  • Aurora A and B: Aurora A can directly phosphorylate and activate haspin in early mitosis.[11] Furthermore, a positive feedback loop exists where haspin-recruited Aurora B can, in turn, phosphorylate and further enhance haspin activity.[6][11][12]

This hierarchical and multi-faceted regulation ensures that haspin is activated at the right time (the onset of mitosis) and place (on the chromosomes) to initiate the downstream events necessary for faithful chromosome segregation.

Haspin Activation Pathway Diagram

Haspin_Regulation Cdk1 Cdk1-Cyclin B Haspin_inactive Haspin (Inactive) Cdk1->Haspin_inactive 'Primes' by Phosphorylation Plk1 Plk1 Plk1->Haspin_inactive Phosphorylates AuroraA Aurora A AuroraA->Haspin_inactive Phosphorylates Haspin_active Haspin (Active) Haspin_inactive->Haspin_active Activation H3T3ph H3T3ph Haspin_active->H3T3ph Creates AuroraB Aurora B (CPC) AuroraB->Haspin_active Positive Feedback H3T3ph->AuroraB Recruits

Regulation of Haspin Kinase activity during mitosis.

Downstream Effects of Haspin Activity

The haspin-mediated recruitment of the CPC to centromeres has several critical downstream consequences for mitotic fidelity.

Protection of Centromeric Cohesion

Sister chromatid cohesion is essential for proper chromosome alignment. In prophase, much of the cohesin complex is removed from the chromosome arms by a "releasing factor" containing Wapl and Pds5.[13] However, centromeric cohesin must be protected from this removal until anaphase. Haspin plays a key role in this protection.[2][13] It localizes to centromeres through an interaction with the cohesin-associated protein Pds5B.[13] Once there, haspin's kinase activity is required to antagonize Wapl, preventing it from removing the centromeric cohesin prematurely.[13] Depletion of haspin leads to a premature loss of sister chromatid cohesion.[2][12]

Spindle Assembly Checkpoint (SAC) Signaling

The SAC is a surveillance mechanism that prevents anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[14][15] Aurora B, as part of the CPC, is a central component of the SAC. It acts as a tension sensor, destabilizing incorrect kinetochore-microtubule attachments.[7][15] By ensuring the proper centromeric localization of Aurora B, haspin is indispensable for a functional SAC.[7] Inhibition of haspin kinase activity compromises SAC signaling, even in the presence of misaligned chromosomes.[7]

Quantitative Data Summary

The effects of haspin depletion or inhibition have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effect of Haspin Depletion (RNAi) on Mitotic Progression

Cell LinePhenotypeMeasurementResultReference
HeLaMitotic ArrestMitotic Index (%)~15% (vs. ~4% in control)[2]
HeLaChromosome Misalignment% of Metaphases with Misaligned Chromosomes>80% (vs. <10% in control)[2][3]
HeLaH3T3 PhosphorylationH3T3ph Signal Intensity (Arbitrary Units)Near complete elimination[3][4]
U2OSPremature Sister Chromatid Separation% of Mitotic Cells with Separated ChromatidsSignificantly increased[2]

Table 2: Effect of Haspin Inhibitors on Mitotic Events

InhibitorCell LineTarget ProcessMeasurementResultReference
CHR-6494HeLaMitotic EntryDelay in Mitotic Peak (hours)~4 hour delay[12]
5-Iodotubercidin (5-ITu)HeLaH3T3 PhosphorylationH3T3ph Western Blot SignalEfficiently reduced[12]
VariousHeLaCentromeric Aurora BAurora B Signal at CentromeresSignificantly decreased[7]
VariousHeLaSAC Signaling (Mad2 recruitment)Mad2 Signal at KinetochoresCompromised recruitment[7]

Key Experimental Protocols

Investigating the function of haspin kinase involves a variety of cellular and biochemical techniques. Detailed below are generalized protocols for cornerstone experiments.

Haspin Depletion by RNA Interference (RNAi)

This method is used to reduce the expression of haspin in cultured cells to study the resulting phenotype.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates or on coverslips at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: Dilute haspin-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for protein depletion.

  • Analysis: Harvest cells for analysis by Western blotting to confirm protein knockdown or fix cells for immunofluorescence microscopy to observe mitotic phenotypes.

Immunofluorescence Staining for Protein Localization

This technique is used to visualize the subcellular localization of haspin and other mitotic proteins, as well as to assess the structural integrity of the mitotic apparatus.

Protocol:

  • Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatments (e.g., RNAi, drug inhibition) as required.

  • Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a blocking solution (e.g., 3% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer (e.g., anti-haspin, anti-alpha-tubulin, anti-Aurora B) overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis start Start: HeLa Cells transfect Transfect with: - siControl - siHaspin start->transfect incubate Incubate 48-72 hours transfect->incubate harvest_wb Harvest for Western Blot incubate->harvest_wb fix_if Fix for Immunofluorescence incubate->fix_if probe_wb Probe with: - anti-Haspin - anti-Actin (Loading Control) harvest_wb->probe_wb stain_if Stain with: - DAPI (DNA) - anti-Tubulin (Spindle) - anti-Aurora B fix_if->stain_if result_wb Result: Confirm Haspin Knockdown probe_wb->result_wb result_if Result: Observe Chromosome Misalignment & CPC Mislocalization stain_if->result_if

Workflow for a Haspin RNAi experiment.

Conclusion and Future Directions

Haspin kinase is a cornerstone of mitotic regulation. Its specific phosphorylation of H3T3 initiates a critical signaling cascade that ensures the correct localization of the Chromosomal Passenger Complex, which in turn governs chromosome alignment, cohesion, and checkpoint signaling. The atypical nature of its kinase domain and its pivotal role in cell division have made haspin a subject of intense research and a promising target for drug development, particularly in oncology.[5][16] Future research will likely focus on identifying additional haspin substrates, further elucidating the intricate regulatory networks that control its activity, and developing highly specific and potent inhibitors for clinical applications. The continued study of haspin will undoubtedly provide deeper insights into the fundamental mechanisms that preserve genomic stability.

References

The Haspin Inhibitor CHR-6494 TFA: A Technical Guide to its Role in Modulating Histone H3 Threonine 3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CHR-6494 trifluoroacetate (TFA), a potent and selective small molecule inhibitor of Haspin kinase. Haspin kinase plays a pivotal role in mitosis through the specific phosphorylation of histone H3 at threonine 3 (H3T3ph), a critical signaling event for the proper alignment and segregation of chromosomes. This document details the mechanism of action of CHR-6494 TFA, its effects on cellular processes, and its potential as an anti-cancer therapeutic. Quantitative data on its inhibitory activities are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of the interplay between this compound and H3T3 phosphorylation.

Introduction

Histone post-translational modifications are fundamental to the regulation of chromatin structure and function, influencing a myriad of cellular processes including gene transcription, DNA repair, and cell division. Among these modifications, the phosphorylation of histone H3 at threonine 3 (H3T3ph) has emerged as a key regulator of mitosis. This phosphorylation event is catalyzed by the serine/threonine kinase Haspin (also known as GSG2).

This compound is a first-in-class, specific inhibitor of Haspin kinase.[1] Its ability to block H3T3 phosphorylation disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This guide explores the technical details of this compound's function and its utility as a research tool and potential therapeutic agent.

This compound: Mechanism of Action and Biological Effects

This compound is a potent inhibitor of Haspin kinase with a reported IC50 of 2 nM.[2][3][4] By inhibiting Haspin, this compound effectively blocks the phosphorylation of its primary substrate, histone H3 at threonine 3.[2][3][4] This inhibition has significant downstream consequences for mitotic progression.

The phosphorylation of H3T3 by Haspin is a crucial step in the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. The CPC, which includes the kinase Aurora B, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. By preventing H3T3 phosphorylation, this compound disrupts the localization and activation of the CPC, leading to mitotic defects such as chromosome misalignment, spindle abnormalities, and ultimately, cell cycle arrest in the G2/M phase and the induction of apoptosis.[1][5]

Quantitative Data

The anti-proliferative and inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound
Cell LineCancer TypeIC50 (nM) for Cell Growth InhibitionReference
HCT-116Colorectal Carcinoma500[2][3]
HeLaCervical Cancer473[2][3]
MDA-MB-231Breast Cancer752[2][3]
Wi-38Normal Lung Fibroblast1059[2]
COLO-792Melanoma497[6]
RPMI-7951Melanoma628[6]
MeWoMelanoma396[6]
MDA-MB-435Melanoma (BRAFV600E mutant)611[6]
MCF7Breast Cancer900.4[7]
SKBR3Breast Cancer1530[7]
MCF10ANon-tumorigenic Breast Epithelial547[7]
BxPC-3-LucPancreatic Cancer849.0[3]
Table 2: In Vivo Efficacy of this compound
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
HCT-116Colorectal Cancer50 mg/kg, i.p., 2 cycles of 5 consecutive daysTumor growth inhibition[4]
MDA-MB-231Breast Cancer20 mg/kg, i.p., 15 consecutive daysTumor growth inhibition[4]
MDA-MB-231Breast Cancer50 mg/kg, i.p., 4 cycles of 5 consecutive daysNo significant tumor growth inhibition[8]
BxPC-3-LucPancreatic Cancer50 mg/kg, i.p., 5 cycles of 5 consecutive days on/offSignificant tumor growth suppression[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (XTT Assay)

This protocol is adapted from studies evaluating the anti-proliferative effects of CHR-6494.[3][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10^4 cells per well and allow them to attach for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01–100 μM) in DMSO. Include a DMSO-only control.

  • Incubation: Incubate the plates for 48 hours.

  • XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.

  • Absorbance Measurement: After a 1-2 hour incubation with the XTT reagent, measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software such as GraphPad Prism.

Western Blot for Histone H3 Threonine 3 Phosphorylation

This protocol is a standard method for detecting changes in protein phosphorylation.[5][6]

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 at Threonine 3 (anti-pH3T3) overnight at 4°C. A total Histone H3 antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[2][8]

  • Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Visualizations

Signaling Pathway

CHR6494_Signaling_Pathway cluster_0 Mitotic Cell Haspin Haspin Kinase H3T3ph Phosphorylated Histone H3 (T3) Haspin->H3T3ph P MitoticArrest Mitotic Arrest & Apoptosis H3T3 Histone H3 CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Activates Segregation Proper Chromosome Segregation AuroraB->Segregation Ensures CHR6494 This compound CHR6494->Haspin Inhibits CHR6494->MitoticArrest Leads to

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and CPC recruitment, leading to mitotic arrest.

Experimental Workflow: Western Blot for pH3T3

Western_Blot_Workflow start Start: Cell Culture with/without CHR-6494 lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (anti-pH3T3 & anti-H3) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Detection (ECL Substrate) secondary->detect end End: Analysis of pH3T3 Levels detect->end

Caption: Workflow for detecting phosphorylated Histone H3 at Threonine 3 (pH3T3) by Western Blot.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Cell Treatment with CHR-6494 harvest Cell Harvesting start->harvest fix Fixation (70% Ethanol) harvest->fix stain Staining (Propidium Iodide + RNase A) fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (Cell Cycle Distribution) flow->analysis end End: Quantification of G2/M Arrest analysis->end

Caption: Workflow for analyzing cell cycle distribution using flow cytometry and propidium iodide staining.

Conclusion

This compound is a valuable tool for studying the role of Haspin kinase and histone H3 threonine 3 phosphorylation in mitotic regulation. Its potent and selective inhibitory activity makes it a strong candidate for further investigation as an anti-cancer therapeutic, particularly in tumors where Haspin is overexpressed or where targeting mitotic checkpoints is a viable strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further research, including more extensive in vivo studies and combination therapies, will be crucial in fully elucidating the therapeutic potential of this compound.

References

Biological effects of inhibiting haspin with CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Effects of Haspin Inhibition with CHR-6494 TFA

Introduction

Haspin (Haploid Germ cell-specific nuclear protein kinase), also known as GSG2, is a serine/threonine kinase crucial for the proper execution of mitosis.[1][2] Its primary role involves the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event that facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres.[3][4] This process is essential for accurate chromosome alignment and segregation during cell division.[3][5][6] Due to its elevated expression in various cancers and its correlation with tumor malignancy and poor survival, Haspin has emerged as a promising target for anticancer therapies.[1][2][7]

CHR-6494 is a potent, first-in-class small-molecule inhibitor of Haspin kinase.[8] Supplied as a trifluoroacetate (TFA) salt, it has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the biological effects of CHR-6494, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

CHR-6494 exerts its biological effects through the direct and potent inhibition of Haspin kinase activity. With an in vitro IC50 of 2 nM, it effectively blocks the catalytic function of the enzyme.[9] The primary and most well-documented downstream consequence of this inhibition is the marked reduction in the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[9][10] This specific phosphorylation is a critical signal for the proper localization of the CPC, which includes key mitotic regulators like Aurora B kinase.[4] By preventing H3T3 phosphorylation, CHR-6494 disrupts the CPC's ability to localize to the inner centromere, leading to a cascade of mitotic errors.[3]

cluster_pathway Haspin Signaling Pathway in Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph Phosphorylated H3 (H3T3ph) H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Mitosis Proper Chromosome Alignment & Segregation CPC->Mitosis CHR6494 This compound CHR6494->Haspin Inhibits

Caption: Haspin signaling pathway and the inhibitory action of this compound.

Biological Effects of Haspin Inhibition

The disruption of the Haspin-H3T3ph-CPC axis by CHR-6494 leads to several distinct and measurable biological outcomes in cancer cells.

Cell Cycle Arrest

Treatment with CHR-6494 induces a significant arrest of cancer cells in the G2/M phase of the cell cycle.[1][8] This is a direct consequence of the disruption of mitotic progression. For instance, in MDA-MB-231 breast cancer cells, treatment with 500 nM and 1000 nM CHR-6494 increased the percentage of cells in the G2/M phase from 17.7% to 25.4% and 26.3%, respectively.[1] The increase in MPM-2 positive cells, a marker for mitosis, confirms that a significant portion of the arrested cells are in the M phase.[1]

Mitotic Catastrophe and Spindle Defects

A hallmark of Haspin inhibition is the induction of mitotic catastrophe. Cells treated with CHR-6494 (e.g., 500 nM) exhibit severe mitotic defects, including abnormal morphology of the mitotic spindle and centrosome amplification.[9] This failure to correctly assemble the mitotic apparatus prevents proper chromosome segregation. Consequently, this leads to the upregulation of spindle assembly checkpoint proteins like BUB1 and the mitotic arrest marker Cyclin B1, as the cell attempts to halt division in response to the errors.[9]

Induction of Apoptosis

Unable to resolve the mitotic errors, cells treated with CHR-6494 ultimately undergo apoptosis (programmed cell death).[8][9][10] This effect is dose-dependent and has been observed across multiple cancer cell lines.[9] The induction of apoptosis is confirmed by significant increases in the activity of effector caspases, such as caspase 3 and 7. For example, after 72 hours of treatment, 300 nM and 600 nM of CHR-6494 increased caspase 3/7 activity by 3- and 6-fold in COLO-792 melanoma cells, and by 8.5- and 16-fold in RPMI-7951 melanoma cells, respectively.[9][10]

cluster_logic Cellular Consequences of CHR-6494 Treatment Inhibition Haspin Inhibition by CHR-6494 H3T3ph Reduced H3T3ph Inhibition->H3T3ph Defects Mitotic Defects (Spindle/Centrosome) H3T3ph->Defects Arrest G2/M Cell Cycle Arrest Defects->Arrest Apoptosis Apoptosis Arrest->Apoptosis Proliferation Reduced Cell Proliferation Apoptosis->Proliferation

Caption: Logical flow of the cellular effects induced by CHR-6494.

Anti-Angiogenesis

Beyond its direct effects on tumor cells, CHR-6494 has also been shown to inhibit angiogenesis. In an ex vivo chicken embryo aortic arch ring assay, concentrations of 0.5 µM and 1.0 µM demonstrated anti-angiogenic properties, suggesting the compound may also impact the tumor microenvironment by restricting blood supply.[9]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous studies. The following tables summarize this key data.

Table 1: In Vitro Anti-Proliferative Efficacy of this compound

Cell LineCancer TypeIC50 Value (nM)Assay Duration (h)Reference
HCT-116Colorectal Carcinoma50072[9]
HeLaCervical Cancer47372[8][9]
MDA-MB-231Breast Cancer75272[8][9]
Wi-38Normal Lung Fibroblast105972[9]
COLO-792Melanoma49772[10]
RPMI-7951Melanoma62872[10]
Various MelanomaMelanoma396 - 122972[9]
BxPC-3-LucPancreatic Cancer84948[11][12][13]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineCancer TypeConcentration (nM)EffectFold/Percent ChangeDuration (h)Reference
MDA-MB-231Breast Cancer500Increase in G2/M phase cellsFrom 17.7% to 25.4%-[1]
MDA-MB-231Breast Cancer1000Increase in G2/M phase cellsFrom 17.7% to 26.3%-[1]
COLO-792Melanoma300Increase in Caspase 3/7 activity3-fold72[9][10]
COLO-792Melanoma600Increase in Caspase 3/7 activity6-fold72[9][10]
RPMI-7951Melanoma300Increase in Caspase 3/7 activity8.5-fold72[9][10]
RPMI-7951Melanoma600Increase in Caspase 3/7 activity16-fold72[9][10]

Table 3: In Vivo Antitumor Activity of this compound

Animal ModelCancer TypeDosing RegimenOutcomeReference
Nude Mice (HCT-116 Xenograft)Colorectal Cancer50 mg/kg, i.p., 2 cycles of 5 consecutive days for 15 daysDose-dependent tumor growth inhibition without body weight change.[9]
Nude Mice (MDA-MB-231 Xenograft)Breast Cancer20 mg/kg, i.p., for 15 consecutive daysInhibition of tumor volume and weight compared to control.[9]
Nude Mice (MDA-MB-231 Xenograft)Breast Cancer50 mg/kg, i.p., 4 cycles of 5 consecutive days over 35 daysFailed to inhibit tumor growth under these conditions.[1][2]
Apc min/+ MiceIntestinal Polypsi.p. injection for 50 daysSignificantly inhibited intestinal polyp development.[14]
Nude Mice (BxPC-3-Luc Xenograft)Pancreatic Cancer50 mg/kg, i.p., 5 cycles of 5 consecutive days with 5-day breaksSignificantly inhibited tumor growth over 4 weeks.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Proliferation Assays
  • Objective: To determine the dose-dependent effect of CHR-6494 on cell proliferation and calculate IC50 values.

  • Method (XTT Assay):

    • Cell Seeding: Seed cells (e.g., BxPC-3-Luc) in a 96-well plate at a density of 2x10⁴ cells per well and incubate for 24 hours to allow for attachment.[11]

    • Compound Treatment: Prepare serial dilutions of CHR-6494 (dissolved in DMSO) in culture medium. Replace the medium in the wells with medium containing various concentrations of CHR-6494 (e.g., 0.01 to 100 µM).[11] Include a vehicle control (DMSO only).

    • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

    • XTT Reagent Addition: Add XTT reagent (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis[4-methoxy6-nitro] benzene sulfonic acid hydrate) to each well according to the manufacturer's protocol.[11]

    • Measurement: After a 2-hour incubation with the reagent, measure the absorbance at the appropriate wavelength using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using graphing software like GraphPad Prism.[12]

  • Method (Crystal Violet Staining):

    • Follow steps 1-3 as above.

    • Fixation: Wash cells with PBS and fix with a suitable fixative (e.g., methanol).

    • Staining: Stain the fixed cells with 0.5% crystal violet solution.

    • Washing & Solubilization: Wash away excess stain and allow the plate to dry. Solubilize the stain with a solubilizing agent (e.g., methanol or Sorenson’s buffer).

    • Measurement: Read the absorbance on a plate reader.

Cell Cycle Analysis
  • Objective: To quantify the distribution of cells in different phases of the cell cycle following CHR-6494 treatment.

  • Method (Propidium Iodide Staining & Flow Cytometry):

    • Treatment: Treat breast cancer cells (e.g., MDA-MB-231, SKBR3) with desired concentrations of CHR-6494 (e.g., 500 nM, 1000 nM) or vehicle control for a specified time.

    • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

    • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]

cluster_workflow Workflow: Cell Cycle Analysis via Flow Cytometry Start Seed & Treat Cells with CHR-6494 Harvest Harvest & Wash Cells Start->Harvest Fix Fix in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) & RNase A Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze End Quantify Cell Cycle Phase Distribution Analyze->End

Caption: Experimental workflow for analyzing cell cycle distribution.

Apoptosis Assay
  • Objective: To detect and quantify the percentage of apoptotic cells.

  • Method (Annexin V-FITC/PI Staining):

    • Treatment & Harvesting: Treat cells as described for the cell cycle analysis and harvest them.

    • Washing: Wash cells twice with cold PBS and then resuspend in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 1X Binding Buffer and analyze by flow cytometry immediately. Viable cells are Annexin V/PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[1]

Western Blotting
  • Objective: To detect changes in the levels of specific proteins and their phosphorylation status (e.g., H3T3ph).

  • Method:

    • Cell Lysis: Treat cells with CHR-6494 (e.g., 1000 nM for 24 h), wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-Histone H3 (Thr3)) overnight at 4°C.[1]

    • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-linked secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image on a suitable imaging system. Use a loading control (e.g., actin or vinculin) to ensure equal protein loading.[15]

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of CHR-6494 in a living organism.

  • Method (Mouse Xenograft Model):

    • Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 2x10⁶ BxPC-3-Luc cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., average volume of 62 mm³).[1]

    • Randomization: Randomly divide the mice into control (vehicle) and treatment groups.

    • Treatment: Administer CHR-6494 or vehicle via the desired route (e.g., intraperitoneal injection) according to a predefined schedule (e.g., 50 mg/kg for 5 consecutive days).[11]

    • Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

A Note on the TFA Counter-ion

CHR-6494 is supplied as a trifluoroacetate (TFA) salt. TFA is commonly used in the purification of synthetic peptides and small molecules.[16] While often considered inert, researchers should be aware that at certain concentrations, TFA itself can have biological effects, including the potential to inhibit or stimulate cell growth in a dose-dependent manner.[16] It is crucial to use a vehicle control containing an equivalent concentration of TFA when possible, although in the case of CHR-6494, the vehicle is typically DMSO. The reported effects are overwhelmingly attributed to the active CHR-6494 molecule, but this formulation detail is important for rigorous experimental design.

Conclusion

This compound is a highly potent and specific inhibitor of Haspin kinase that demonstrates significant anticancer activity both in vitro and in vivo. By blocking the phosphorylation of Histone H3 at threonine 3, it disrupts a critical mitotic signaling event, leading to G2/M arrest, mitotic catastrophe, and ultimately, apoptotic cell death in a wide range of cancer cell types. While its efficacy in some in vivo models can be variable, the collective data strongly support the continued investigation of Haspin inhibition as a valuable strategy in oncology. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of CHR-6494 and other Haspin inhibitors.

References

CHR-6494 TFA-Induced Mitotic Catastrophe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase. It details the compound's mechanism of action, its ability to induce mitotic catastrophe in cancer cells, and the underlying signaling pathways. This guide summarizes key quantitative data and provides detailed protocols for relevant experimental assays to facilitate further research and development.

Introduction: Targeting Mitotic Kinases in Oncology

Mitotic kinases are critical regulators of cell division, and their dysregulation is a hallmark of cancer. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase, has emerged as a promising therapeutic target.[1] Haspin's primary role during mitosis is the phosphorylation of Histone H3 at threonine 3 (H3T3), an essential step for the proper orchestration of chromosome segregation.[1][2]

This compound is a first-in-class, specific inhibitor of Haspin kinase.[3] By blocking this key mitotic event, CHR-6494 induces profound errors in cell division, leading to a form of cell death known as mitotic catastrophe. This mechanism makes it a compound of significant interest for cancer therapy, particularly in tumors where mitotic checkpoint integrity is crucial.[4][5]

Mechanism of Action: Inhibition of Haspin and H3T3 Phosphorylation

This compound is a highly potent inhibitor of Haspin kinase, with a reported half-maximal inhibitory concentration (IC50) of 2 nM in enzymatic assays.[4] Its primary molecular action is the direct prevention of the phosphorylation of Histone H3 at threonine 3 (pH3T3).[4][6]

This specific phosphorylation event is a crucial "positioning mark" for the Chromosomal Passenger Complex (CPC), a critical regulator of mitosis. The CPC, which includes key proteins like Aurora B kinase and Survivin, requires pH3T3 to correctly localize to the centromeres during prophase and metaphase.[6] By inhibiting Haspin, CHR-6494 effectively erases this mark, leading to the mislocalization of the CPC and the subsequent disruption of its downstream functions, which are vital for accurate chromosome alignment and segregation.[7]

The inhibition of CHR-6494 also leads to downstream effects on other key cell cycle and survival proteins. Treatment with CHR-6494 has been shown to inhibit Survivin protein levels while inducing the expression of the tumor suppressor p53.[5] This dual effect of disrupting mitosis and promoting pro-apoptotic signaling contributes to its efficacy.

cluster_drug Drug Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome CHR_6494 This compound p53 p53 Expression CHR_6494->p53 Induces Haspin Haspin Kinase pH3T3 Phosphorylated H3T3 (pH3T3) Haspin->pH3T3 P H3T3 Histone H3 (Threonine 3) H3T3->pH3T3 CPC_Loc Correct CPC Centromeric Localization pH3T3->CPC_Loc CPC Chromosomal Passenger Complex (CPC) (Aurora B, Survivin) CPC->CPC_Loc Spindle Abnormal Spindle Morphology Centrosome Centrosome Amplification Alignment Chromosome Misalignment CPC_Loc->Alignment Ensures Survivin Survivin Expression Apoptosis Apoptosis Survivin->Apoptosis Inhibits p53->Apoptosis Promotes Catastrophe Mitotic Catastrophe Spindle->Catastrophe Centrosome->Catastrophe Alignment->Catastrophe

Caption: Signaling pathway of this compound-induced mitotic catastrophe.

Induction of Mitotic Catastrophe and Apoptosis

Treatment of cancer cells with CHR-6494 at nanomolar concentrations leads to a cascade of mitotic failures. The resulting phenotype is a classic example of mitotic catastrophe, characterized by:

  • Abnormal Mitotic Spindles: Immunofluorescence studies reveal disorganized and often multipolar mitotic spindles.[4]

  • Centrosome Amplification: Cells treated with the compound show an increase in the number of centrosomes, contributing to the formation of multipolar spindles.[4]

  • G2/M Arrest: Cell cycle analysis consistently shows an accumulation of cells in the G2/M phase, indicative of a failure to complete mitosis.[8]

  • Upregulation of Mitotic Markers: The arrest is often accompanied by an upregulation of the spindle assembly checkpoint protein BUB1 and the mitotic marker Cyclin B1.[4]

Ultimately, this catastrophic failure of mitosis triggers programmed cell death, or apoptosis. This is evidenced by significant increases in the activity of effector caspases 3 and 7.[4][8]

Quantitative Efficacy Data

The anti-proliferative and pro-apoptotic effects of CHR-6494 have been quantified across numerous cancer cell lines and in vivo models.

In Vitro Anti-Proliferative Activity

CHR-6494 demonstrates dose-dependent inhibition of cell growth across a wide range of cancer types.

Cell LineCancer TypeIC50 (nM)Assay DurationCitation
HCT-116Colorectal Carcinoma50072 hours[4]
HeLaCervical Cancer47372 hours[4]
MDA-MB-231Breast Cancer75272 hours[4]
SKBR3Breast Cancer1530Not Specified[6]
MCF7Breast Cancer900.4Not Specified[6]
Wi-38Normal Lung Fibroblast105972 hours[4]
COLO-792Melanoma49772 hours[8]
RPMI-7951Melanoma62872 hours[8]
Various MelanomaMelanoma396 - 122972 hours[4]
BxPC-3-LucPancreatic Cancer849Not Specified[1]

Table 1: Summary of published IC50 values for this compound in various cell lines.

In Vitro Apoptosis Induction

The induction of apoptosis is a key consequence of mitotic catastrophe.

Cell LineCancer TypeCHR-6494 Conc.TreatmentFold Increase in Caspase 3/7 ActivityCitation
COLO-792Melanoma300 nM72 hours3-fold[4][8]
COLO-792Melanoma600 nM72 hours6-fold[4][8]
RPMI-7951Melanoma300 nM72 hours8.5-fold[4][8]
RPMI-7951Melanoma600 nM72 hours16-fold[4][8]

Table 2: Induction of apoptosis measured by Caspase 3/7 activity.

In Vivo Antitumor Activity

CHR-6494 has demonstrated significant antitumor properties in preclinical xenograft models.

ModelCancer TypeDose & AdministrationTreatment ScheduleOutcomeCitation
HCT-116 XenograftColorectal50 mg/kg, i.p.2 cycles of 5 consecutive daysInhibited tumor growth[4]
MDA-MB-231 XenograftBreast20 mg/kg, i.p.15 consecutive daysInhibited tumor growth[4]
ApcMin/+ MiceIntestinal PolypsNot specified, i.p.50 daysSignificantly inhibited polyp development[2][9]

Table 3: Summary of in vivo efficacy of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

cluster_prep Cell Culture & Treatment cluster_assays Downstream Assays cluster_outputs Data Output Start Seed Cancer Cells (e.g., HCT-116, HeLa) Treat Treat with this compound (Vehicle Control vs. Drug) Incubate Incubate (e.g., 24-72 hours) Viability Cell Viability (XTT Assay) Incubate->Viability Apoptosis Apoptosis (Caspase-Glo 3/7 Assay) Incubate->Apoptosis Cycle Cell Cycle Analysis (Flow Cytometry, PI Stain) Incubate->Cycle Imaging Microscopy (Immunofluorescence) Incubate->Imaging IC50 Calculate IC50 Viability->IC50 Caspase Measure Luminescence (Fold Change) Apoptosis->Caspase Histogram Generate DNA Content Histograms (G2/M Arrest) Cycle->Histogram Image Visualize Spindle & Centrosome Defects Imaging->Image

Caption: General experimental workflow for assessing this compound effects.

Cell Viability (XTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • XTT Cell Viability Assay Kit (XTT Reagent and Electron Coupling Reagent)[10]

  • Microplate reader (450 nm and 660 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.[4]

  • Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT Reagent and the Electron Coupling Reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[10]

  • Assay: Add 50-70 µL of the XTT working solution to each well.[10][11]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until the color change is apparent.[10]

  • Measurement: Shake the plate gently and read the absorbance at 450 nm (for the formazan product) and 660 nm (for background correction) using a microplate reader.[10]

  • Analysis: Subtract the 660 nm reading from the 450 nm reading. Plot the corrected absorbance against drug concentration and use a non-linear regression to calculate the IC50 value.

Apoptosis (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • White-walled 96-well plates

  • Treated cell cultures (as prepared in 5.1)

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Plate Setup: Perform cell seeding and treatment in a white-walled 96-well plate suitable for luminescence readings.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[12]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[12]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.[12]

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Analysis: Calculate the fold-change in caspase activity by normalizing the readings from drug-treated wells to the readings from vehicle-treated control wells.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated cell cultures

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)[13]

  • Flow cytometer

Protocol:

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.

  • Washing: Wash the cells once with cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in a small amount of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. This step is critical to prevent clumping.[14]

  • Storage: Incubate cells in ethanol for at least 2 hours at 4°C. Samples can be stored at this stage for several weeks.[14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI Staining Solution.[13]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use pulse processing (e.g., Area vs. Width) to gate on single cells and exclude doublets.

  • Data Interpretation: Generate DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates a mitotic arrest.

Immunofluorescence Microscopy

This technique is used to visualize the cellular components affected by CHR-6494, such as the mitotic spindle and centrosomes.

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or Goat Serum in PBS)

  • Primary Antibodies:

    • Mouse or Rabbit anti-α-tubulin (for mitotic spindle)

    • Rabbit or Mouse anti-γ-tubulin (for centrosomes)

  • Fluorescently-labeled Secondary Antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594)

  • Nuclear Stain (e.g., DAPI)

  • Antifade Mounting Medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound as desired.

  • Fixation: Remove the culture medium and gently wash with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[15][16]

  • Washing: Wash the cells 3 times with PBS.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes to allow antibodies to access intracellular structures.[15]

  • Blocking: Wash with PBS, then incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-tubulin) in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[17]

  • Washing: Wash the coverslips 3 times with PBS.

  • Secondary Antibody Incubation: Dilute the appropriate fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.[15]

  • Nuclear Staining: Wash 3 times with PBS. Incubate with DAPI solution for 5-10 minutes.

  • Mounting: Wash a final time with PBS and mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope, capturing images of the mitotic spindles (α-tubulin), centrosomes (γ-tublin), and DNA (DAPI) to identify abnormalities.

Conclusion

This compound is a potent and specific inhibitor of Haspin kinase that effectively induces mitotic catastrophe and apoptosis in a broad range of cancer cell lines. Its well-defined mechanism of action, centered on the disruption of Histone H3 phosphorylation and subsequent CPC mislocalization, provides a strong rationale for its development as an anticancer agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers seeking to further investigate the therapeutic potential of targeting the Haspin kinase pathway in oncology.

References

G2/M Cell Cycle Arrest Induced by CHR-6494 TFA: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haploid germ cell-specific nuclear protein kinase (HASPIN) is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (pH3T3).[1][2] This phosphorylation event is essential for the proper accumulation of the chromosomal passenger complex (CPC) at centromeres, which in turn ensures correct spindle-kinetochore attachment, chromosome cohesion, and segregation during cell division.[1][3] Given its restricted expression in proliferating cells and its elevated levels in various cancers, HASPIN has emerged as a promising target for anticancer drug development.[1][2] CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of HASPIN, which has demonstrated significant anti-proliferative and pro-apoptotic activities in numerous cancer models by inducing G2/M cell cycle arrest.[3][4][5] This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental methodologies related to this compound-induced G2/M arrest.

Core Mechanism of Action

This compound exerts its effect by directly inhibiting the kinase activity of HASPIN. This interruption of the normal mitotic signaling cascade leads to a series of downstream events culminating in cell cycle arrest and, ultimately, apoptosis. The primary mechanism does not appear to involve the induction of DNA damage, as treatment with CHR-6494 did not lead to an increase in markers such as γ-H2AX, phospho-CHK1, or phospho-CHK2.[2]

The key steps in the pathway are:

  • HASPIN Inhibition : CHR-6494 binds to HASPIN, potently inhibiting its kinase activity with an IC50 of 2 nM.[4]

  • H3T3 Phosphorylation Blockade : The inhibition of HASPIN prevents the phosphorylation of its primary substrate, Histone H3 at Threonine 3.[1][4]

  • Mitotic Defects : The absence of pH3T3 leads to defects in chromosome alignment and cohesion, causing abnormal mitotic spindle morphology and centrosome amplification.[3][4]

  • Checkpoint Activation : These mitotic errors trigger the spindle assembly checkpoint, leading to the upregulation of proteins like BUB1.[4]

  • G2/M Arrest : The cell cycle is halted at the G2/M transition to prevent catastrophic mitotic progression. This arrest is marked by the accumulation of mitotic markers like Cyclin B1.[4]

  • Apoptosis : Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis).[1][4]

G2_M_Arrest_Pathway cluster_drug Drug Action cluster_kinase Kinase Activity cluster_cellular Cellular Response CHR_6494 This compound Haspin HASPIN Kinase CHR_6494->Haspin Inhibits (IC50 = 2 nM) pH3T3 Histone H3T3 Phosphorylation Haspin->pH3T3 Catalyzes Defects Chromosome Misalignment & Spindle Defects pH3T3->Defects Prevents Checkpoint Spindle Assembly Checkpoint Activation (BUB1 Upregulation) Defects->Checkpoint Activates Arrest G2/M Arrest (Cyclin B1 Upregulation) Checkpoint->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced G2/M arrest.

Quantitative Analysis of In Vitro Efficacy

CHR-6494 demonstrates potent, dose-dependent anti-proliferative effects across a wide range of cancer cell lines.

Table 1: IC50 Values for this compound in Various Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Carcinoma500[4][6]
HeLaCervical Cancer473[4][6]
MDA-MB-231Breast Cancer752 - 757.1[1][4][6]
SKBR3Breast Cancer1530[1]
MCF7Breast Cancer900.4[1]
Various MelanomaMelanoma396 - 1229[4][7]
Wi-38Normal Lung Fibroblast1059[4]
MCF10ANon-tumorigenic Breast547[1]
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineTreatment% of Cells in G2/M Phase (Mean ± SD)Reference
MDA-MB-231Control (DMSO)17.7 ± 0.6%[1]
MDA-MB-231500 nM CHR-649425.4 ± 0.5%[1]
MDA-MB-2311000 nM CHR-649426.3 ± 1.5%[1]
SKBR3 & MCF7Various DosesSimilar dose-dependent increases observed[1]

Note: In MDA-MB-231 cells, while 1000 nM CHR-6494 significantly increased the population of mitotic (MPM-2 positive) cells, this did not fully account for the total increase in the G2/M fraction, indicating that a majority of the arrested cells are in the G2 phase.[1]

Key Experimental Methodologies

Reproducible and accurate assessment of CHR-6494's effects relies on standardized cellular and molecular biology techniques.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed Cells (e.g., MDA-MB-231) Treat Treat with this compound (e.g., 500-1000 nM, 24-72h) + DMSO Control Seed->Treat Harvest Harvest & Fix Cells Treat->Harvest Stain Stain with Propidium Iodide (PI) &/or MPM-2 Antibody Harvest->Stain FCM Analyze via Flow Cytometry Stain->FCM Quantify Quantify Cell Population in G0/G1, S, and G2/M Phases FCM->Quantify

Caption: Experimental workflow for cell cycle analysis.
Cell Viability (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0 to 10^5 nM) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]

    • Prepare the XTT labeling mixture (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) according to the manufacturer's instructions.

    • Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.

    • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[1]

  • Protocol:

    • Culture cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) for 24-36 hours.[1]

    • Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content using a flow cytometer. The G2/M population is identified by its characteristic 4N DNA content.

Mitotic Cell Quantification (MPM-2 Staining)

To specifically identify cells in M-phase, co-staining with an antibody against the mitosis-specific phosphoprotein marker MPM-2 is performed.[1]

  • Protocol:

    • Follow steps 1-3 from the Cell Cycle Analysis protocol.

    • After fixation, permeabilize the cells with a solution like 0.25% Triton X-100 in PBS.

    • Incubate cells with an anti-phospho-Ser/Thr-Pro MPM-2 primary antibody.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Resuspend cells in a PI/RNase A solution.

    • Analyze by flow cytometry, gating on the MPM-2 positive population to quantify mitotic cells.

Western Blotting for pH3T3

This technique is used to confirm the on-target effect of CHR-6494 by measuring the levels of histone H3 phosphorylation.

  • Protocol:

    • Treat cells with this compound (e.g., 1000 nM) for 24 hours.[1]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal loading.

In Vivo Efficacy

The anti-tumor properties of CHR-6494 have been validated in several mouse xenograft models.

  • Colorectal Cancer Model: In nude mice bearing HCT-116 xenografts, intraperitoneal (i.p.) administration of CHR-6494 (50 mg/kg) in cycles resulted in dose-dependent tumor growth inhibition without significantly affecting the body weight of the mice.[4]

  • Breast Cancer Model: In an MDA-MB-231 xenograft model, CHR-6494 (20 mg/kg, i.p.) inhibited tumor volume and weight.[4] However, another study noted that the compound failed to inhibit MDA-MB-231 tumor growth under conditions that were effective in the colorectal model, suggesting that efficacy may be context-dependent.[1]

  • Intestinal Polyp Model: In Apc(Min/+) mice, a model for familial colon tumors, CHR-6494 administration significantly inhibited the development of intestinal polyps.[8][9]

Conclusion

This compound is a potent and specific inhibitor of HASPIN kinase that effectively induces G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-defined, stemming from the blockade of Histone H3 Threonine 3 phosphorylation, which leads to critical mitotic defects and subsequent cell cycle arrest. The quantitative data from in vitro studies robustly support its anti-proliferative effects. While in vivo studies have shown promising results in some models, further investigation is warranted to optimize dosing strategies and identify patient populations most likely to benefit from HASPIN inhibition. The detailed methodologies provided herein serve as a guide for researchers to further explore the therapeutic potential of CHR-6494 and other HASPIN inhibitors in oncology drug development.

References

Apoptosis Induction by CHR-6494 TFA in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of CHR-6494 TFA, a potent Haspin kinase inhibitor, in inducing apoptosis in various cancer cell lines. The information presented herein is compiled from peer-reviewed scientific literature and is intended to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin.[1] Haspin plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[2][3] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. By inhibiting Haspin with an IC50 of 2 nM, this compound effectively blocks H3T3 phosphorylation.[4][5] This disruption of a key mitotic checkpoint leads to a "mitotic catastrophe," characterized by abnormal mitotic spindle formation, centrosome amplification, and chromosome misalignment.[6][7] Ultimately, this cellular crisis triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancerous cells.[7]

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated across a range of human cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT-116Colorectal Carcinoma500XTT Assay[1][5][8]
HeLaCervical Cancer473XTT Assay[1][5][8]
MDA-MB-231Triple-Negative Breast Cancer752XTT Assay[1][5][8]
MDA-MB-231Triple-Negative Breast Cancer757.1XTT Assay[2]
MCF7Breast Cancer900.4XTT Assay[2]
SKBR3Breast Cancer1530XTT Assay[2]
Wi-38Normal Lung Fibroblast1059Not Specified[5]
COLO-792Melanoma (Wild Type)497Crystal Violet Assay[6]
RPMI-7951Melanoma (BRAFV600E)628Crystal Violet Assay[6]
Melanoma Cell LinesMelanoma (BRAFV600E mutants, NRAS mutants, wild type)396 - 1229Crystal Violet Assay[6][9]
Table 2: Induction of Apoptosis by this compound
Cell LineCancer TypeTreatmentFold Increase in Caspase 3/7 ActivityReference
COLO-792Melanoma300 nM this compound (72h)3-fold[5][8]
COLO-792Melanoma600 nM this compound (72h)6-fold[5][8]
RPMI-7951Melanoma300 nM this compound (72h)8.5-fold[5][8]
RPMI-7951Melanoma600 nM this compound (72h)16-fold[5][8]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams are provided.

CHR6494_Mechanism_of_Action CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibition H3T3P Histone H3T3 Phosphorylation Haspin->H3T3P Phosphorylates MitoticCatastrophe Mitotic Catastrophe (Chromosome Misalignment, Spindle Defects) H3T3P->MitoticCatastrophe Prevents Apoptosis Apoptosis MitoticCatastrophe->Apoptosis Induces

Figure 1: Mechanism of this compound-induced apoptosis.

Experimental_Workflow_Apoptosis cluster_cell_culture Cell Culture cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis CancerCells Cancer Cell Lines (e.g., HCT-116, MDA-MB-231) Treatment Treatment with This compound or DMSO CancerCells->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability Cell Viability Assay (XTT or Crystal Violet) Incubation->Viability Caspase Caspase 3/7 Activity Assay Incubation->Caspase WesternBlot Western Blot for Cleaved PARP Incubation->WesternBlot IC50 IC50 Calculation Viability->IC50 FoldChange Fold Change in Caspase Activity Caspase->FoldChange ProteinExpression Protein Expression Analysis WesternBlot->ProteinExpression

References

CHR-6494 TFA: A Potent Haspin Inhibitor Activating the Spindle Assembly Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CHR-6494 trifluoroacetate (TFA) is a potent and specific small-molecule inhibitor of haspin, a serine/threonine kinase that plays a critical role in mitosis. Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) and subsequent accurate chromosome segregation. By inhibiting haspin, CHR-6494 TFA disrupts these fundamental mitotic processes, leading to mitotic catastrophe and cell death in cancer cells. A key consequence of this disruption is the robust activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures genomic integrity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on the spindle assembly checkpoint.

Introduction to the Spindle Assembly Checkpoint

The spindle assembly checkpoint (SAC) is a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[1] It delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the microtubules of the mitotic spindle.[1] When kinetochores are unattached or improperly attached, the SAC is activated, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase. This inhibition prevents the degradation of securin and cyclin B1, key proteins that promote sister chromatid cohesion and mitotic progression, respectively. A weakened or compromised SAC can lead to aneuploidy, a hallmark of many cancers, making the SAC an attractive target for cancer therapy.[1]

This compound: A Specific Inhibitor of Haspin Kinase

This compound is a first-in-class inhibitor of haspin kinase with a high degree of specificity.[2] Haspin's sole known substrate is histone H3, which it phosphorylates at threonine 3.[3][4] This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, Borealin, Survivin, and INCENP. The proper localization of the CPC to the centromere is vital for correcting improper microtubule-kinetochore attachments and for the proper functioning of the SAC.

Mechanism of Action: How this compound Activates the Spindle Assembly Checkpoint

The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of haspin kinase activity.[3] This inhibition sets off a cascade of events that ultimately leads to mitotic catastrophe and apoptosis, with the activation of the spindle assembly checkpoint being a central feature.

Inhibition of Histone H3 Threonine 3 Phosphorylation

This compound directly binds to the ATP-binding pocket of haspin, preventing it from phosphorylating histone H3 at threonine 3.[5] This reduction in H3T3ph levels disrupts the recruitment of the chromosomal passenger complex to the centromeres.

Disruption of Chromosome Alignment and Spindle Formation

The mislocalization of the CPC due to the absence of the H3T3ph docking site leads to severe defects in chromosome alignment at the metaphase plate.[5][6] Cells treated with this compound exhibit abnormal mitotic spindles and centrosome amplification, contributing to the overall mitotic disarray.[3]

Robust Activation of the Spindle Assembly Checkpoint

The presence of misaligned chromosomes and improperly attached kinetochores is a potent signal for the activation of the spindle assembly checkpoint. In response to treatment with this compound, cells arrest in mitosis.[7] This mitotic arrest is characterized by the upregulation of key SAC proteins, including BUB1, and the stabilization of the mitotic arrest marker, cyclin B1.[3][4] This indicates that the SAC is actively preventing the cell from proceeding to anaphase in the presence of widespread chromosomal errors.

Induction of Mitotic Catastrophe and Apoptosis

Prolonged activation of the SAC in the face of irreparable mitotic defects ultimately triggers a form of cell death known as mitotic catastrophe. This is followed by the induction of apoptosis, as evidenced by increased caspase-3/7 activity and PARP cleavage in cancer cells treated with this compound.[3][5]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Cancer500[3]
HeLaCervical Cancer473[3]
MDA-MB-231Breast Cancer752[3]
Wi-38Normal Lung Fibroblast1059[3]
COLO-792Melanoma497[5]
RPMI-7951Melanoma628[5]
Melanoma Cell Lines (various)Melanoma396 - 1229[8]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosage and AdministrationOutcomeReference
HCT-116Colorectal Cancer50 mg/kg; i.p. (two cycles of five consecutive days for 15 days)Inhibition of tumor growth[3]
MDA-MB-231Breast Cancer20 mg/kg; i.p. (for 15 consecutive days)Inhibition of tumor growth[3]
BxPC-3-LucPancreatic CancerNot specifiedSignificantly suppressed tumor growth[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on the spindle assembly checkpoint.

Cell Viability and Proliferation Assays
  • Protocol: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as the crystal violet staining assay or XTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis
  • Protocol: Cells are treated with this compound or a vehicle control. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against proteins of interest (e.g., phospho-H3T3, BUB1, Cyclin B1, cleaved PARP) and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody, and the signal is detected using a chemiluminescence-based system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Flow Cytometry for Cell Cycle Analysis
  • Protocol: Cells are treated with this compound for various time points. After treatment, cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on the DNA content histogram.

Immunofluorescence Microscopy
  • Protocol: Cells are grown on coverslips and treated with this compound. After treatment, cells are fixed, permeabilized, and incubated with primary antibodies against specific cellular components (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, phospho-H3T3). The cells are then stained with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Data Analysis: Images are captured using a fluorescence microscope to visualize the morphology of the mitotic spindle, centrosomes, and chromosome alignment.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

CHR6494_Mechanism cluster_drug This compound cluster_target Molecular Target cluster_cellular_effect Cellular Effects cluster_checkpoint Checkpoint Activation cluster_outcome Cellular Outcome CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3ph ↓ Histone H3 Thr3 Phosphorylation Haspin->H3T3ph Phosphorylates CPC Mislocalization of Chromosomal Passenger Complex H3T3ph->CPC Recruits SpindleDefects Abnormal Spindle & Centrosomes CPC->SpindleDefects Prevents ChromosomeMisalignment Chromosome Misalignment CPC->ChromosomeMisalignment Prevents SAC Spindle Assembly Checkpoint (SAC) Activation SpindleDefects->SAC ChromosomeMisalignment->SAC BUB1 ↑ BUB1 Expression SAC->BUB1 CyclinB1 ↑ Cyclin B1 Levels SAC->CyclinB1 MitoticCatastrophe Mitotic Catastrophe SAC->MitoticCatastrophe Prolonged activation leads to Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Mechanism of this compound leading to SAC activation and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Start Cancer Cell Lines Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (e.g., Crystal Violet, XTT) Treatment->Viability Western Western Blot Analysis (p-H3T3, BUB1, Cyclin B1) Treatment->Western Flow Flow Cytometry (Cell Cycle Analysis) Treatment->Flow IF Immunofluorescence (Spindle, Centrosomes) Treatment->IF Xenograft Establish Tumor Xenografts in Mice InVivoTreatment Administer this compound Xenograft->InVivoTreatment TumorMeasurement Monitor Tumor Growth InVivoTreatment->TumorMeasurement

Caption: General experimental workflow for evaluating this compound.

Logical_Relationship HaspinInhibition Haspin Inhibition by this compound MitoticDefects Mitotic Defects (Spindle, Chromosome Alignment) HaspinInhibition->MitoticDefects Causes SAC_Activation Spindle Assembly Checkpoint Activation MitoticDefects->SAC_Activation Triggers MitoticArrest Mitotic Arrest SAC_Activation->MitoticArrest Induces CellDeath Cell Death (Mitotic Catastrophe, Apoptosis) MitoticArrest->CellDeath Prolonged arrest leads to

Caption: Logical flow from haspin inhibition to cell death.

Conclusion

This compound is a potent inhibitor of haspin kinase that effectively induces cell death in a variety of cancer cell lines. Its mechanism of action is intrinsically linked to the disruption of normal mitotic processes, which in turn leads to a robust activation of the spindle assembly checkpoint. This activation serves as a key cellular response to the chromosomal chaos induced by haspin inhibition. The detailed understanding of how this compound engages and ultimately overwhelms the SAC provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. Further research into synergistic combinations with other agents that target different aspects of the cell cycle or DNA damage response may unlock even greater therapeutic potential.

References

CHR-6494 TFA: A Novel Therapeutic Avenue for Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanoma, a malignancy of escalating incidence, presents a formidable therapeutic challenge due to its heterogeneity and the emergence of drug resistance. Current targeted therapies, primarily focusing on the MAPK pathway, have shown significant but often transient success. This necessitates the exploration of novel therapeutic targets. CHR-6494 TFA, a potent and selective inhibitor of Haspin kinase, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential therapeutic for melanoma, both as a monotherapy and in combination with existing treatments. We delve into its mechanism of action, present quantitative data from key experiments, detail experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction to Haspin Kinase and its Role in Melanoma

Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the proper alignment of chromosomes during mitosis.[1] Its primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event is critical for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[1] Dysregulation of mitotic kinases is a hallmark of many cancers, and their inhibition represents a key therapeutic strategy. In melanoma, the expression of several mitotic kinases is elevated, contributing to uncontrolled cell proliferation.[1]

Mechanism of Action of this compound

This compound is a potent inhibitor of Haspin kinase with an IC50 of 2 nM. By inhibiting Haspin, this compound prevents the phosphorylation of Histone H3 at threonine 3. This disruption of a key mitotic event leads to defects in chromosome alignment, the formation of multipolar spindles, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1] This mechanism of action is distinct from therapies targeting the MAPK pathway, suggesting its potential efficacy in melanoma, including in cell lines resistant to BRAF and MEK inhibitors.[1]

Quantitative Data Summary

The anti-melanoma activity of this compound has been demonstrated in various preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines [1]

Cell LineGenotypeIC50 (nM)
MeWoWild Type396
COLO-792Wild Type497
MDA-MB-435BRAF V600E611
RPMI-7951BRAF V600E628
A375BRAF V600ENot explicitly stated, but sensitive
SK-MEL-28BRAF V600ENot explicitly stated, but sensitive
G-361BRAF V600ENot explicitly stated, but sensitive
C-32BRAF V600ENot explicitly stated, but sensitive
Other NRAS mutants & Wild TypeVarious396 - 1229

Table 2: Induction of Apoptosis by this compound in Melanoma Cell Lines

Cell LineTreatment Concentration (nM)Caspase 3/7 Activity (Fold Increase)
COLO-7923003
COLO-7926006
RPMI-79513008.5
RPMI-795160016

Table 3: Synergistic Anti-proliferative Effects of this compound with a MEK Inhibitor (Trametinib) [1]

Cell LineCHR-6494 (nM)MEK Inhibitor (nM)Cell Viability (% of control)
MeWo300 (single agent)-64.4
MeWo-1 (single agent)72.8
MeWo300122.6

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Crystal Violet Staining)[1]
  • Cell Plating: Melanoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, a MEK inhibitor, or a combination of both. A vehicle control (DMSO) is also included. The total volume in each well is 200 µL.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Staining: The culture medium is removed, and cells are washed with PBS. 100 µL of 0.5% crystal violet solution (in 20% methanol) is added to each well and incubated for 20 minutes at room temperature.

  • Washing and Solubilization: The crystal violet solution is removed, and the plates are washed with water to remove excess stain. The plates are allowed to air dry. 100 µL of 10% acetic acid is added to each well to solubilize the stain.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase 3/7 Activity)[1]
  • Cell Plating and Treatment: Cells are plated and treated with this compound as described in the cell viability assay protocol.

  • Caspase-Glo® 3/7 Assay: After the 72-hour incubation period, the Caspase-Glo® 3/7 Reagent is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence of each well is measured using a luminometer. The fold increase in caspase activity is calculated relative to the vehicle-treated control.

Western Blot Analysis[1]
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-phospho-Histone H3 (Thr3), anti-cleaved PARP, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model (General Protocol)
  • Cell Implantation: 1-5 x 10^6 melanoma cells (e.g., A375) in a solution of PBS and Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or on a 5-day on, 2-day off schedule). The vehicle control group receives the vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

CHR6494_Mechanism_of_Action cluster_0 Normal Mitosis CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits Apoptosis Mitotic Catastrophe & Apoptosis CHR6494->Apoptosis Induces H3T3 Histone H3 Haspin->H3T3 Phosphorylates p_H3T3 Phosphorylated Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) Recruitment p_H3T3->CPC Enables Mitosis Proper Mitotic Progression CPC->Mitosis Ensures

Caption: Mechanism of action of this compound in disrupting mitosis.

Synergistic_Action cluster_0 Combined Inhibition CHR6494 This compound Haspin Haspin CHR6494->Haspin MEKi MEK Inhibitor MEK MEK MEKi->MEK Mitosis Mitotic Progression Haspin->Mitosis MAPK MAPK Pathway (Proliferation, Survival) MEK->MAPK Apoptosis Enhanced Apoptosis & Reduced Cell Viability Mitosis->Apoptosis Disruption leads to MAPK->Apoptosis Inhibition leads to

Caption: Synergistic effect of this compound and a MEK inhibitor.

Experimental_Workflow start Start: Melanoma Cell Lines treatment Treatment: This compound +/- MEK Inhibitor start->treatment viability Cell Viability Assay (Crystal Violet) treatment->viability apoptosis Apoptosis Assay (Caspase 3/7) treatment->apoptosis western Western Blot (p-H3T3, c-PARP) treatment->western invivo In Vivo Xenograft Model treatment->invivo If promising end Endpoint: Data Analysis viability->end apoptosis->end western->end invivo->end

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of melanoma. Its distinct mechanism of action, targeting the mitotic kinase Haspin, provides a strong rationale for its development, particularly for patient populations that are resistant to current targeted therapies. The preclinical data robustly demonstrate its anti-proliferative and pro-apoptotic effects in a range of melanoma cell lines. Furthermore, the synergistic activity observed with MEK inhibitors suggests a powerful combination therapy strategy that could enhance efficacy and potentially overcome resistance mechanisms.

Future research should focus on conducting in vivo studies using melanoma xenograft models to validate the promising in vitro findings and to establish optimal dosing and treatment schedules. Further investigation into the molecular mechanisms underlying the synergy between this compound and MEK inhibitors is also warranted. Ultimately, the progression of this compound into clinical trials will be crucial to determine its safety and efficacy in melanoma patients.

References

CHR-6494 TFA: A Novel Mitotic Kinase Inhibitor for Colorectal Cancer Intervention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies that target fundamental cancer cell processes. One such process is mitosis, the dysregulation of which is a hallmark of cancer. CHR-6494 TFA, a potent and specific small-molecule inhibitor of the atypical mitotic kinase Haspin, has emerged as a promising agent in preclinical colorectal cancer research. By disrupting a key signaling event required for proper chromosome alignment and segregation, CHR-6494 induces a state of mitotic catastrophe, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound in the context of colorectal cancer research.

Introduction: Targeting Mitosis in Colorectal Cancer

The integrity of mitosis is maintained by a network of regulatory kinases, including Aurora kinases and Polo-like kinases. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a unique serine/threonine kinase that plays a critical role in mitosis by phosphorylating Histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Aurora B kinase, ensuring its correct localization to the centromere.[1] Proper CPC function is essential for chromosome alignment and segregation.[1]

In many cancers, including colorectal cancer, mitotic kinases are often overexpressed, correlating with tumor malignancy and poor survival.[3][4] Consequently, inhibiting these kinases represents a targeted therapeutic approach. This compound has been identified as a first-in-class, potent inhibitor of Haspin kinase, demonstrating antitumor activity across various cancer models, including CRC.[5][6]

Mechanism of Action of this compound

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of Haspin kinase.[5] The downstream consequences of this inhibition disrupt the mitotic process, leading to cell death.

  • Direct Target Inhibition: CHR-6494 is a potent inhibitor of Haspin, with a reported half-maximal inhibitory concentration (IC50) of 2 nM in biochemical assays.[5][7]

  • Blockade of Histone H3 Phosphorylation: The primary molecular consequence of Haspin inhibition is the suppression of Histone H3 phosphorylation at threonine 3 (H3T3ph).[1][7]

  • Induction of Mitotic Catastrophe: The absence of the H3T3ph signal prevents the proper localization and function of the CPC. This leads to severe mitotic defects, including chromosome misalignment, abnormal mitotic spindle formation, and centrosome amplification.[1][2] This state, known as mitotic catastrophe, ultimately triggers apoptosis.[2]

  • Cell Cycle Arrest: As a consequence of the mitotic disruption, cells treated with CHR-6494 arrest in the G2/M phase of the cell cycle.[2][3]

Signaling Pathway Diagram

CHR6494_Pathway cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention Haspin Haspin Kinase H3T3 Histone H3 Haspin->H3T3 H3T3ph Phosphorylated H3 (H3T3ph) H3T3->H3T3ph Phosphorylation CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits & Localizes Alignment Proper Chromosome Alignment & Segregation CPC->Alignment M_Phase Successful Mitosis Alignment->M_Phase Catastrophe Mitotic Catastrophe Apoptosis Apoptosis / Cell Death CHR6494 This compound Block CHR6494->Block Block->H3T3ph Prevents Formation Catastrophe->Apoptosis

Caption: Mechanism of action of this compound in disrupting mitosis.

Preclinical Efficacy in Colorectal Cancer Models

CHR-6494 has demonstrated significant antitumor activity in both in vitro and in vivo models of colorectal cancer.

In Vitro Activity

The compound effectively inhibits the proliferation of human colorectal cancer cell lines in a dose-dependent manner.[2][7]

Cell LineCancer TypeIC50 (nM)Assay Duration
HCT-116Colorectal Carcinoma50072 hours
HeLaCervical Cancer47372 hours
MDA-MB-231Breast Cancer75272 hours
Data sourced from MedChemExpress and Huertas et al., 2012.[2][6][7]
In Vivo Activity

Studies using xenograft and genetic mouse models have confirmed the ability of CHR-6494 to suppress tumor growth in vivo.

ModelTreatment RegimenOutcome
HCT-116 Xenograft50 mg/kg, i.p., 2 cycles of 5 consecutive daysDose-dependent tumor growth inhibition
ApcMin/+ Mouse Model50 mg/kg, i.p., for 50 daysSignificant reduction in intestinal polyps (24.6 ± 13.8 vs. 58.5 ± 17.5 in controls)
Data sourced from MedChemExpress and Tanaka et al., 2020.[7][8][9]

Experimental Protocols

The following sections detail the methodologies used to evaluate CHR-6494 in colorectal cancer models, synthesized from published studies.

In Vitro Cell Viability Assay

This protocol is used to determine the IC50 value of CHR-6494 against cancer cell lines.

  • Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 2x10³ to 5x10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution.[10][11] Serial dilutions are then prepared in culture medium to achieve the desired final concentrations.

  • Treatment: The culture medium is replaced with medium containing various concentrations of CHR-6494 or a vehicle control (e.g., 0.1% DMSO).[1]

  • Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as XTT or Crystal Violet.[2][10] The absorbance is read using a plate reader, and the results are normalized to the vehicle-treated control wells to determine the percentage of viability.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

This protocol assesses the antitumor efficacy of CHR-6494 in a mouse model.

InVivo_Workflow start Start: Prepare HCT-116 Colorectal Cancer Cells implant Subcutaneously implant 5x10^6 HCT-116 cells into the flank of nude mice start->implant growth Allow tumors to grow to a palpable volume (e.g., ~60-100 mm³) implant->growth randomize Randomize mice into two groups growth->randomize group_control Group 1: Vehicle Control (e.g., 10% DMSO + 20% HPβCD) randomize->group_control Control group_treat Group 2: this compound (50 mg/kg) randomize->group_treat Treatment treatment Administer treatment via intraperitoneal (i.p.) injection group_control->treatment group_treat->treatment schedule Dosing Schedule: 5 consecutive days, followed by rest period, repeat for 2-4 cycles treatment->schedule measure Measure tumor volume with calipers (e.g., 2-3 times per week) and monitor body weight schedule->measure endpoint Endpoint: Analyze tumor growth inhibition (TGI) and assess tolerability measure->endpoint

References

CHR-6494 TFA: A Technical Guide on its Impact on Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. The unique biology of PDAC, characterized by a dense desmoplastic stroma and profound therapeutic resistance, necessitates the exploration of novel therapeutic targets. One such emerging target is the serine/threonine kinase HASPIN (Haploid Germ Cell-Specific Nuclear Protein Kinase), a key regulator of mitosis. CHR-6494 TFA, a potent and selective inhibitor of HASPIN, has demonstrated anti-proliferative effects in various cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's impact on pancreatic cancer cell lines, detailing its mechanism of action, effects on cell viability, and the underlying signaling pathways. While data on a broad range of pancreatic cancer cell lines remains under investigation, this document synthesizes the available evidence to inform further research and development efforts.

Core Mechanism of Action

This compound is a potent inhibitor of HASPIN kinase with an IC50 of 2 nM[1][2]. The primary substrate of HASPIN is Histone H3 at threonine 3 (H3T3)[3][4]. Phosphorylation of H3T3 by HASPIN is a critical event during mitosis, creating a docking site for the Chromosomal Passenger Complex (CPC), which includes key proteins like Survivin and Aurora B kinase[5]. The proper localization of the CPC is essential for accurate chromosome segregation and cytokinesis[5].

By inhibiting HASPIN, this compound prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC[5]. This disruption of a fundamental mitotic process results in mitotic catastrophe, characterized by chromosome misalignment and segregation errors, ultimately triggering apoptosis and inhibiting cancer cell proliferation[6]. Studies involving the knockdown of HASPIN in pancreatic cancer cell lines have confirmed that its inhibition suppresses proliferation and promotes apoptosis[7].

Impact on Pancreatic Cancer Cell Viability

This compound has been shown to inhibit the growth of the human pancreatic cancer cell line BxPC-3-Luc in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 849.0 nM following a 48-hour treatment period[3].

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Lines

Cell LineTreatment DurationIC50 (nM)AssayReference
BxPC-3-Luc48 hours849.0XTT Assay[3]
PANC-1Not Available---
MIA PaCa-2Not Available---

Data for PANC-1 and MIA PaCa-2 cell lines are not currently available in the reviewed literature.

While specific IC50 values for this compound in other common pancreatic cancer cell lines such as PANC-1 and MIA PaCa-2 are not yet publicly available, studies on other HASPIN inhibitors suggest that this class of compounds is effective against various pancreatic cancer cell backgrounds. For instance, the HASPIN inhibitor LJ5157 has demonstrated potent anti-cancer activity in gemcitabine-resistant Panc-1 cells[8].

Downstream Effects: Cell Cycle Arrest and Apoptosis

Inhibition of HASPIN by this compound is expected to induce cell cycle arrest and apoptosis in pancreatic cancer cells, consistent with findings in other cancer types. While direct quantitative data for pancreatic cancer cell lines treated with this compound is limited, studies on HASPIN knockdown in PANC-1 and SW1990 pancreatic cancer cells have shown a significant blockage of the cell cycle at the G2 phase and a promotion of apoptosis[7].

In breast cancer cell lines, treatment with CHR-6494 led to an increase in the percentage of cells in the G2/M phase of the cell cycle and induced apoptosis, as evidenced by Annexin V staining[4][9]. Similarly, in melanoma cell lines, CHR-6494 induced apoptosis, confirmed by increased caspase 3/7 activity and cleavage of PARP. It is highly probable that a similar sequence of events occurs in pancreatic cancer cells treated with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of HASPIN inhibition by this compound and a typical experimental workflow for evaluating its effects on pancreatic cancer cell lines.

HASPIN_Inhibition_Pathway Proposed Signaling Pathway of this compound in Pancreatic Cancer Cells cluster_downstream Downstream Consequences CHR6494 This compound HASPIN HASPIN Kinase CHR6494->HASPIN pH3T3 Phosphorylated H3T3 CHR6494->pH3T3 Blocks Phosphorylation H3T3 Histone H3 (Threonine 3) HASPIN->H3T3 Phosphorylates CPC Chromosomal Passenger Complex (CPC) (e.g., Survivin, Aurora B) pH3T3->CPC Recruits to Centromeres Mitosis Proper Mitotic Progression (Chromosome Alignment, Segregation) CPC->Mitosis Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe Disruption leads to Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Cell_Growth Inhibition of Cell Proliferation Mitotic_Catastrophe->Cell_Growth Apoptosis->Cell_Growth

Caption: Proposed mechanism of this compound action in pancreatic cancer cells.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_assays In Vitro Assays Start Pancreatic Cancer Cell Lines (e.g., BxPC-3, PANC-1, MIA PaCa-2) Treatment Treat with this compound (various concentrations) Start->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (e.g., XTT, MTT) Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) WesternBlot Western Blot (p-H3T3, Cleaved PARP, etc.) DataAnalysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Efficacy and Mechanism DataAnalysis->Conclusion

Caption: A typical workflow for assessing this compound's effects.

Experimental Protocols

Cell Viability Assay (XTT Assay)

This protocol is adapted from the methodology used to determine the IC50 of CHR-6494 in BxPC-3-Luc cells[3].

  • Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3-Luc, PANC-1, MIA PaCa-2) in a 96-well plate at a density of 2 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-drug negative control.

  • Incubation: Incubate the cells with this compound for 48 hours.

  • XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.

  • Absorbance Measurement: After a 2-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism) by plotting the absorbance values against the drug concentrations.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This is a standard protocol for assessing apoptosis by flow cytometry.

  • Cell Treatment: Seed pancreatic cancer cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 48 or 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing cell cycle distribution.

  • Cell Treatment: Treat pancreatic cancer cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the fluorescence intensity of the propidium iodide.

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for pancreatic cancer by targeting the mitotic kinase HASPIN. The available data demonstrates its efficacy in inhibiting the growth of the BxPC-3-Luc pancreatic cancer cell line. The mechanism of action, involving the disruption of mitotic progression through the inhibition of H3T3 phosphorylation, is well-supported.

However, a significant data gap exists regarding the effect of this compound on other prevalent pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2. Future research should focus on:

  • Determining the IC50 values of this compound in a broader panel of pancreatic cancer cell lines to assess its spectrum of activity.

  • Quantifying the induction of apoptosis and cell cycle arrest specifically in pancreatic cancer cell lines following treatment with this compound.

  • Elucidating the detailed downstream signaling consequences of HASPIN inhibition in pancreatic cancer to identify potential biomarkers of response and mechanisms of resistance.

  • Evaluating the in vivo efficacy of this compound in orthotopic and patient-derived xenograft models of pancreatic cancer.

Addressing these knowledge gaps will be crucial for the continued development of this compound and other HASPIN inhibitors as a novel therapeutic approach for pancreatic cancer.

References

Methodological & Application

CHR-6494 TFA solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and stock solution preparation of CHR-6494 TFA, a potent and selective inhibitor of haspin kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

CHR-6494, in its trifluoroacetate (TFA) salt form, is a small molecule inhibitor with a molecular weight of 406.36 g/mol and a chemical formula of C₁₆H₁₆N₆·CF₃CO₂H.[1] It is a potent inhibitor of haspin kinase with an IC50 of 2 nM.[2][3] Proper handling and storage are essential for maintaining its stability and activity. The compound should be stored as a powder at -20°C for up to three years.[2]

Solubility Data

This compound exhibits high solubility in dimethyl sulfoxide (DMSO), while it is insoluble in water and ethanol.[2] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2][4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 40.64 - 58100 - 198.39Use of fresh, anhydrous DMSO is recommended.[2] Ultrasonic treatment may be necessary to achieve higher concentrations.[4]
Water InsolubleInsoluble[2]
Ethanol InsolubleInsoluble[2]

Stock Solution Preparation

The preparation of accurate and stable stock solutions is a critical first step for in vitro and in vivo experiments. The following protocols provide detailed instructions for preparing this compound stock solutions.

In Vitro Stock Solution Protocol (10 mM in DMSO)
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 406.36), you would add 246.1 µL of DMSO.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Vortexing/Sonication: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial for a few minutes to aid dissolution, especially for higher concentrations.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[2]

In Vivo Formulation Protocol

For in vivo studies, this compound can be formulated as a suspension. The following is an example of a formulation used for oral administration in animal models.

  • Vehicle Preparation: Prepare a vehicle solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water, typically at a concentration of 0.5% to 1% (w/v).

  • Suspension Preparation: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the prepared CMC-Na solution.[2]

  • Homogenization: Mix the suspension thoroughly using a vortex mixer or other appropriate homogenization method to ensure a uniform distribution of the compound.

  • Administration: The homogeneous suspension should be prepared fresh before each administration.

Another reported vehicle for intraperitoneal injection consists of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[5]

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for utilizing this compound in cell-based assays to evaluate its anti-proliferative and pro-apoptotic effects.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions by Serial Dilution prep_stock->prep_working treat_cells Treat Cells with Varying Concentrations of this compound prep_working->treat_cells seed_cells Seed Cancer Cell Lines in Multi-well Plates seed_cells->treat_cells control_cells Include DMSO Vehicle Control seed_cells->control_cells viability_assay Cell Viability Assay (e.g., XTT, Crystal Violet) [2, 3] treat_cells->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase 3/7 Glo) [2] treat_cells->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) [3] treat_cells->cell_cycle_analysis western_blot Western Blot for pH3T3, Cyclin B1, etc. [2, 3] treat_cells->western_blot ic50 Calculate IC50 Values viability_assay->ic50 statistical_analysis Perform Statistical Analysis apoptosis_assay->statistical_analysis cell_cycle_analysis->statistical_analysis western_blot->statistical_analysis

Caption: Experimental workflow for in vitro evaluation of this compound.

Signaling Pathway of CHR-6494 Action

CHR-6494 exerts its anti-tumor effects by inhibiting haspin kinase, a key regulator of mitosis. The inhibition of haspin disrupts a critical signaling cascade required for proper chromosome alignment and segregation, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.[6][7][8]

signaling_pathway cluster_mitosis Normal Mitosis cluster_inhibition CHR-6494 Inhibition haspin Haspin Kinase h3t3p Histone H3 Thr3 Phosphorylation (pH3T3) haspin->h3t3p Phosphorylates no_h3t3p Reduced pH3T3 haspin->no_h3t3p cpc Chromosome Passenger Complex (CPC) h3t3p->cpc Recruits centromere Centromere cpc->centromere Localizes to aurora_b Aurora B Kinase Activation centromere->aurora_b mitotic_progression Proper Chromosome Alignment & Segregation aurora_b->mitotic_progression chr6494 CHR-6494 inhibition Inhibition chr6494->inhibition inhibition->haspin cpc_mislocalization CPC Mislocalization no_h3t3p->cpc_mislocalization mitotic_defects Chromosome Misalignment, Spindle Defects cpc_mislocalization->mitotic_defects g2m_arrest G2/M Cell Cycle Arrest [3, 4] mitotic_defects->g2m_arrest apoptosis Apoptosis [2, 3] g2m_arrest->apoptosis

Caption: Signaling pathway of CHR-6494-mediated haspin kinase inhibition.

References

Application Notes and Protocols for CHR-6494 TFA Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. Inhibition of Haspin by CHR-6494 disrupts this process, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive protocol for the use of CHR-6494 TFA in cell culture experiments, including its mechanism of action, preparation, and application in various cell-based assays.

Mechanism of Action

CHR-6494 acts as a first-in-class inhibitor of Haspin kinase, with a reported in vitro IC50 value of 2 nM.[1][4] By blocking the catalytic activity of Haspin, CHR-6494 prevents the phosphorylation of histone H3 at threonine 3.[1][2] This abrogation of a key mitotic signal leads to a cascade of cellular events, including chromosome misalignment, activation of the spindle assembly checkpoint, and the formation of multipolar spindles, culminating in cell death.[2][3]

Signaling Pathway

CHR_6494_Pathway cluster_0 Mitosis cluster_1 This compound Treatment Haspin Haspin Histone H3 Histone H3 Haspin->Histone H3 Phosphorylates Mitotic Catastrophe Mitotic Catastrophe H3T3ph H3T3ph Histone H3->H3T3ph Chromosome Alignment Chromosome Alignment H3T3ph->Chromosome Alignment Promotes Mitotic Progression Mitotic Progression Chromosome Alignment->Mitotic Progression Allows CHR-6494 CHR-6494 CHR-6494->Haspin Inhibits G2/M Arrest G2/M Arrest Mitotic Catastrophe->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of CHR-6494 in disrupting mitotic progression.

Quantitative Data Summary

The anti-proliferative activity of CHR-6494 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Assay TypeReference
HCT-116Colorectal Carcinoma500XTT[3][4]
HeLaCervical Cancer473XTT[3][4]
MDA-MB-231Breast Cancer752XTT[3][4]
COLO-792Melanoma497Crystal Violet[2]
RPMI-7951Melanoma628Crystal Violet[2]
BxPC-3-LucPancreatic Cancer849XTT[5]
MCF7Breast Cancer900.4XTT[6]
SKBR3Breast Cancer1530XTT[6]
Wi-38Normal Lung Fibroblast1059Not Specified[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), calculate the required amount of DMSO based on the molecular weight of this compound.

  • Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Cell Culture Treatment with this compound

Experimental_Workflow Cell_Seeding Seed cells in appropriate culture vessel Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Stock_Dilution Prepare working solutions of this compound from stock in culture medium Adherence->Stock_Dilution Treatment Replace medium with medium containing this compound or vehicle control (DMSO) Stock_Dilution->Treatment Incubation Incubate for desired time period (e.g., 24-72h) Treatment->Incubation Assay Perform downstream assays (e.g., Viability, Western Blot, Apoptosis) Incubation->Assay

Caption: General experimental workflow for cell treatment with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Sterile culture plates or flasks

Protocol:

  • Seed cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction). Allow cells to adhere and resume logarithmic growth, typically for 24 hours.[7]

  • On the day of treatment, prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

  • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[2][6]

Cell Viability Assay (XTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro) benzenesulfonic acid hydrate) labeling mixture

  • Plate reader

Protocol:

  • Following the treatment period (e.g., 48 hours), add the XTT reagent to each well according to the manufacturer's instructions.[6]

  • Incubate the plate for a further 1-4 hours at 37°C in a CO2 incubator, allowing the metabolically active cells to convert the XTT reagent into a formazan salt.

  • Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit or similar

  • Luminometer

Protocol:

  • After the desired treatment duration (e.g., 72 hours), equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.[2]

  • Add the Caspase-Glo® 3/7 Reagent to each well, ensuring equal volumes are added.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer. The luminescence is proportional to the amount of caspase-3/7 activity.

Western Blot for Histone H3 Phosphorylation

Materials:

  • Cells treated with this compound in 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies: anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Following treatment (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.[6]

  • Quantify the protein concentration of the lysates.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. A marked reduction in the phospho-H3 (Thr3) signal is expected with CHR-6494 treatment.[2]

References

Determining the In Vitro IC50 of CHR-6494 TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of CHR-6494 TFA, a potent Haspin kinase inhibitor, in vitro. The provided methodologies are essential for assessing the compound's efficacy in various cancer cell lines. This guide includes a summary of reported IC50 values, comprehensive experimental procedures for common cell viability assays, and visual representations of the relevant signaling pathway and experimental workflow to ensure clarity and reproducibility in a research setting.

Introduction to this compound

This compound is a small molecule inhibitor that targets Haspin (Histone H3 Associated Protein Kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is a key signal for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation.[3] By inhibiting Haspin, CHR-6494 disrupts this process, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] The trifluoroacetate (TFA) salt form of CHR-6494 is commonly used in research.

Data Presentation: In Vitro IC50 Values of CHR-6494

The inhibitory potency of CHR-6494 has been evaluated across a range of cancer cell lines. The following table summarizes publicly available IC50 data.

Cell LineCancer TypeAssay DurationIC50 (nM)Reference
Biochemical Assay --2[1]
HCT-116Colorectal Carcinoma72 hours500
HeLaCervical Cancer72 hours473
MDA-MB-231Breast Cancer72 hours752
Wi-38Normal Lung Fibroblast72 hours1059
COLO-792Melanoma72 hours497
RPMI-7951Melanoma72 hours628
Various Melanoma LinesMelanoma72 hours396 - 1229
BxPC-3-LucPancreatic Cancer48 hours849[5][6]
MDA-MB-231Breast Cancer48 hours757.1[7][8]
MCF7Breast Cancer48 hours900.4[7][8]
SKBR3Breast Cancer48 hours1530[7][8]
MCF10ANormal Breast Epithelial48 hours547[7][8]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by CHR-6494.

CHR_6494_Signaling_Pathway CHR-6494 Mechanism of Action cluster_mitosis Mitosis Haspin_Kinase Haspin Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates at Thr3 H3T3ph Phosphorylated Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Chromosome_Segregation Proper Chromosome Segregation CPC->Chromosome_Segregation Cell_Cycle_Progression Normal Cell Cycle Progression Chromosome_Segregation->Cell_Cycle_Progression CHR_6494 This compound CHR_6494->Haspin_Kinase Inhibits

Caption: Mechanism of CHR-6494 action on the Haspin signaling pathway.

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to determine the IC50 of this compound. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density and the appropriate range of drug concentrations.

Protocol 1: Cell Viability Assessment using XTT Assay

This protocol is adapted from standard XTT assay procedures.[1][9]

Materials:

  • This compound (dissolved in DMSO to create a high-concentration stock, e.g., 10 mM)[6]

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) reagent

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • Phosphate Buffered Saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10^4 cells/well) in 100 µL of complete culture medium.[9]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common concentration range to test is 0.01 to 100 µM.[5][6]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[6][10]

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.[6]

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.[4]

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Cell Viability Assessment using Crystal Violet Staining

This protocol is based on standard crystal violet staining procedures.[11][12]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)[11]

  • 0.05% - 0.5% Crystal Violet solution in water or 20% methanol[11][12]

  • Solubilization solution (e.g., 30% acetic acid or 1% SDS)[11][12]

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the XTT Assay protocol. A typical seeding density is 4,000 cells/well.[12]

  • Staining:

    • After the incubation period, carefully aspirate the culture medium.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 100 µL of fixative solution to each well and incubating for 10-15 minutes at room temperature.[12]

    • Remove the fixative solution and allow the plates to air dry.

    • Add 50-100 µL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.[11]

    • Carefully wash the plate with tap water to remove excess stain and allow it to air dry completely.[12]

  • Data Acquisition and Analysis:

    • Add 100-200 µL of solubilization solution to each well to dissolve the stain.[11]

    • Incubate for 15-30 minutes at room temperature, with gentle shaking to ensure complete solubilization.[11]

    • Measure the absorbance at 590 nm using a microplate reader.[12]

    • Follow step 4 from the XTT Assay protocol for data analysis and IC50 determination.

Experimental Workflow

The following diagram outlines the general workflow for determining the in vitro IC50 of this compound.

IC50_Determination_Workflow In Vitro IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (this compound serial dilutions) Treatment 4. Cell Treatment (Incubate with CHR-6494) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., XTT, Crystal Violet) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance) Viability_Assay->Data_Acquisition Data_Processing 7. Data Processing (% Viability Calculation) Data_Acquisition->Data_Processing IC50_Calc 8. IC50 Calculation (Dose-response curve fitting) Data_Processing->IC50_Calc

Caption: A generalized workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for CHR-6494 TFA in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective inhibitor of Haspin (Histone H3 Associated Protein Kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] By targeting Haspin, CHR-6494 disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event for the proper localization and function of the Chromosomal Passenger Complex (CPC) and Aurora B kinase during cell division. This interference with mitotic progression leads to mitotic catastrophe and apoptosis in cancer cells, making CHR-6494 a promising candidate for anti-cancer therapy. These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and underlying signaling pathways for the use of CHR-6494 TFA in in vivo mouse xenograft studies.

Data Presentation: Efficacy of this compound in Mouse Xenograft Models

The following table summarizes the quantitative data from various in vivo mouse xenograft studies investigating the efficacy of this compound.

Cell LineCancer TypeMouse StrainDose (mg/kg)Administration RouteTreatment ScheduleOutcomeReference
HCT-116Colorectal CancerNude50Intraperitoneal (i.p.)Two cycles of five consecutive days over 15 daysInhibition of tumor growth[1]
MDA-MB-231Breast CancerNude20Intraperitoneal (i.p.)15 consecutive daysInhibition of tumor growth[1]
MDA-MB-231Breast CancerNot Specified50Intraperitoneal (i.p.)Four cycles of 5 consecutive days over 35 daysNo significant inhibition of tumor growth[2]
BxPC-3-LucPancreatic CancerNude (BALB/cAJcl-nu/nu)50Intraperitoneal (i.p.)Five cycles of five consecutive injection days and five successive non-treatment days for 4 weeksSignificant inhibition of tumor growth[3]
ApcMin/+Intestinal PolypsC57BL/6JNot SpecifiedIntraperitoneal (i.p.)50 daysSignificantly inhibited intestinal polyp development and recovered body weight[4]

Signaling Pathway

CHR-6494 exerts its anti-tumor effects by inhibiting the Haspin kinase, a key regulator of mitosis. The signaling pathway diagram below illustrates the mechanism of action.

HASPIN_Pathway cluster_upstream Upstream Regulation cluster_haspin HASPIN Kinase cluster_drug Drug Intervention cluster_downstream Downstream Effects Cdk1 Cdk1 HASPIN HASPIN Cdk1->HASPIN Activates Plk1 Plk1 Plk1->HASPIN Activates H3T3 Histone H3 (Threonine 3) HASPIN->H3T3 Phosphorylates Apoptosis Mitotic Catastrophe & Apoptosis HASPIN->Apoptosis Dysregulation leads to CHR6494 This compound CHR6494->HASPIN Inhibits H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Activates Mitosis Proper Mitotic Progression AuroraB->Mitosis Ensures

Caption: HASPIN Signaling Pathway and this compound Inhibition.

Experimental Protocols

Materials and Reagents
  • This compound (Trifluoroacetate salt)

  • Vehicle solution: 10% Dimethyl sulfoxide (DMSO) and 20% 2-hydroxypropyl-β-cyclodextrin in sterile water, or 10% DMEM/20% 2-hydroxypropyl-cyclodextrin.

  • Cancer cell line of interest (e.g., HCT-116, MDA-MB-231, BxPC-3-Luc)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, to aid tumor engraftment)

  • Immunocompromised mice (e.g., Nude, SCID, NSG), 6-8 weeks old

  • Sterile syringes and needles (25-27 gauge)

  • Calipers for tumor measurement

  • Anesthetic for animal procedures (e.g., isoflurane, ketamine/xylazine)

  • Animal welfare and euthanasia supplies

Experimental Workflow

The following diagram outlines the typical workflow for a mouse xenograft study with this compound.

Xenograft_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT-116) start->cell_culture cell_prep 2. Cell Preparation (Harvest & Resuspend) cell_culture->cell_prep injection 3. Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization treatment 6. This compound or Vehicle Administration (i.p.) randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Endpoint Analysis (e.g., Tumor Weight, IHC) monitoring->endpoint finish End endpoint->finish

Caption: Experimental Workflow for a Mouse Xenograft Study.

Detailed Methodology

a. Animal Acclimatization and Housing:

  • Upon arrival, house the mice in a specific pathogen-free (SPF) facility.

  • Allow the mice to acclimatize for at least one week before the start of the experiment.

  • Provide ad libitum access to sterile food and water.

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

b. Cell Culture and Preparation for Injection:

  • Culture the chosen cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.

  • On the day of injection, harvest the cells using trypsin-EDTA when they are in the exponential growth phase.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or an automated cell counter.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 2 x 106 cells in 100-200 µL). Keep the cell suspension on ice.

c. Tumor Cell Inoculation:

  • Anesthetize the mice using a recommended anesthetic.

  • Inject the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[5]

  • Monitor the mice until they have fully recovered from anesthesia.

d. Tumor Growth Monitoring and Randomization:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.[3]

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

e. Preparation and Administration of this compound:

  • Prepare the this compound solution in the chosen vehicle. For a 50 mg/kg dose in a 25g mouse, you would typically inject 0.25 mL of a 5 mg/mL solution.

  • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection according to the predetermined schedule.[6][7]

f. Monitoring and Endpoint:

  • Continue to measure tumor volume and mouse body weight regularly throughout the study.

  • Monitor the animals for any signs of toxicity, such as changes in behavior, appetite, or weight loss. Available data suggests that this compound does not cause a change in the body weight of mice.[1]

  • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry (e.g., for markers of proliferation and apoptosis), or molecular analysis.

Toxicology and Safety

Limited preclinical toxicology data is available for this compound. One study reported no change in the body weight of mice treated with efficacious doses.[1] Another study in ApcMin/+ mice showed that CHR-6494 administration recovered body weight, suggesting a potential to alleviate cachexia.[4] It is recommended that researchers conduct their own safety and tolerability studies for their specific animal model and experimental conditions. General observations for toxicity should include monitoring for changes in physical appearance, behavior, and body weight.

Conclusion

This compound has demonstrated significant anti-tumor efficacy in several preclinical mouse xenograft models. The recommended dose for in vivo studies typically ranges from 20 to 50 mg/kg administered intraperitoneally. The provided protocols and signaling pathway information offer a solid foundation for researchers to design and execute their own studies to further evaluate the therapeutic potential of this promising Haspin inhibitor. Careful consideration of the experimental design, including the choice of cell line, treatment schedule, and endpoints, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Intraperitoneal Injection of CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and supporting data for the intraperitoneal (IP) administration of CHR-6494 TFA, a potent Haspin kinase inhibitor, for in vivo research applications. The information is compiled from various preclinical studies to guide researchers in designing and executing their experiments.

Mechanism of Action

CHR-6494 is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin, with an IC50 of 2 nM.[1][2][3][4] Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[1][5] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and cell division.

By inhibiting Haspin, CHR-6494 prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC.[5] This disruption of a key mitotic checkpoint results in severe mitotic defects, including chromosome misalignment, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][5] CHR-6494 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, breast cancer, and colon cancer.[1][5]

CHR6494_Mechanism cluster_mitosis Mitotic Progression cluster_inhibition Inhibition Pathway Haspin Kinase Haspin Kinase p-Histone H3 (Thr3) p-Histone H3 (Thr3) Haspin Kinase->p-Histone H3 (Thr3) Phosphorylates Mitotic Catastrophe Mitotic Catastrophe Haspin Kinase->Mitotic Catastrophe Disrupted Pathway Histone H3 Histone H3 CPC (Aurora B) CPC (Aurora B) p-Histone H3 (Thr3)->CPC (Aurora B) Recruits Chromosome Alignment Chromosome Alignment CPC (Aurora B)->Chromosome Alignment Cell Division Cell Division Chromosome Alignment->Cell Division CHR-6494 CHR-6494 CHR-6494->Haspin Kinase Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Figure 1: CHR-6494 Mechanism of Action.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo studies utilizing this compound via intraperitoneal injection.

Animal ModelCancer TypeThis compound DoseVehicleAdministration ScheduleKey OutcomesReference
Nude MiceBreast Cancer (MDA-MB-231 Xenograft)20 mg/kgNot specified15 consecutive daysInhibited tumor growth.[1]
Nude MiceBreast Cancer (MDA-MB-231 Xenograft)50 mg/kgVehicleFour cycles of 5 consecutive days on, over 35 daysDid not significantly inhibit tumor growth in this model.[6][7]
ApcMin/+ MiceIntestinal Polyps5 µg/µl solution (dose adjusted to weight)2-hydroxypropyl-β-cyclodextrin and DMSO in salineFive cycles of 5 consecutive injection days and 5 consecutive naive days over 50 daysSignificantly inhibited intestinal polyp development and recovered body weight.[8][9]
Nude MicePancreatic Cancer (BxPC-3-Luc Xenograft)50 mg/kg10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in salineFive cycles of 5 consecutive injection days and 5 successive non-treatment days for 4 weeksSignificantly inhibited tumor growth.[10][11]

Experimental Protocols

This section provides a detailed protocol for the preparation and intraperitoneal injection of this compound. This protocol is synthesized from the methodologies reported in the cited literature.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD), sterile powder

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

  • Vortex mixer

  • Animal scale

Reagent Preparation: this compound Injection Solution

The following is a common formulation for in vivo studies. Researchers should optimize the vehicle composition based on their specific experimental needs and animal model.

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 5 µg/µl stock solution, dissolve 5 mg of this compound in 1 mL of DMSO.[8][10] This stock solution can be stored at -20°C or -30°C.[8][10][11]

    • CHR-6494 is soluble up to 100 mM in DMSO.

  • Vehicle Preparation:

    • Prepare a fresh solution of 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile saline. For example, dissolve 200 mg of HPβCD in 1 mL of sterile saline.

  • Final Injection Solution Preparation:

    • To prepare the final injectable solution, combine the this compound stock solution with the HPβCD solution and dilute with saline.

    • A reported formulation consists of 10% DMSO, 20% HPβCD, and 70% saline.[10]

    • For example, to prepare 1 mL of the final injection solution containing a specific dose of this compound, mix:

      • 100 µL of the this compound stock solution (e.g., 5 µg/µl in DMSO)

      • 200 µL of a 100% 2-hydroxypropyl-β-cyclodextrin solution (or adjust as needed from a stock)

      • Adjust the final volume to 1 mL with sterile saline.[8]

    • Vortex the final solution thoroughly to ensure it is a homogenous suspension.

Intraperitoneal Injection Workflow:

IP_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection A Weigh Animal B Calculate Dose Volume A->B C Prepare Injection Solution B->C D Load Syringe C->D E Restrain Animal F Locate Injection Site (Lower Right Quadrant) E->F G Insert Needle (15-20° Angle) F->G H Aspirate to Check for Fluid G->H I Inject Solution H->I J Withdraw Needle I->J K Return Animal to Cage J->K L Monitor for Adverse Effects K->L

Figure 2: Intraperitoneal Injection Workflow.

Animal Handling and Injection Procedure:

  • Dose Calculation:

    • Weigh the animal accurately before each injection.

    • Calculate the required volume of the injection solution based on the animal's weight and the desired dose (e.g., 50 mg/kg).[6][10] The injection volume is typically between 100-300 µL for a mouse.[10]

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.

  • Injection Site:

    • The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle at a 15-20 degree angle into the injection site.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

    • Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health, body weight, and tumor growth throughout the study period as per the experimental design.[1]

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental design and ensure compliance with all institutional and national regulations for animal welfare.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Following CHR-6494 TFA Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1] Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, ensuring accurate chromosome segregation. Inhibition of Haspin by CHR-6494 disrupts this process, leading to mitotic defects, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1][2] This makes CHR-6494 a compound of interest in oncology research and drug development.

Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution. PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This document provides detailed application notes and a protocol for the analysis of cell cycle in response to CHR-6494 TFA treatment.

Data Presentation

The following table summarizes the quantitative data on the effects of CHR-6494 on the cell cycle distribution in various breast cancer cell lines after 72 hours of treatment.

Cell LineTreatment% G0/G1% S% G2/M
MDA-MB-231 Control (DMSO)58.3 ± 1.524.0 ± 1.017.7 ± 0.6
CHR-6494 (500 nM)50.1 ± 1.224.5 ± 0.825.4 ± 0.5
CHR-6494 (1000 nM)48.9 ± 2.024.8 ± 0.526.3 ± 1.5
SKBR3 Control (DMSO)60.2 ± 2.522.1 ± 1.817.7 ± 0.8
CHR-6494 (500 nM)56.4 ± 3.023.5 ± 2.120.1 ± 1.1
CHR-6494 (1000 nM)52.3 ± 2.824.1 ± 1.523.6 ± 1.3
MCF7 Control (DMSO)65.4 ± 1.818.9 ± 1.215.7 ± 0.9
CHR-6494 (500 nM)59.8 ± 2.120.3 ± 1.519.9 ± 1.0
CHR-6494 (1000 nM)55.7 ± 2.422.5 ± 1.721.8 ± 1.2

Data is presented as mean ± standard deviation.

Signaling Pathway

The diagram below illustrates the signaling pathway affected by CHR-6494. In a normal mitotic cell, Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) activate Haspin kinase. Activated Haspin then phosphorylates Histone H3 at Threonine 3 (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome alignment and segregation. CHR-6494 acts as a potent inhibitor of Haspin, preventing the phosphorylation of H3T3 and disrupting the recruitment of the CPC. This leads to defects in mitosis and ultimately triggers a G2/M cell cycle arrest.

CHR_6494_Pathway Cdk1 Cdk1 Haspin_inactive Haspin (Inactive) Cdk1->Haspin_inactive Activates Plk1 Plk1 Plk1->Haspin_inactive Activates Haspin_active Haspin (Active) H3T3 Histone H3 Haspin_active->H3T3 Phosphorylates G2M_Arrest G2/M Arrest H3T3ph p-Histone H3 (Thr3) CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Mitosis Proper Mitosis CPC->Mitosis Ensures CHR6494 This compound CHR6494->Haspin_active Inhibits CHR6494->G2M_Arrest

Caption: Signaling pathway of Haspin kinase and its inhibition by CHR-6494.

Experimental Protocols

Cell Culture and Treatment
  • Culture the desired cancer cell line (e.g., MDA-MB-231, HeLa, HCT-116) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).

  • Allow the cells to adhere overnight.

  • Prepare a stock solution of this compound in sterile DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or with an equivalent volume of DMSO as a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Experimental Workflow for Flow Cytometry

The following diagram outlines the workflow for preparing and analyzing cells for cell cycle distribution after this compound treatment.

Cell_Cycle_Workflow start Start: Treated Cells in Culture harvest 1. Harvest Cells (Trypsinization) start->harvest wash1 2. Wash with PBS harvest->wash1 fix 3. Fix in Cold 70% Ethanol (Dropwise while vortexing) wash1->fix wash2 4. Wash with PBS fix->wash2 rnase 5. RNase A Treatment (To remove RNA) wash2->rnase stain 6. Stain with Propidium Iodide rnase->stain analyze 7. Analyze by Flow Cytometry stain->analyze end End: Cell Cycle Data analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol for Cell Cycle Analysis using Propidium Iodide

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the treated and control wells.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes.

    • Neutralize the trypsin with complete growth medium and transfer the cell suspension to a 15 mL conical tube.

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.

  • Rehydration and Washing:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again at 850 x g for 5 minutes and discard the supernatant.

  • RNase Treatment:

    • Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS).

    • Incubate at 37°C for 30 minutes to ensure that only DNA is stained.

  • Propidium Iodide Staining:

    • Add 500 µL of Propidium Iodide staining solution (50 µg/mL) to each tube for a final concentration of 25 µg/mL.

    • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for better resolution.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate gating strategies to exclude doublets and debris.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT).

Conclusion

The inhibition of Haspin kinase by this compound leads to a dose-dependent arrest of cancer cells in the G2/M phase of the cell cycle. The provided protocols offer a robust methodology for quantifying this effect using standard flow cytometry techniques. This information is valuable for researchers investigating the anti-proliferative effects of CHR-6494 and for professionals in drug development evaluating its potential as a therapeutic agent. The detailed signaling pathway and experimental workflow diagrams provide a clear visual representation of the mechanism of action and the experimental procedure.

References

Application Notes and Protocols: Measuring Apoptosis with CHR-6494 TFA using a Caspase 3/7 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing CHR-6494 TFA to induce apoptosis and quantify this process through a Caspase 3/7 activity assay. This information is intended for professionals in research and drug development.

Introduction

This compound is a potent, first-in-class inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis.[1] By inhibiting Haspin, CHR-6494 disrupts mitotic progression, leading to a phenomenon known as mitotic catastrophe and subsequent induction of apoptosis, or programmed cell death.[2][3] This pro-apoptotic activity makes CHR-6494 a compound of interest in cancer research.[2][4][5]

A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspase-3 and Caspase-7 are critical executioner caspases that, once activated, cleave a broad range of cellular substrates, ultimately leading to the dismantling of the cell.[6][7] Therefore, measuring the activity of Caspase 3/7 is a reliable method for quantifying apoptosis.

This document outlines a protocol for treating cells with this compound and subsequently measuring the induced apoptosis using a Caspase 3/7 activity assay.

Data Presentation: Efficacy of this compound in Inducing Apoptosis

The pro-apoptotic effects of this compound have been demonstrated across various cancer cell lines. The following table summarizes the quantitative data on the induction of Caspase 3/7 activity and the half-maximal inhibitory concentration (IC50) for apoptosis.

Cell LineTreatment ConcentrationTreatment DurationFold Increase in Caspase 3/7 Activity (over control)IC50 for Apoptosis Induction
COLO-792 (Melanoma)300 nM72 hours3-foldNot Reported
600 nM72 hours6-fold
RPMI-7951 (Melanoma)300 nM72 hours8.5-foldNot Reported
600 nM72 hours16-fold
HCT-116 (Colorectal Carcinoma)Not ReportedNot ReportedNot Reported500 nM[1]
HeLa (Cervical Cancer)Not ReportedNot ReportedNot Reported473 nM[1]
MDA-MB-231 (Breast Cancer)Not ReportedNot ReportedNot Reported752 nM[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 This compound Action CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3 Histone H3T3 Phosphorylation Haspin->H3T3 Mediates MitoticArrest G2/M Arrest / Mitotic Catastrophe H3T3->MitoticArrest Required for proper mitosis Apoptosis Apoptosis MitoticArrest->Apoptosis Caspase37 Caspase 3/7 Activation Apoptosis->Caspase37

Caption: this compound signaling pathway leading to apoptosis.

G cluster_1 Experimental Workflow Start Start: Seed Cells Treatment Treat cells with this compound (and controls) Start->Treatment Incubation Incubate for desired duration (e.g., 72 hours) Treatment->Incubation Lysis Lyse cells to release contents Incubation->Lysis Assay Perform Caspase 3/7 Activity Assay Lysis->Assay Measurement Measure signal (Luminescence or Absorbance) Assay->Measurement Analysis Data Analysis: Normalize to control Measurement->Analysis End End: Quantified Apoptosis Analysis->End

Caption: Workflow for Caspase 3/7 activity assay.

Experimental Protocols

This protocol provides a general framework for assessing Caspase 3/7 activity. Specific details may vary depending on the chosen commercial assay kit (e.g., colorimetric or luminescent).

Materials:

  • This compound

  • Cell line of interest (e.g., COLO-792, RPMI-7951)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Caspase 3/7 Activity Assay Kit (e.g., Caspase-Glo® 3/7 Assay from Promega or a colorimetric kit utilizing Ac-DEVD-pNA substrate)[6][8][9]

  • Multi-well plates (white-walled for luminescence, clear for absorbance)

  • Microplate reader (luminometer or spectrophotometer)

  • Standard laboratory equipment (incubator, centrifuge, pipettes)

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 300 nM and 600 nM).[2]

    • Include the following controls:

      • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound.

      • Untreated Control: Cells in culture medium only.

      • Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., staurosporine).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[2]

  • Caspase 3/7 Activity Assay:

    • Follow the manufacturer's instructions for the chosen Caspase 3/7 activity assay kit. A general outline for a luminescent assay is provided below.[8][10]

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium in the well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Normalize the luminescence signal of the this compound-treated samples to the vehicle control to determine the fold increase in Caspase 3/7 activity.

    • If a standard curve was generated (for some colorimetric assays), calculate the concentration of the product (e.g., pNA) and then determine the specific activity.[6][9]

Troubleshooting and Considerations:

  • Cell Density: Optimal cell density is crucial. Too few cells will result in a low signal, while too many may lead to nutrient depletion and non-specific cell death.

  • Edge Effects: To minimize edge effects in multi-well plates, consider not using the outer wells for experimental samples or filling them with PBS.

  • Reagent Stability: Reconstituted assay reagents may have limited stability. Follow the manufacturer's storage and handling instructions.[10]

  • Mechanism Confirmation: While Caspase 3/7 activation is a strong indicator of apoptosis, consider confirming apoptosis through additional methods such as Annexin V/PI staining and flow cytometry.[11]

References

Application Notes and Protocols: Assessing Cell Viability with CHR-6494 TFA Using Crystal Violet Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase essential for proper mitotic progression.[1][2] By inhibiting Haspin, CHR-6494 disrupts the phosphorylation of histone H3 at threonine 3 (H3T3p), leading to mitotic catastrophe, cell cycle arrest at G2/M phase, and ultimately, apoptosis in various cancer cell lines.[1][2][3] This makes CHR-6494 a compound of significant interest in oncology research and drug development.

Crystal violet staining is a simple, reliable, and cost-effective method for assessing the viability of adherent cells.[4][5][6][7] The dye binds to proteins and DNA of living, attached cells.[6][7] When cells undergo apoptosis or necrosis due to treatment with a cytotoxic compound like CHR-6494, they detach from the culture surface, resulting in a decrease in the overall staining intensity, which is proportional to the number of viable cells.[4][6][7]

These application notes provide a detailed protocol for utilizing crystal violet staining to quantify the effects of this compound on cell viability.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by targeting the mitotic kinase Haspin. The inhibition of Haspin leads to a cascade of events culminating in cell death.

CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits H3T3p Histone H3T3 Phosphorylation Haspin->H3T3p Mediates MitoticCatastrophe Mitotic Catastrophe H3T3p->MitoticCatastrophe Prevents CellCycleArrest G2/M Arrest MitoticCatastrophe->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of this compound in inducing apoptosis.

Quantitative Data Summary

This compound has demonstrated dose-dependent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Cancer500[1]
HeLaCervical Cancer473[1]
MDA-MB-231Breast Cancer752[1]
Wi-38Normal Lung Fibroblast1059[1]
COLO-792Melanoma497[8]
RPMI-7951Melanoma628[8]
MeWoMelanoma396[9]
MDA-MB-435Melanoma611[9]
MCF7Breast Cancer900.4[10]
SKBR3Breast Cancer1530[10]
BxPC-3-LucPancreatic Cancer849[11]

Experimental Protocols

Materials
  • This compound

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well tissue culture plates

  • Crystal Violet Staining Solution (0.1% - 0.5% w/v in water or 20% methanol)

  • Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)

  • Solubilization Solution (e.g., 30% acetic acid, 10% acetic acid, or 1% SDS)

  • Microplate reader capable of measuring absorbance at 570-590 nm

Protocol for Crystal Violet Staining of Cell Viability

This protocol is a generalized procedure based on established methods.[4][5][6][9][12]

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Staining cluster_3 Quantification A Seed cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Fix cells D->E F Stain with Crystal Violet E->F G Wash to remove excess stain F->G H Solubilize stain G->H I Measure absorbance (570-590 nm) H->I

Caption: Experimental workflow for crystal violet cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count your adherent cells.

    • Seed the cells in a 96-well plate at a density of 4,000-10,000 cells/well in 100 µL of complete medium.[9] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Based on the IC50 values, a range of 10 nM to 10 µM is recommended for initial experiments.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).[1][9]

  • Fixation:

    • After the incubation period, carefully aspirate the medium.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 50-100 µL of fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol) to each well and incubate for 10-20 minutes at room temperature.[9][12]

  • Staining:

    • Aspirate the fixative solution.

    • Add 50-100 µL of Crystal Violet Staining Solution to each well, ensuring the entire surface is covered.

    • Incubate for 10-30 minutes at room temperature.[5][12]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the wells gently with tap water or deionized water until the excess stain is removed. This can be done by immersing the plate in a beaker of water and decanting the water, repeating 2-3 times.[9][12]

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization:

    • Once the plate is dry, add 100-200 µL of Solubilization Solution (e.g., 30% acetic acid) to each well.[9]

    • Incubate for 15-30 minutes at room temperature on a shaker to ensure the dye is completely dissolved.[5]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.[6][9]

Data Analysis

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50: Plot the percentage viability against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The crystal violet staining assay is a robust and straightforward method for evaluating the cytotoxic effects of this compound on adherent cancer cells. This protocol, in conjunction with the provided data and mechanistic insights, offers a comprehensive guide for researchers investigating the anti-cancer potential of this promising Haspin kinase inhibitor.

References

Application Notes and Protocols for Ex Vivo Aortic Ring Assay for Angiogenesis with CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The ex vivo aortic ring assay is a robust and widely used model that bridges the gap between in vitro and in vivo studies of angiogenesis.[1][2] This assay maintains the complex three-dimensional architecture and cellular heterogeneity of the aortic tissue, providing a physiologically relevant environment to study the effects of various compounds on vascular sprouting.[1][2][3]

CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase involved in regulating mitotic progression.[4][5] Emerging evidence suggests that this compound possesses anti-angiogenic properties, as demonstrated in an ex vivo chicken embryo aortic arch ring assay.[4] These application notes provide a detailed protocol for utilizing the ex vivo mammalian aortic ring assay to further investigate and quantify the anti-angiogenic potential of this compound.

Data Presentation

The anti-angiogenic activity of this compound has been primarily demonstrated in a non-mammalian ex vivo model. The following table summarizes the available data. Researchers using the subsequent mammalian aortic ring protocol can utilize a similar data structure to present their quantitative findings.

CompoundModel SystemMeasured ParameterEffective ConcentrationsReference
This compoundChicken Embryo Aortic Arch Ring AssayInhibition of Angiogenesis0, 0.5, 1.0 µM[4]

Experimental Protocols

This protocol is adapted from established methodologies for the ex vivo aortic ring assay and is tailored for the evaluation of this compound.[3][6][7]

Materials
  • Thoracic aorta from a 6-8 week old Sprague-Dawley rat or C57BL/6 mouse

  • Endothelial Basal Medium (EBM-2)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Collagen Type I, rat tail

  • 10x RPMI 1640

  • Sodium Bicarbonate (7.5% solution)

  • 1 M NaOH

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Sterile dissecting instruments (forceps, scissors)

  • 48-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Experimental Workflow Diagram

G cluster_0 Aorta Isolation and Preparation cluster_1 Embedding and Culture cluster_2 Data Acquisition and Analysis A Euthanize Animal B Dissect Thoracic Aorta A->B C Clean Aorta of Adipose Tissue B->C D Cut 1 mm Aortic Rings C->D E Prepare Collagen Gel Matrix D->E F Embed Aortic Rings in Collagen E->F G Add Culture Medium with this compound F->G H Incubate at 37°C, 5% CO2 G->H I Monitor Microvessel Sprouting Daily H->I J Capture Images at Day 7-10 I->J K Quantify Sprouting (Length, Area, Number) J->K L Statistical Analysis K->L

Caption: Experimental workflow for the ex vivo aortic ring assay with this compound.

Detailed Protocol

1. Aorta Isolation and Ring Preparation: a. Euthanize a 6-8 week old rat or mouse according to institutional guidelines. b. Surgically expose the thoracic cavity and carefully dissect the thoracic aorta. c. Place the aorta in a sterile petri dish containing ice-cold EBM-2. d. Under a dissecting microscope, meticulously remove any remaining fibro-adipose and connective tissues.[3] e. Transfer the cleaned aorta to a new petri dish with fresh, ice-cold EBM-2. f. Using a sterile scalpel, cross-section the aorta into 1 mm thick rings.[3][6]

2. Collagen Gel Preparation and Ring Embedding: a. Prepare the collagen gel on ice. For a final volume of 1 ml, mix:

  • 750 µl of Collagen Type I
  • 100 µl of 10x RPMI 1640
  • 25 µl of 100x Penicillin-Streptomycin
  • Adjust pH to 7.4 with 7.5% Sodium Bicarbonate and 1 M NaOH. b. Add 150 µl of the neutralized collagen solution to each well of a pre-chilled 48-well plate. c. Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize. d. Gently place one aortic ring into the center of each collagen-coated well. e. Add another 100 µl of the collagen solution on top of each aortic ring, ensuring it is fully embedded. f. Return the plate to the 37°C incubator for another 30 minutes to solidify the top layer of collagen.

3. Treatment with this compound: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to final concentrations in the culture medium. b. Prepare the complete culture medium: EBM-2 supplemented with 2% FBS and 1x Penicillin-Streptomycin. c. Add 500 µl of the complete culture medium containing the desired concentration of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control to each well. d. Culture the aortic rings at 37°C in a humidified incubator with 5% CO2. e. Replace the culture medium with fresh medium containing the respective treatments every 2-3 days.

4. Quantification of Angiogenesis: a. Monitor the outgrowth of microvessels from the aortic rings daily using an inverted phase-contrast microscope. b. After 7-10 days of culture, capture images of each aortic ring. c. Quantify the extent of angiogenesis using image analysis software (e.g., ImageJ). Common parameters to measure include:

  • The total number of microvessel sprouts.
  • The maximum length of the sprouts.[8]
  • The area of sprouting.[8] d. Perform statistical analysis to compare the effects of different concentrations of this compound to the vehicle control.

Signaling Pathways

The precise mechanism by which Haspin kinase inhibition by this compound affects angiogenesis is still under investigation. However, angiogenesis is tightly regulated by several key signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being one of the most critical. The diagram below illustrates the established VEGF signaling cascade leading to angiogenesis and the proposed, yet unelucidated, inhibitory role of this compound through Haspin kinase.

G cluster_0 VEGF Signaling Pathway cluster_1 This compound Action VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Downstream Downstream Effectors Haspin->Downstream Downstream->Angiogenesis Inhibition (Proposed)

References

Application Notes and Protocols: Synergistic Inhibition of Cancer Cells with CHR-6494 TFA and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the synergistic effects of CHR-6494 TFA, a potent Haspin kinase inhibitor, in combination with MEK inhibitors, such as Trametinib. The combination of agents targeting different cellular pathways is a promising strategy in cancer therapy to enhance efficacy and overcome drug resistance. This compound induces mitotic catastrophe in cancer cells by inhibiting Haspin kinase, which is crucial for proper chromosome alignment during mitosis.[1] MEK inhibitors target the RAS/RAF/MEK/ERK signaling pathway, a key cascade that regulates cell proliferation, survival, and differentiation, and is often dysregulated in cancer.[1]

Recent studies have demonstrated that the concurrent inhibition of Haspin and MEK can lead to a synergistic reduction in the viability of cancer cells, particularly in melanoma.[1] These notes are designed to guide researchers in the design and execution of experiments to explore this therapeutic strategy.

Mechanism of Action and Rationale for Combination

This compound is a potent and selective inhibitor of Haspin kinase with an IC50 of 2 nM.[1] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph), a critical step for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis. Inhibition of Haspin by this compound disrupts this process, leading to chromosome misalignment, mitotic catastrophe, and ultimately apoptosis in cancer cells.[1]

MEK inhibitors are allosteric inhibitors that bind to and inactivate MEK1 and MEK2, dual-specificity protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, these drugs prevent the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that promotes cell proliferation and survival.[1]

The rationale for combining this compound with MEK inhibitors lies in targeting two distinct and critical cellular processes simultaneously: cell division (mitosis) and pro-survival signaling. This dual blockade can lead to a more profound anti-cancer effect than either agent alone, a phenomenon known as synergy.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the combination of this compound and a MEK inhibitor.

MAPK_Pathway MAPK/ERK Signaling Pathway and Points of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: MAPK/ERK signaling pathway with the point of MEK inhibition.

Experimental_Workflow Experimental Workflow for Combination Study cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation A Prepare this compound and MEK Inhibitor Stock Solutions D Treat cells with single agents and combinations at various concentrations A->D B Culture Cancer Cell Lines (e.g., MeWo, MDA-MB-435) C Seed cells in multi-well plates B->C C->D E Incubate for specified duration (e.g., 72-120 hours) D->E F Cell Viability Assay (Crystal Violet) E->F G Apoptosis Assay (Caspase 3/7 Activity, Cleaved PARP) E->G H Cell Cycle Analysis (Flow Cytometry) E->H I Cell Migration Assays (Scratch Assay, Transwell) E->I J Quantify Results (IC50, Fold Change) F->J G->J H->J I->J K Assess Synergy (Combination Index) J->K

Caption: General experimental workflow for combination studies.

Data Presentation

The following tables summarize quantitative data from a study investigating the combination of CHR-6494 and the MEK inhibitor Trametinib in melanoma cell lines.[1]

Table 1: Single-Agent IC50 Values

Cell LineCompoundIC50 (nM)Mutation Status
MeWoCHR-6494396Wild-Type
MeWoTrametinib3.6Wild-Type
MDA-MB-435CHR-6494611BRAF V600E
MDA-MB-435Trametinib2.6BRAF V600E
COLO-792CHR-6494497NRAS Mutant
RPMI-7951CHR-6494628NRAS Mutant

Table 2: Synergistic Effect on Cell Viability in MeWo Cells

CHR-6494 (nM)Trametinib (nM)% Viability (Single Agent)% Viability (Combination)
300-64.4-
-172.8-
3001-22.6

Table 3: Enhancement of Apoptosis (Caspase 3/7 Activity)

Cell LineTreatment (600 nM CHR-6494)Fold Increase in Caspase 3/7 Activity
MeWoSingle Agent1.6
MDA-MB-435Single Agent2.7
MeWoCombination with TrametinibSignificantly Increased
MDA-MB-435Combination with TrametinibSignificantly Increased

Note: "Significantly Increased" indicates a statistically significant increase in caspase 3/7 activity for the combination treatment compared to single-agent treatments as reported in the source study.[1] Specific fold-increase values for the combination were not detailed.

Experimental Protocols

Preparation of this compound and MEK Inhibitor Stock Solutions

Materials:

  • This compound powder

  • MEK inhibitor (e.g., Trametinib) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 520.4 g/mol , dissolve 5.204 mg in 1 mL of DMSO.

  • Prepare a 10 mM stock solution of the MEK inhibitor in DMSO according to its molecular weight.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (Crystal Violet Staining)

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.05% Crystal Violet solution in 20% methanol

  • 30% Acetic acid in water

Protocol:

  • Seed cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere for 24 hours.

  • Prepare serial dilutions of this compound and the MEK inhibitor in complete medium from the stock solutions.

  • Aspirate the medium from the wells and add 100 µL of medium containing the single agents or their combinations at the desired concentrations. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for the desired treatment duration (e.g., 5 days).

  • Aspirate the medium and gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 10 minutes at room temperature.

  • Wash the wells twice with PBS.

  • Add 50 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate thoroughly with tap water and allow it to air dry.

  • Solubilize the dye by adding 100 µL of 30% acetic acid to each well.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

Apoptosis Assay (Caspase 3/7 Activity)

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate as described for the cell viability assay.

  • Treat the cells with single agents and combinations for the desired duration.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence readings to a vehicle control to determine the fold change in caspase 3/7 activity.

Western Blot for Cleaved PARP

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved PARP

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and treat as desired.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution with RNase A

Protocol:

  • Seed and treat cells in 6-well plates.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Cell Migration Assays

a) Scratch Assay

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells to form a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium with the compounds of interest.

  • Image the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).

  • Quantify the closure of the scratch area over time.

b) Transwell Migration Assay

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet solution

Protocol:

  • Resuspend cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium with a chemoattractant to the lower chamber.

  • Incubate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Conclusion

The combination of this compound and MEK inhibitors represents a rational and promising strategy for cancer therapy. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the synergistic anti-cancer effects of this combination in various cancer models. Careful execution of these experiments and thorough data analysis will be crucial in elucidating the full therapeutic potential of co-targeting Haspin and the MEK/ERK pathway.

References

Application Notes and Protocols for Synergistic Drug Combination Studies with CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CHR-6494 TFA is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin leads to mitotic defects, cell cycle arrest, and apoptosis in various cancer cell lines, making it a promising target for anti-cancer therapy. Synergistic drug combinations offer a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. These application notes provide detailed protocols and data for studying the synergistic effects of this compound in combination with other targeted therapies, specifically MEK and mTOR inhibitors.

I. Synergistic Combination of this compound with a MEK Inhibitor (Trametinib) in Melanoma

This section details the synergistic anti-melanoma activities of this compound when combined with the MEK inhibitor, Trametinib. This combination has shown enhanced effects on suppressing cell growth and inducing apoptosis in both wild-type and BRAF-mutant melanoma cell lines.[1][2][3]

Data Presentation

Table 1: Single-Agent IC50 Values of this compound in Melanoma Cell Lines.

Cell LineGenotypeThis compound IC50 (nM)
MeWoWild-type~400 - 1200
MDA-MB-435BRAF V600E~400 - 1200
COLO-792Not specified497
RPMI-7951Not specified628

Data compiled from multiple studies which show a range of IC50 values.[1][2]

Table 2: Synergistic Effects of this compound and Trametinib on Cell Viability in MeWo Cells.

This compound (nM)Trametinib (nM)% Cell Viability (Single Agent)% Cell Viability (Combination)
300-64.4%-
-172.8%-
3001-22.6%

[1]

Table 3: Induction of Apoptosis by this compound as a Single Agent.

Cell LineThis compound (nM)Fold Increase in Caspase 3/7 Activity
COLO-7923003
COLO-7926006
RPMI-79513008.5
RPMI-795160016

[1]

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is used to determine the effect of this compound and its combination partners on cell proliferation.

  • Materials:

    • 96-well tissue culture plates

    • Melanoma cell lines (e.g., MeWo, MDA-MB-435)

    • Complete culture medium

    • This compound and Trametinib

    • Phosphate-buffered saline (PBS)

    • Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

    • Methanol

    • Plate reader (570 nm)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Trametinib, or the combination of both. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Gently wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of methanol to each well and incubate for 10 minutes at room temperature.

    • Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with tap water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 200 µL of methanol to each well and incubate for 20 minutes on a shaker.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Caspase 3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Materials:

    • White-walled 96-well plates

    • Melanoma cell lines

    • Complete culture medium

    • This compound and Trametinib

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound, Trametinib, or the combination.

    • Incubate for 48-72 hours.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate reader.

    • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

Synergy_MEK_Inhibition cluster_0 This compound Action cluster_1 Trametinib Action CHR-6494 CHR-6494 Haspin Haspin CHR-6494->Haspin Inhibits H3T3ph Histone H3 (Thr3 Phosphorylation) Haspin->H3T3ph Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe H3T3ph->Mitotic_Catastrophe Leads to Trametinib Trametinib MEK MEK Trametinib->MEK Inhibits ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Mitotic_Catastrophe->Apoptosis Experimental_Workflow_Melanoma start Seed Melanoma Cells (96-well plate) treatment Treat with This compound +/- Trametinib (72h) start->treatment viability Cell Viability Assay (Crystal Violet) treatment->viability apoptosis Apoptosis Assay (Caspase 3/7) treatment->apoptosis analysis Data Analysis (Synergy Calculation) viability->analysis apoptosis->analysis Synergy_mTOR_Inhibition cluster_0 This compound Action cluster_1 CCI-779 Action CHR-6494 CHR-6494 Haspin Haspin CHR-6494->Haspin Inhibits H3T3ph Histone H3 (Thr3 Phosphorylation) Haspin->H3T3ph Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe H3T3ph->Mitotic_Catastrophe Leads to CCI-779 CCI-779 mTOR mTOR CCI-779->mTOR Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis Promotes Apoptosis Apoptosis (Cleaved PARP) Protein_Synthesis->Apoptosis Inhibition contributes to DNA_Damage DNA Damage (γ-H2AX) Mitotic_Catastrophe->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow_KRAS start Seed KRAS-Mutant Cells (6-well plate) treatment Treat with This compound +/- CCI-779 (72h) start->treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (cPARP, γ-H2AX) treatment->western analysis Data Interpretation cell_cycle->analysis western->analysis

References

Application Notes and Protocols for CHR-6494 TFA Treatment in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is critical for the proper alignment of chromosomes during metaphase.[3] Inhibition of Haspin by CHR-6494 leads to a reduction in H3T3ph, resulting in mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in cancer cells.[2][4] These characteristics make CHR-6494 a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed application notes and protocols for the use of CHR-6494, supplied as a trifluoroacetate (TFA) salt, in various in vitro experiments. Particular attention is given to the duration of treatment and the potential effects of the TFA counter-ion.

Mechanism of Action of CHR-6494

CHR-6494 targets the ATP-binding site of Haspin kinase, preventing the phosphorylation of its substrate, histone H3.[3] This disruption of a key mitotic signaling event leads to defects in chromosome cohesion and segregation, triggering the spindle assembly checkpoint and inducing a prolonged mitotic arrest that often culminates in apoptotic cell death.[2]

CHR6494 CHR-6494 Haspin Haspin Kinase CHR6494->Haspin Inhibits Apoptosis Mitotic Catastrophe & Apoptosis CHR6494->Apoptosis Induces H3T3 Histone H3 (Threonine 3) Haspin->H3T3 Phosphorylates Mitosis Proper Mitotic Progression H3T3ph Phosphorylated H3T3 CPC Chromosome Passenger Complex Recruitment H3T3ph->CPC CPC->Mitosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 Seed Seed Cells (96-well plate) Attach Incubate (24h) Seed->Attach Treat Treat with CHR-6494 TFA Attach->Treat Incubate72 Incubate (72h) Treat->Incubate72 Assay Perform Viability Assay (XTT) Incubate72->Assay Read Read Plate Assay->Read Start Seed & Attach Cells Treat Treat with this compound (24h) Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS SDS-PAGE Quantify->SDS Transfer Western Transfer SDS->Transfer Block Blocking Transfer->Block Probe1 Primary Ab (p-H3T3) Block->Probe1 Probe2 Secondary Ab Probe1->Probe2 Detect Detection Probe2->Detect Reprobe Strip & Reprobe (Total H3) Detect->Reprobe

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CHR-6494 TFA Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CHR-6494 TFA for various cell line experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and a summary of reported efficacy data.

Frequently Asked Questions (FAQs)

Q1: What is CHR-6494 and what is its mechanism of action?

A1: CHR-6494 is a potent and selective small-molecule inhibitor of haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[3] This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. By inhibiting haspin, CHR-6494 prevents H3T3 phosphorylation, leading to chromosome misalignment, G2/M cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cells.[4][5]

Q2: What is the significance of the "TFA" in this compound?

A2: TFA stands for trifluoroacetate. It is a counter-ion that is often present in commercially available synthetic peptides and small molecules, including CHR-6494. Its presence is typically a result of the purification process, specifically reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common solvent.[6][7]

Q3: Can the TFA counter-ion affect my experimental results?

A3: Yes, the TFA counter-ion can have direct biological effects and may confound experimental results.[6] Residual TFA can vary between different batches of the compound.[6] Documented effects of TFA on cells include:

  • Cytotoxicity: TFA can be toxic to some cell types.

  • Altered Proliferation: It has been shown to inhibit the proliferation of certain cells while stimulating others.[6][8]

  • Membrane Disruption: As a chaotropic anion, TFA can interfere with biological membranes.[6]

It is crucial to include a "vehicle-only" control in your experiments, which should contain the same final concentration of the solvent (e.g., DMSO) and, if possible, a similar concentration of TFA to account for any effects of the counter-ion.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results and reproducibility, proper handling of this compound is essential.

  • Solubility: CHR-6494 is soluble in DMSO.[1][2] Prepare a high-concentration stock solution, for example, 10 mM in fresh, anhydrous DMSO.[9]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[10]

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your complete cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent and non-toxic to your cells (typically ≤ 0.1%).[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability between replicate wells Uneven cell seeding, inconsistent drug concentration, or edge effects in the plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette for drug addition. To minimize edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.
Observed cell death is higher than expected based on published IC50 values Cell line is particularly sensitive to CHR-6494. The TFA concentration is high and causing cytotoxicity. The compound has degraded.Perform a dose-response experiment to determine the cytotoxic concentration (CC50) using an assay like LDH release or a live/dead stain. Run a dose-response of the vehicle (DMSO) and, if possible, a TFA salt control. Use a fresh aliquot of the compound.
No significant effect on cell viability at expected active concentrations Cell line is resistant to haspin inhibition. The compound is inactive. The assay is not sensitive enough.Confirm haspin expression in your cell line. Verify inhibition of the target by performing a Western blot for phosphorylated histone H3 at threonine 3 (pH3T3). Use a fresh aliquot of CHR-6494. Optimize your cell viability assay (e.g., incubation time, cell seeding density).
Results are not reproducible between experiments Inconsistent cell passage number or confluency. Variability in compound stock solution. Differences in incubation times.Use cells within a consistent range of passage numbers. Prepare fresh dilutions from a single, validated stock solution for each experiment. Ensure precise timing for all incubation steps.

Data Presentation: Reported IC50 Values for CHR-6494

The half-maximal inhibitory concentration (IC50) for CHR-6494 can vary significantly between different cell lines. The following table summarizes publicly available data.

Cell LineCancer TypeIC50 (nM)Assay Duration (hours)
HCT-116Colorectal Carcinoma50072
HeLaCervical Cancer47372
MDA-MB-231Breast Cancer752[12], 757.1[13]48-72
Wi-38Normal Lung Fibroblast105972
COLO-792Melanoma49772
RPMI-7951Melanoma62872
MeWoMelanoma39672
MDA-MB-435Melanoma61172
MCF7Breast Cancer900.448
SKBR3Breast Cancer153048
MCF10ANon-tumorigenic Breast Epithelial54748
BxPC-3-LucPancreatic Cancer84948

Note: These values should be used as a starting point for your own experiments, as optimal concentrations can be cell-line and assay-specific.

Experimental Protocols

Protocol 1: Determining the IC50 of CHR-6494 Using a Cell Viability Assay (e.g., XTT)

This protocol provides a framework for determining the concentration of CHR-6494 that inhibits 50% of cell viability.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • XTT assay kit or similar viability reagent

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well in 100 µL of medium).[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of CHR-6494 in DMSO.

    • Perform a serial dilution of the CHR-6494 stock solution in complete cell culture medium to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution.[11]

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of CHR-6494.

      • Untreated Control: Cells treated with medium only.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).[9][13]

  • Cell Viability Measurement (XTT Assay):

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add the XTT reagent to each well (typically 50 µL).

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percent cell viability for each concentration.

    • Plot the percent viability against the log of the CHR-6494 concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Verifying Target Engagement by Western Blot for Phospho-Histone H3 (Thr3)

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach.

    • Treat the cells with CHR-6494 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours).[14] Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phospho-histone H3 (Thr3).

    • Probe for total histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

CHR_6494_Signaling_Pathway cluster_0 Mitosis cluster_1 CHR-6494 Action cluster_2 Cellular Consequence Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase H3T3P_inhibition Inhibition of Histone H3 Thr3 Phosphorylation Metaphase->H3T3P_inhibition Requires Histone H3 Thr3 Phosphorylation CHR_6494 CHR-6494 Haspin_Kinase Haspin Kinase CHR_6494->Haspin_Kinase Inhibits Chromosome_Misalignment Chromosome Misalignment H3T3P_inhibition->Chromosome_Misalignment G2M_Arrest G2/M Phase Arrest Chromosome_Misalignment->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of CHR-6494 in disrupting mitosis.

Experimental_Workflow cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Target Validation Seed_Cells 1. Seed cells in 96-well plate Prepare_Dilutions 2. Prepare CHR-6494 serial dilutions Seed_Cells->Prepare_Dilutions Treat_Cells 3. Treat cells for 48-72 hours Prepare_Dilutions->Treat_Cells Viability_Assay 4. Perform cell viability assay (XTT) Treat_Cells->Viability_Assay Analyze_IC50 5. Analyze data and calculate IC50 Viability_Assay->Analyze_IC50 Treat_IC50 7. Treat with 0.5x, 1x, 2x IC50 of CHR-6494 Analyze_IC50->Treat_IC50 Use IC50 value Seed_6well 6. Seed cells in 6-well plate Seed_6well->Treat_IC50 Lyse_Cells 8. Lyse cells and quantify protein Treat_IC50->Lyse_Cells Western_Blot 9. Western blot for pH3T3 and Total H3 Lyse_Cells->Western_Blot Confirm_Inhibition 10. Confirm target inhibition Western_Blot->Confirm_Inhibition

Caption: Workflow for optimizing CHR-6494 concentration.

References

Troubleshooting CHR-6494 TFA insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with CHR-6494, particularly concerning the solubility of its trifluoroacetate (TFA) salt form.

Frequently Asked Questions (FAQs)

Q1: What is CHR-6494 and why is it often supplied as a TFA salt?

A1: CHR-6494 is a potent and selective small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1][2][3] By inhibiting Haspin, CHR-6494 prevents the phosphorylation of Histone H3 at threonine 3 (H3T3ph), which leads to mitotic defects, G2/M cell-cycle arrest, and ultimately apoptosis in cancer cells.[1][2][4][5]

Like many synthetic small molecules and peptides, CHR-6494 is often purified using reversed-phase high-performance liquid chromatography (HPLC).[6][7][8] Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of this purification process. During lyophilization (freeze-drying), the free TFA is removed, but it remains as a counter-ion bound to the CHR-6494 molecule, forming a stable TFA salt.[7][9]

Q2: I'm observing precipitation when diluting my CHR-6494 TFA stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common issue with compounds that have low aqueous solubility. While this compound is readily soluble in organic solvents like DMSO, its solubility in aqueous solutions is significantly lower.[1][2] When you add the concentrated DMSO stock to your aqueous buffer, the local concentration of CHR-6494 can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution. This can be influenced by the pH, ionic strength, and composition of your buffer.

Q3: How can the TFA counter-ion itself affect my experiments?

A3: The residual TFA counter-ion can interfere with biological assays in several ways:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially leading to reduced cell viability independent of the activity of CHR-6494.[9][10] Studies have shown TFA can inhibit the proliferation of certain cell types at concentrations as low as 10-100 nM.[8]

  • pH Alteration: TFA is a strong acid.[11] Introducing a TFA salt into a weakly buffered solution can lower the pH, which may affect enzyme activity, protein stability, or cellular health.[10]

  • Alteration of Compound Properties: The TFA salt form can have different physical properties than the free base or other salt forms, which may influence how the compound interacts with its biological target or other components in your assay.[6][7]

Q4: My stock solution in DMSO looks clear, but I'm getting inconsistent results in my cell-based assays. Could this be a solubility issue?

A4: Yes, this could be due to the formation of microprecipitates. Even if you don't see visible precipitation, the compound may be forming very small, non-visible aggregates upon dilution into your aqueous cell culture medium.[12] This effectively lowers the bioavailable concentration of CHR-6494, leading to poor data reproducibility and an underestimation of its true potency.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in Primary Solvent

If you are having trouble dissolving the solid this compound powder in DMSO, follow these steps.

Recommended Actions:

  • Verify Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Older, hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[1][13]

  • Gentle Warming: Warm the solution gently in a water bath (37°C) for a few minutes. Do not overheat, as this can degrade the compound.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution.[12]

  • Consult Solubility Data: Refer to the table below to ensure you are not exceeding the known solubility limits of the compound.

Data Presentation: CHR-6494 and its TFA Salt Solubility

Compound FormMolecular WeightSolventReported Solubility
CHR-6494 (Free Base) 292.34 g/mol [1]DMSO25-58 mg/mL (approx. 85-198 mM)[1][13]
WaterInsoluble[1]
EthanolInsoluble[1]
This compound Salt 406.36 g/mol [2]DMSOSoluble up to 100 mM[2]
Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffers

This workflow is designed to minimize precipitation when preparing working solutions of CHR-6494 from a DMSO stock.

G cluster_0 start Start: Prepare high-concentration stock in 100% DMSO (e.g., 50-100 mM) vortex_stock Vortex stock solution vigorously to ensure it is fully dissolved start->vortex_stock prep_buffer Prepare final aqueous buffer dilute Add a small volume of stock to the vigorously vortexing aqueous buffer (not vice-versa) prep_buffer->dilute vortex_stock->dilute observe Visually inspect for precipitation (cloudiness) dilute->observe success Solution is clear: Proceed with experiment observe->success No fail Solution is cloudy: Precipitation occurred observe->fail Yes troubleshoot Troubleshoot: 1. Lower final concentration 2. Add a co-solvent (e.g., Pluronic F-68) 3. Perform a salt exchange (see Protocol 2) fail->troubleshoot

Workflow for preparing aqueous CHR-6494 solutions.
Issue 3: Inconsistent or Unexpected Biological Results

If you suspect the TFA counter-ion is interfering with your assay, use the following decision-making process.

G cluster_0 start Start: Inconsistent or unexpected biological results observed check_sol Is microprecipitation a possibility? start->check_sol check_tfa Are results suggestive of non-specific toxicity? check_sol->check_tfa No sol_actions Optimize dilution protocol: - Lower concentration - Vortex during dilution - Use pre-warmed media check_sol->sol_actions Yes tfa_control Perform TFA Control Experiment (See Protocol 3) Test effects of Na-TFA alone check_tfa->tfa_control Yes no_tfa_effect TFA is not the cause. Investigate other experimental variables. check_tfa->no_tfa_effect No sol_actions->check_tfa tfa_effect Does TFA alone cause the effect? tfa_control->tfa_effect salt_exchange Perform TFA Salt Exchange (See Protocol 2) Convert to HCl salt tfa_effect->salt_exchange Yes tfa_effect->no_tfa_effect No rerun Re-run experiment with TFA-free CHR-6494 HCl salt_exchange->rerun end Problem Resolved rerun->end

Decision tree for troubleshooting inconsistent results.

Mechanism of Action: Haspin Signaling Pathway

CHR-6494 exerts its anti-cancer effects by targeting the Haspin kinase, a key regulator of mitosis. The simplified signaling pathway is outlined below.

G cluster_0 chr6494 CHR-6494 haspin Haspin Kinase chr6494->haspin h3p Phosphorylated H3-T3 haspin->h3p Phosphorylates T3 arrest G2/M Arrest & Mitotic Catastrophe haspin->arrest h3 Histone H3 cpc Chromosome Passenger Complex (CPC) (e.g., Aurora B) h3p->cpc Recruits to Centromere align Correct Chromosome Alignment cpc->align mitosis Normal Mitotic Progression align->mitosis apoptosis Apoptosis arrest->apoptosis

CHR-6494 mechanism of action via Haspin kinase inhibition.

Experimental Protocols

Protocol 1: Preparation of a CHR-6494 Stock Solution
  • Calculate the mass of this compound salt required to make a stock solution of desired concentration (e.g., 100 mM), using its molecular weight of 406.36 g/mol .[2]

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial of solid compound.

  • Vortex vigorously for 1-2 minutes.

  • If solid particles remain, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect to ensure all solid material has dissolved before storing.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: TFA to HCl Salt Exchange

This protocol is adapted from standard methods for peptide salt exchange and can be applied to small molecules.[6][7]

  • Dissolve the this compound salt in a minimal amount of deionized water (e.g., 1 mg/mL). If solubility is poor, a small amount of acetonitrile can be added to aid dissolution.

  • Add a solution of 100 mM HCl to the dissolved compound to achieve a final HCl concentration between 2 mM and 10 mM.[6][7]

  • Allow the solution to stand at room temperature for approximately 5 minutes.

  • Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the sample overnight until it is completely dry.

  • To ensure complete exchange, repeat steps 1-5 at least two more times.[6][7]

  • The resulting white/off-white powder is the hydrochloride salt of CHR-6494. Reconstitute as needed for your experiments.

Protocol 3: Control Experiment for TFA Cytotoxicity

This protocol helps determine if the TFA counter-ion is responsible for observed cytotoxicity in cell-based assays.

  • Prepare a stock solution of sodium trifluoroacetate (Na-TFA) in your cell culture medium.

  • Create a serial dilution of Na-TFA to match the molar concentrations of TFA that would be present in your experimental wells when using the this compound salt. For example, if you test CHR-6494 at 1 µM, your control well should contain 1 µM Na-TFA.

  • Seed your cells in a multi-well plate as you would for your primary experiment.

  • Treat the cells with the different concentrations of Na-TFA. Include a vehicle-only control (medium with no additions).

  • Incubate the plate for the same duration as your CHR-6494 experiment (e.g., 48 or 72 hours).

  • Assess cell viability using your standard method (e.g., XTT, MTT, CellTiter-Glo).

  • Analyze the results. If you observe a significant decrease in cell viability in the Na-TFA treated wells, it indicates that the TFA counter-ion is contributing to the cytotoxicity seen in your main experiment.

References

Potential off-target effects of CHR-6494 TFA at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CHR-6494 TFA. The information focuses on understanding its mechanism of action and potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and specific, first-in-class small molecule inhibitor of haspin kinase[1]. Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3)[2]. This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate.

By inhibiting haspin, CHR-6494 prevents the phosphorylation of H3T3, leading to defects in chromosome cohesion and segregation. This disruption of mitotic progression ultimately results in mitotic catastrophe, G2/M cell cycle arrest, and the induction of apoptosis in cancer cells[1][2].

Q2: At what concentration have off-target effects of this compound been reported?

Off-target effects of CHR-6494 have been observed at a concentration of 1 μM.[3] At this concentration, the compound was noted to affect substrates other than its primary target, haspin kinase. However, the specific identity of these off-target molecules has not been detailed in the publicly available literature. For experiments aiming for high specificity, it is recommended to use CHR-6494 at concentrations well below 1 μM.

Q3: What are the typical IC50 values for this compound in various cancer cell lines?

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, generally falling within the nanomolar range. These values highlight the potent on-target anti-proliferative effects of the compound.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Carcinoma500[1]
HeLaCervical Cancer473[1]
MDA-MB-231Breast Cancer752[1]
Wi-38Normal Lung Fibroblast1059
COLO-792Melanoma497[2]
RPMI-7951Melanoma628[2]
MeWoMelanoma396[2]
MDA-MB-435Melanoma611[2]
BxPC-3-LucPancreatic Cancer849[4][5]

Troubleshooting Guide

Problem: I am observing unexpected cellular phenotypes at high concentrations of this compound that are inconsistent with haspin inhibition alone.

Potential Cause: At concentrations approaching or exceeding 1 μM, CHR-6494 may be engaging with off-target kinases or other proteins, leading to confounding biological effects.

Suggested Solution:

  • Dose-Response Experiment: Perform a detailed dose-response curve in your cellular model, starting from low nanomolar concentrations up to the micromolar range. This will help determine the optimal concentration range where on-target effects are maximized and off-target effects are minimized.

  • Control Experiments: Include appropriate controls in your experiments. This should consist of a vehicle-only control (e.g., DMSO) and potentially a structurally related but inactive compound if available.

  • Phenotypic Comparison: Compare the observed phenotype with those described in the literature for haspin inhibition, such as G2/M arrest and apoptosis.[6] Any significant deviation could suggest off-target activity.

  • Target Engagement Assay: To confirm haspin inhibition at your working concentration, perform a Western blot to assess the phosphorylation status of histone H3 at threonine 3 (p-H3T3). A significant reduction in p-H3T3 would indicate on-target activity.

Experimental Protocols

1. Cell Viability Assay (Crystal Violet Staining)

This protocol is adapted from studies assessing the anti-proliferative effects of CHR-6494.[2]

  • Materials:

    • 96-well plates

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Crystal Violet solution (0.5% in 25% methanol)

    • Methanol

    • Sorensen's buffer (or similar solubilizing agent)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the treatment period and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the existing medium with the medium containing various concentrations of CHR-6494 or vehicle control (DMSO).

    • Incubate the cells for the desired treatment period (e.g., 72 hours).

    • Carefully remove the medium and wash the cells with PBS.

    • Fix the cells with methanol for 15 minutes.

    • Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes.

    • Wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding Sorensen's buffer to each well.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Caspase 3/7 Activity)

This protocol is based on methods used to quantify apoptosis induction by CHR-6494.[2]

  • Materials:

    • White-walled 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Caspase-Glo® 3/7 Assay kit (or equivalent)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of CHR-6494 or vehicle control for the desired duration (e.g., 72 hours).

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well at a volume equal to the volume of the cell culture medium.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Normalize the caspase activity to the number of viable cells or total protein concentration if necessary.

Visualizations

Signaling Pathway

haspin_pathway cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe p_H3T3 p-H3T3 Histone_H3->p_H3T3 CPC Chromosome Passenger Complex (CPC) p_H3T3->CPC Recruits Mitosis Proper Mitotic Progression CPC->Mitosis Ensures CHR_6494 This compound CHR_6494->Haspin Inhibits

Caption: On-target signaling pathway of this compound.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation Cell_Culture 1. Seed Cells Treatment 2. Treat with CHR-6494 (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate Treatment->Incubation Viability Cell Viability Assay (e.g., Crystal Violet) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Caspase 3/7) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Incubation->Cell_Cycle Western_Blot Western Blot (p-H3T3) Incubation->Western_Blot IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Arrest Assess G2/M Arrest Cell_Cycle->Cell_Cycle_Arrest On_Target Confirm On-Target Effect Western_Blot->On_Target

Caption: General workflow for assessing this compound effects.

References

CHR-6494 TFA stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of CHR-6494 TFA in common experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1] Specifically, Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2] By inhibiting Haspin with an IC50 of 2 nM, CHR-6494 prevents H3T3 phosphorylation, leading to mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3]

This compound Signaling Pathway CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin Inhibits CellCycleArrest G2/M Cell Cycle Arrest CHR6494->CellCycleArrest Apoptosis Apoptosis CHR6494->Apoptosis HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates (T3) Mitosis Proper Mitotic Progression pHistoneH3 Phosphorylated Histone H3 (pT3) HistoneH3->pHistoneH3 CPC Chromosome Passenger Complex pHistoneH3->CPC Recruits CPC->Mitosis

Diagram 1: this compound mechanism of action.

Troubleshooting Guides

Q2: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[5][6]

Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO58198.39[6]
DMSO50171.03[5]
DMSO40.64100[1]

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Storage Recommendations for DMSO Stock Solutions

Storage TemperatureShelf Life
-20°CUp to 6 months[5]
-80°CUp to 1 year[5][6]

Q4: What is the stability of this compound in cell culture media?

Q5: I am not observing the expected anti-proliferative or pro-apoptotic effects in my cell line. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary. The IC50 values for growth inhibition have been reported to range from the nanomolar to the low micromolar range.[3]

  • Compound Integrity: Ensure that the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

  • Experimental Conditions: Optimize the concentration of this compound and the duration of treatment for your specific cell line and assay.

  • Assay-Specific Considerations: The method used to assess cell viability or apoptosis can influence the results.

Reported IC50 Values for Cell Proliferation Inhibition (72-hour treatment)

Cell LineCancer TypeIC50 (nM)
HCT-116Colorectal Cancer500[3]
HeLaCervical Cancer473[3]
MDA-MB-231Breast Cancer752[3]
Wi-38Normal Lung Fibroblast1059[3]
COLO-792Melanoma497[2]
RPMI-7951Melanoma628[2]

Experimental Protocols

General Protocol for Assessing Cell Viability using a Tetrazolium-Based (XTT) Assay

This protocol provides a general workflow for determining the IC50 of this compound in a cancer cell line.

Cell Viability (XTT) Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis CellSeeding Seed cells in a 96-well plate Incubation1 Incubate for 24h (allow attachment) CellSeeding->Incubation1 AddDrug Add this compound dilutions and DMSO control to wells Incubation1->AddDrug DrugPrep Prepare serial dilutions of This compound in culture media DrugPrep->AddDrug Incubation2 Incubate for 48-72h AddDrug->Incubation2 AddXTT Add XTT reagent to each well Incubation2->AddXTT Incubation3 Incubate for 2-4h AddXTT->Incubation3 ReadAbsorbance Measure absorbance at 450 nm Incubation3->ReadAbsorbance CalculateViability Calculate percent viability relative to DMSO control ReadAbsorbance->CalculateViability PlotCurve Plot dose-response curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50

Diagram 2: General workflow for a cell viability assay.
  • Cell Seeding: Plate cells in a 96-well microplate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a DMSO-only control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the DMSO control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.

  • XTT Assay: Following the manufacturer's instructions, add the XTT reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

References

Technical Support Center: Troubleshooting Cell Line Resistance to CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with cell line resistance to CHR-6494 TFA, a potent Haspin kinase inhibitor. The information is presented in a question-and-answer format to directly address common problems encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells are not responding to this compound treatment. How can I confirm if they are truly resistant?

A1: The first step is to confirm the lack of response by determining the half-maximal inhibitory concentration (IC50) in your cell line and comparing it to established values. A significant increase in the IC50 value compared to sensitive cell lines suggests the development of resistance.[1]

  • Actionable Advice: Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). It is crucial to include a sensitive (positive control) cell line in your experiment for comparison.

Q2: What are the typical IC50 values for sensitive cell lines treated with this compound?

A2: IC50 values for this compound can vary between cell lines. Below is a summary of reported IC50 values from various studies.

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Cancer500[2]
HeLaCervical Cancer473[2][3]
MDA-MB-231Breast Cancer752[2][3]
Wi-38Normal Lung Fibroblast1059[2]
COLO-792Melanoma497[4]
RPMI-7951Melanoma628[4]
MeWoMelanoma396[4]
MDA-MB-435Melanoma611[4]
BxPC-3-LucPancreatic Cancer849.0[5][6]
MCF7Breast Cancer900.4[7]
SKBR3Breast Cancer1530[7]
MCF10ANon-tumorigenic Breast547[7]

Q3: I've confirmed a high IC50 value. What are the potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to CHR-6494 have not been extensively documented, resistance to kinase inhibitors typically involves several key areas:

  • Target Alteration: Mutations in the Haspin kinase domain could prevent this compound from binding effectively.[8]

  • Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of Haspin, allowing them to continue through mitosis.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration.[1]

  • Alterations in Downstream Signaling: Changes in the expression or function of proteins downstream of Haspin, such as those involved in the spindle assembly checkpoint, could confer resistance.

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells less susceptible to drug-induced cell death.[1][9]

Experimental Protocols

To investigate the potential mechanisms of resistance, the following experimental protocols are recommended:

Protocol 1: Determination of IC50 using a Cell Viability Assay (XTT)

This protocol is adapted from a study on the effect of CHR-6494 on pancreatic cancer cells.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1, 5, 10, 50, and 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Assay: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the IC50 value using graphing software (e.g., GraphPad Prism) by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Western Blot Analysis of Histone H3 Phosphorylation

This protocol is to determine if this compound is effectively inhibiting its direct target, Haspin, by assessing the phosphorylation of Histone H3 at Threonine 3 (H3T3p).

  • Cell Treatment: Treat both sensitive and potentially resistant cells with this compound at a concentration known to be effective in sensitive lines (e.g., 500 nM) for 12-24 hours.[2][7] Include a vehicle control.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Thr3). Also, probe a separate membrane or strip the current one to probe for total Histone H3 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A lack of reduction in the H3T3p signal in the treated suspected resistant cells compared to the sensitive cells would suggest a mechanism preventing the drug from reaching or acting on its target.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

CHR-6494 is known to induce G2/M arrest.[3][7] This protocol determines if the cell cycle is arrested as expected.

  • Cell Treatment: Treat sensitive and suspected resistant cells with this compound (e.g., 1000 nM) for 24 hours.[7][10]

  • Cell Harvesting: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Analysis: A lack of G2/M phase accumulation in the treated suspected resistant cells compared to the sensitive cells would indicate a resistance mechanism that bypasses this cell cycle checkpoint.

Visualizing Mechanisms and Workflows

This compound Mechanism of Action

CHR6494_Mechanism CHR6494 This compound Haspin Haspin Kinase CHR6494->Haspin H3T3p Histone H3 Thr3 Phosphorylation Haspin->H3T3p MitoticCatastrophe Mitotic Catastrophe H3T3p->MitoticCatastrophe Apoptosis Apoptosis MitoticCatastrophe->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting Workflow for this compound Resistance

Troubleshooting_Workflow Start Cells Unresponsive to This compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Check_Target Assess Target Inhibition (Western Blot for p-H3T3) Confirm_Resistance->Check_Target Resistance Confirmed Check_Cell_Cycle Analyze Cell Cycle (Flow Cytometry for G2/M Arrest) Check_Target->Check_Cell_Cycle Target Not Inhibited Investigate_Mechanisms Investigate Specific Resistance Mechanisms Check_Target->Investigate_Mechanisms Target Inhibited Check_Cell_Cycle->Investigate_Mechanisms No G2/M Arrest

Caption: A workflow for troubleshooting this compound resistance.

Potential Mechanisms of Cell Line Resistance

Resistance_Mechanisms Resistance Cell Line Resistance to This compound Target_Alteration Target Alteration (e.g., Haspin Mutation) Resistance->Target_Alteration Bypass_Pathways Activation of Bypass Pathways Resistance->Bypass_Pathways Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux Apoptosis_Evasion Evasion of Apoptosis Resistance->Apoptosis_Evasion

Caption: Potential mechanisms of resistance to this compound.

References

Interpreting unexpected phenotypes with CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CHR-6494 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected phenotypes when using this potent Haspin kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Haspin kinase, with an IC50 of 2 nM.[1] Its primary mechanism of action is the inhibition of histone H3 at threonine 3 (H3T3), a phosphorylation event critical for the proper alignment of chromosomes during mitosis.[2] This inhibition leads to mitotic catastrophe and apoptosis in cancer cells.[1][2]

Q2: What are the expected phenotypes after treating cancer cells with this compound?

A2: The expected phenotypes following this compound treatment in susceptible cancer cell lines include:

  • Inhibition of cell proliferation: A dose-dependent decrease in cell viability is observed in various cancer cell lines, including melanoma, breast cancer, colon cancer, and pancreatic cancer.[1][2][3][4]

  • Cell cycle arrest: Cells typically arrest in the G2/M phase of the cell cycle.[3][5]

  • Induction of apoptosis: Increased caspase-3/7 activity and cleavage of PARP are common indicators of apoptosis.[1][2]

  • Mitotic defects: Abnormal mitotic spindle morphology, centrosome amplification, and chromosome misalignment are characteristic effects.[1][2]

  • Reduced Histone H3 Phosphorylation: A marked decrease in the phosphorylation of histone H3 at threonine 3 (pH3T3) is a direct molecular indicator of target engagement.[2][3]

Q3: In which cancer cell lines has this compound demonstrated anti-proliferative effects?

A3: this compound has shown anti-proliferative effects in a variety of cancer cell lines. A summary of its activity is presented in the table below.

Summary of this compound In Vitro Efficacy

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon Cancer500[1]
HeLaCervical Cancer473[1]
MDA-MB-231Breast Cancer752[1]
Wi-38Normal Lung Fibroblast1059[1]
COLO-792Melanoma497[2]
RPMI-7951Melanoma628[2]
SKBR3Breast Cancer1530[3]
MCF7Breast Cancer900.4[3]
BxPC-3-LucPancreatic Cancer849.0[4]

Troubleshooting Unexpected Phenotypes

Scenario 1: Reduced or no induction of apoptosis at expected concentrations.

  • Possible Cause 1: Cell Line Insensitivity. Not all cell lines are equally sensitive to Haspin inhibition. The expression levels of Haspin and the cellular context, including the status of other signaling pathways, can influence the response.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Perform a western blot to check for a decrease in histone H3 threonine 3 phosphorylation (pH3T3). This will confirm that this compound is entering the cells and inhibiting its target.

    • Titrate the Compound: Perform a dose-response curve extending to higher concentrations to determine the IC50 in your specific cell line.

    • Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle profile. A G2/M arrest without significant apoptosis may indicate that the cells are arresting but not efficiently progressing to cell death.

    • Consider Combination Therapy: Studies have shown that CHR-6494 can act synergistically with other inhibitors, such as MEK inhibitors in melanoma or Aurora B inhibitors.[2][6]

Scenario 2: Discrepancy between in vitro and in vivo results.

  • Possible Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Issues or Compensatory Mechanisms. A study on breast cancer xenografts showed that CHR-6494 failed to inhibit tumor growth in vivo, despite being effective in vitro.[3] This could be due to poor bioavailability, rapid metabolism, or the activation of compensatory signaling pathways in the tumor microenvironment.[3]

  • Troubleshooting Steps:

    • Evaluate Drug Delivery and Stability: Assess the formulation and administration route to ensure adequate drug exposure in the tumor tissue.

    • Investigate Compensatory Pathways: The study on breast cancer xenografts suggested that other kinases, such as VRK1, might compensate for the loss of Haspin function in vivo.[3] Consider performing pathway analysis (e.g., RNA-seq, proteomics) on in vivo samples to identify potential resistance mechanisms.

    • Explore Alternative In Vivo Models: The choice of xenograft model can significantly impact the outcome. Consider using other models, such as patient-derived xenografts (PDXs).

Scenario 3: Observation of unexpected off-target effects or phenotypes not directly related to mitosis.

  • Possible Cause: Inhibition of Other Kinases or Novel Functions of Haspin. While CHR-6494 is a specific Haspin inhibitor, at higher concentrations, off-target effects are possible. Additionally, Haspin may have functions beyond mitosis that are not yet fully understood. For instance, CHR-6494 was found to inhibit angiogenesis in an ex vivo assay and improve hypogonadism in a mouse model of colorectal cancer.[1][7]

  • Troubleshooting Steps:

    • Perform a Kinase Panel Screen: To rule out significant off-target effects, test CHR-6494 against a broad panel of kinases.

    • Validate the Phenotype: Confirm the unexpected phenotype with additional experiments and appropriate controls.

    • Investigate the Underlying Mechanism: Use molecular and cellular biology techniques to explore the signaling pathways involved in the unexpected phenotype.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Histone H3 (Thr3)

  • Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-histone H3 (Thr3) overnight at 4°C. Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound or DMSO as described above. Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition and Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The data can be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Haspin_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Haspin_Kinase Haspin_Kinase Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates pH3T3 Phospho-Histone H3 (Thr3) CPC Chromosomal Passenger Complex pH3T3->CPC Recruits Aurora_B_Kinase Aurora B Kinase Chromosome_Alignment Proper Chromosome Alignment Aurora_B_Kinase->Chromosome_Alignment CPC->Aurora_B_Kinase Localizes Chromosome_Alignment->Metaphase CHR_6494_TFA This compound CHR_6494_TFA->Haspin_Kinase Inhibits

Caption: The signaling pathway of Haspin kinase in mitosis and its inhibition by this compound.

Troubleshooting_Workflow cluster_no_apoptosis Troubleshooting Reduced Apoptosis cluster_invivo Troubleshooting In Vivo Discrepancy cluster_offtarget Troubleshooting Off-Target Effects Start Unexpected Phenotype Observed Check_Target_Engagement 1. Confirm Target Engagement (Western Blot for pH3T3) Start->Check_Target_Engagement Target_Engaged Target Engaged? Check_Target_Engagement->Target_Engaged No_Apoptosis 2a. Reduced/No Apoptosis Target_Engaged->No_Apoptosis Yes In_Vivo_Discrepancy 2b. In Vitro vs. In Vivo Discrepancy Target_Engaged->In_Vivo_Discrepancy Yes Off_Target_Effects 2c. Novel/Off-Target Effects Target_Engaged->Off_Target_Effects Yes Optimize_Concentration Optimize Concentration/Experiment Target_Engaged->Optimize_Concentration No Dose_Response Perform Dose-Response No_Apoptosis->Dose_Response PK_PD_Issues Investigate PK/PD In_Vivo_Discrepancy->PK_PD_Issues Kinase_Screen Perform Kinase Panel Screen Off_Target_Effects->Kinase_Screen Cell_Cycle_Analysis Analyze Cell Cycle (Flow Cytometry) Dose_Response->Cell_Cycle_Analysis Combination_Therapy Consider Combination Therapy Cell_Cycle_Analysis->Combination_Therapy Resolution Resolution/New Hypothesis Combination_Therapy->Resolution Compensatory_Pathways Analyze Compensatory Pathways PK_PD_Issues->Compensatory_Pathways Compensatory_Pathways->Resolution Validate_Phenotype Validate Phenotype Kinase_Screen->Validate_Phenotype Investigate_Mechanism Investigate Mechanism Validate_Phenotype->Investigate_Mechanism Investigate_Mechanism->Resolution

Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: Controlling for CHR-6494 TFA Solvent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts arising from trifluoroacetic acid (TFA) solvent effects when working with the Haspin kinase inhibitor, CHR-6494.

Frequently Asked Questions (FAQs)

Q1: What is CHR-6494 and why is it often formulated with TFA?

CHR-6494 is a potent and specific inhibitor of Haspin kinase, a key regulator of mitosis.[1][2][3] It is frequently used in cancer research to induce G2/M cell-cycle arrest and apoptosis in tumor cells.[3][4][5] CHR-6494, like many synthetic peptides and small molecules, is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid (TFA) is a common ion-pairing agent that improves separation and peak resolution.[6][7] Consequently, the final product is often a TFA salt.[6][8]

Q2: How can residual TFA in my CHR-6494 sample affect my experiments?

Residual TFA can introduce significant artifacts and variability in a range of biological assays.[6][9] Its strong acidity and chaotropic nature can lead to:

  • Direct Cellular Effects: TFA can be cytotoxic and affect cell proliferation, with effects observed at nanomolar concentrations in some cell types.[6][10][11] It can either inhibit or, in some cases, stimulate cell growth depending on the cell line and concentration.[6][11]

  • Modulation of Biomolecule Function: TFA can alter the secondary structure of peptides and proteins and may act as an allosteric modulator of protein function.[6]

  • Assay-Specific Interference: The presence of TFA can lower the pH of your assay solution, potentially affecting enzyme kinetics.[12] It is also known to cause ion suppression in mass spectrometry, reducing sensitivity.[13][14][15]

Q3: What are the typical concentrations of TFA that can cause experimental issues?

The impact of TFA is dose-dependent, and even low concentrations can be problematic. For instance, TFA has been shown to inhibit the proliferation of osteoblasts and chondrocytes at concentrations as low as 10 nM.[6][11] In other contexts, it has been observed to stimulate the growth of glioma cells in a dose-dependent manner.[6] Therefore, it is crucial to consider the potential effects of TFA at the final concentration present in your experiments.

Q4: How can I determine the amount of TFA in my CHR-6494 sample?

Several analytical methods can be used to quantify TFA content:

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): A direct and quantitative method for determining TFA concentration.[16][17]

  • Ion Chromatography (IC): Can be used to separate and quantify trifluoroacetate anions.[12][18]

  • HPLC with Evaporative Light-Scattering Detector (ELSD): Allows for the detection and quantification of non-volatile compounds like TFA salts.[12][16]

  • Capillary Electrophoresis: A high-throughput method for determining TFA content.[17]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected potency of CHR-6494 in cell-based assays.

  • Possible Cause: The TFA counter-ion is exerting a cytotoxic or cytostatic effect, confounding the specific inhibitory effect of CHR-6494.

  • Troubleshooting Steps:

    • Run a TFA Control: Include a control group treated with a TFA salt (e.g., sodium trifluoroacetate) at the same concentrations as those present in your CHR-6494-treated wells. This will help to distinguish the effect of the TFA from the effect of the inhibitor.

    • Perform a Counter-ion Exchange: Remove the TFA from your CHR-6494 sample and replace it with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate.[7][19][20]

    • Source an Alternative Salt Form: If possible, purchase CHR-6494 as a hydrochloride or acetate salt.

Problem 2: Poor reproducibility in biochemical assays (e.g., kinase assays).

  • Possible Cause: The acidic nature of TFA is altering the pH of the assay buffer, affecting enzyme activity.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your final assay solution after the addition of the CHR-6494/TFA sample.

    • Buffer Capacity: Ensure your assay buffer has sufficient buffering capacity to counteract the acidity of the TFA.

    • Counter-ion Exchange: As with cell-based assays, exchanging the TFA for a less acidic counter-ion can mitigate these effects.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of CHR-6494 in various cancer cell lines. It is important to note that these values may be influenced by the presence of TFA if not explicitly controlled for.

Cell LineCancer TypeIC₅₀ of CHR-6494Reference
HCT-116Colorectal Carcinoma500 nM[3][5]
HeLaCervical Cancer473 nM[3][5]
MDA-MB-231Breast Cancer752 nM[3][5]
COLO-792Melanoma497 nM[2]
RPMI-7951Melanoma628 nM[2]
BxPC-3-LucPancreatic Cancer849.0 nM[21]

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol is a widely used method to replace TFA counter-ions with hydrochloride.[16][19]

  • Dissolution: Dissolve the CHR-6494 TFA salt in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[19]

  • Incubation: Let the solution stand at room temperature for at least one minute.[19]

  • Freezing: Freeze the solution rapidly using liquid nitrogen or a -80°C freezer.[19]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repeat: For complete TFA removal, repeat steps 1-5 at least two more times.[19]

  • Final Reconstitution: After the final lyophilization, reconstitute the CHR-6494 HCl salt in your desired experimental buffer.

Protocol 2: "TFA Only" Control Experiment for Cell-Based Assays

This control is essential to determine the baseline effect of TFA on your specific cell line.

  • Prepare Stock Solution: Prepare a stock solution of sodium trifluoroacetate (NaTFA) in your cell culture medium.

  • Serial Dilutions: Create a series of dilutions of the NaTFA stock solution that correspond to the final concentrations of TFA that will be present in your CHR-6494 experimental wells.

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the different concentrations of NaTFA.

  • Assay: Perform your cell viability, proliferation, or other functional assay at the desired time points.

  • Analysis: Analyze the data to determine the dose-response curve of your cells to TFA alone.

Visualizations

CHR_6494_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase CHR6494 CHR-6494 Haspin Haspin Kinase CHR6494->Haspin Inhibition MitoticCatastrophe Mitotic Catastrophe (Apoptosis) HistoneH3 Histone H3 Haspin->HistoneH3 H3T3ph Phosphorylated Histone H3 (Thr3) ChromosomeAlignment Proper Chromosome Alignment CPC Chromosome Passenger Complex H3T3ph->CPC Recruits AuroraB Aurora B Kinase CPC->AuroraB Localizes AuroraB->ChromosomeAlignment ChromosomeAlignment->Metaphase ChromosomeAlignment->MitoticCatastrophe Failure leads to

Caption: Signaling pathway of CHR-6494 action.

TFA_Removal_Workflow start Start: This compound Salt dissolve 1. Dissolve in dH₂O start->dissolve add_hcl 2. Add 100 mM HCl (final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate at RT (≥1 min) add_hcl->incubate freeze 4. Freeze (-80°C or liq. N₂) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat_check Repeat Steps 1-5 (≥2 more times?) lyophilize->repeat_check repeat_check->dissolve Yes reconstitute Reconstitute in Desired Buffer repeat_check->reconstitute No end End: CHR-6494 HCl Salt reconstitute->end

Caption: Experimental workflow for TFA removal.

References

Best practices for long-term storage of CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of CHR-6494 TFA. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound as a powder should be stored at -20°C for up to 3 years. Some suppliers also indicate storage at +4°C is suitable for shorter durations. Always refer to the manufacturer's certificate of analysis for batch-specific recommendations.

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at 10 mM. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.

Q3: Is this compound sensitive to light or moisture?

Q4: What are the signs of degradation of this compound?

Visible signs of degradation for this compound powder can include a change in color or texture. For DMSO stock solutions, precipitation that does not readily dissolve upon warming and vortexing may indicate degradation or solubility issues. If you suspect degradation, it is recommended to use a fresh vial of the compound.

Storage and Handling Summary

FormStorage TemperatureDurationKey Handling Instructions
Powder -20°CUp to 3 yearsKeep vial tightly sealed and protected from moisture and light.
+4°CShorter-term (refer to manufacturer)Keep vial tightly sealed and protected from moisture and light.
DMSO Stock Solution -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles. Use anhydrous DMSO.
-20°CUp to 1 monthAliquot into single-use volumes. Allow to equilibrate to room temperature before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder in DMSO Compound has not fully equilibrated to room temperature.Allow the vial to sit at room temperature for at least 1 hour before attempting to dissolve.
Insufficient mixing.Vortex the solution for several minutes. Gentle warming (to no higher than 37°C) and sonication can also aid dissolution.[3]
Use of non-anhydrous DMSO.Use a fresh, unopened bottle of anhydrous DMSO to prepare stock solutions.
Precipitation in DMSO Stock Solution Upon Thawing Solution was not fully dissolved initially.Warm the vial to room temperature and vortex vigorously. A brief sonication may also help.
Repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Precipitation When Diluting DMSO Stock in Aqueous Media Rapid change in solvent polarity.Perform serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing. The final concentration of DMSO in cell culture should generally be kept below 0.5% to avoid cytotoxicity.[1][4]

Experimental Protocols & Visualizations

Experimental Workflow for this compound in Cell-Based Assays

The following diagram outlines a typical workflow for using this compound in a cell-based experiment, from preparation of the stock solution to the final assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound in Anhydrous DMSO aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot at RT store->thaw Begin Experiment dilute Prepare Working Solution (Serial Dilution in DMSO) thaw->dilute treat Treat Cells dilute->treat incubate Incubate Cells treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay analyze Analyze Data assay->analyze

Experimental workflow for this compound.
Haspin Kinase Signaling Pathway

This compound is a potent inhibitor of Haspin kinase. Haspin kinase plays a crucial role in mitosis by phosphorylating Histone H3 at Threonine 3 (H3T3). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and cell division. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, mitotic defects, and ultimately cell cycle arrest or apoptosis in cancer cells.

haspin_pathway Haspin Haspin Kinase H3T3 Histone H3 (Threonine 3) Haspin->H3T3 Phosphorylates pH3T3 Phosphorylated H3T3 Apoptosis Cell Cycle Arrest / Apoptosis Haspin->Apoptosis Inhibition leads to CHR6494 This compound CHR6494->Haspin Inhibits CPC Chromosomal Passenger Complex (CPC) pH3T3->CPC Recruits Centromere Centromere Localization CPC->Centromere Localizes to Mitosis Proper Mitotic Progression Centromere->Mitosis Ensures

Inhibitory action of this compound on the Haspin kinase pathway.

References

Navigating CHR-6494 TFA Dosage Across Diverse Tumor Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent Haspin kinase inhibitor, CHR-6494 TFA, this guide provides a centralized resource for dosage adjustments across various tumor models. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate effective experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2][3][4][5] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3), a crucial step for proper chromosome alignment and segregation during mitosis. By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells.[1][2][3][6][7][8]

Q2: What is a typical starting dosage for in vivo studies?

A2: Based on published studies, a common starting point for in vivo experiments in mouse models is in the range of 20-50 mg/kg, administered via intraperitoneal (i.p.) injection.[1][9][10][11][12] The optimal dosage and administration schedule can vary significantly depending on the tumor model.

Q3: I am not observing significant tumor growth inhibition in my xenograft model. What are the possible reasons and troubleshooting steps?

A3: Several factors could contribute to a lack of efficacy. Consider the following:

  • Suboptimal Dosage Regimen: The dosage and frequency of administration may not be optimal for your specific tumor model. One study on an MDA-MB-231 breast cancer xenograft model did not observe tumor growth inhibition at 50 mg/kg administered in four cycles of five consecutive days.[10] This suggests that alternative dosing strategies may be necessary for certain models.

  • Tumor Model Resistance: The intrinsic biology of your chosen tumor model might confer resistance to Haspin inhibition. It has been suggested that other kinases could potentially compensate for the loss of Haspin function in vivo.[10]

  • Drug Formulation and Stability: Ensure proper preparation of the this compound solution. A common formulation is 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline.[1][12] Prepare solutions fresh daily if possible, as the stability of the compound in solution over time should be considered. Stock solutions are typically stored at -20°C for up to six months or -80°C for up to a year.[9]

Troubleshooting Steps:

  • Conduct a Dose-Response Study: If you are not seeing an effect, consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific model.

  • Vary the Administration Schedule: Experiment with different administration schedules, such as more frequent injections or continuous infusion, to maintain an effective drug concentration at the tumor site.

  • Confirm Target Engagement: If possible, analyze tumor tissue post-treatment to confirm the inhibition of Haspin kinase activity by measuring the levels of phosphorylated histone H3 at threonine 3 (pH3T3). A significant reduction in pH3T3 would indicate that the drug is reaching its target.[10]

  • Evaluate Combination Therapies: CHR-6494 has shown synergistic effects when combined with other agents, such as MEK inhibitors in melanoma models.[8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound across various cancer types.

Table 1: In Vitro IC50 Values for this compound
Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Carcinoma500[1][9]
HeLaCervical Cancer473[1][6][9]
MDA-MB-231Breast Cancer752-757.1[1][6][9][10]
Wi-38Normal Lung Fibroblast1059[1][9]
SKBR3Breast Cancer1530[10]
MCF7Breast Cancer900.4[10]
COLO-792Melanoma497[8]
RPMI-7951Melanoma628[8]
Various Melanoma LinesMelanoma396 - 1229[1]
Table 2: In Vivo Dosage Regimens and Outcomes for this compound
Tumor ModelCancer TypeDosageAdministration Route & ScheduleOutcomeReference
MDA-MB-231 XenograftBreast Cancer20 mg/kgi.p., daily for 15 daysTumor growth inhibition[1][9]
MDA-MB-231 XenograftBreast Cancer50 mg/kgi.p., 4 cycles of 5 consecutive days over 35 daysNo significant tumor growth inhibition[10][11]
HCT-116 XenograftColorectal Cancer50 mg/kgi.p., 2 cycles of 5 consecutive days for 15 daysTumor growth inhibition[1][9]
BxPC-3-Luc XenograftPancreatic CancerNot specifiedNot specifiedSignificantly suppressed tumor growth[13]
ApcMin/+ miceIntestinal Polyps50 mg/kgi.p., for 50 daysSignificantly inhibited intestinal polyp development[12]

Experimental Protocols

General In Vivo Xenograft Study Protocol

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line under appropriate conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Drug Preparation and Administration:

    • Prepare this compound fresh for each injection or as a stable stock solution. A common vehicle is a solution of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.[1][12]

    • Administer the specified dose of this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Endpoint Analysis:

    • Continue treatment for the planned duration.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry for pH3T3 to confirm target engagement.

Visualizations

This compound Signaling Pathway

CHR6494_Signaling_Pathway Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates pH3T3 Phosphorylated Histone H3 (Thr3) Mitotic_Catastrophe Mitotic Catastrophe (Chromosome Misalignment, Apoptosis) CPC Chromosome Passenger Complex pH3T3->CPC Recruits Mitosis_Progression Proper Mitotic Progression CPC->Mitosis_Progression Ensures CHR6494 This compound CHR6494->Haspin Inhibits

Caption: Mechanism of this compound action.

General Experimental Workflow for Dosage Optimization

Experimental_Workflow cluster_workflow Dosage Optimization Workflow Start Start: Select Tumor Model Dose_Response In Vitro Dose-Response (Determine IC50) Start->Dose_Response MTD_Study In Vivo MTD Study (Optional but Recommended) Dose_Response->MTD_Study Efficacy_Study In Vivo Efficacy Study (Start with 20-50 mg/kg) MTD_Study->Efficacy_Study Monitor Monitor Tumor Growth & Animal Health Efficacy_Study->Monitor Endpoint Endpoint Analysis: Tumor Weight/Volume, Target Engagement (pH3T3) Monitor->Endpoint No_Effect No/Low Efficacy? Endpoint->No_Effect Optimize Optimize Dosage/ Schedule No_Effect->Optimize Yes Success Successful Inhibition No_Effect->Success No Optimize->Efficacy_Study Combination Consider Combination Therapy Optimize->Combination Combination->Efficacy_Study

Caption: Workflow for optimizing this compound dosage.

References

Validation & Comparative

Validating CHR-6494 TFA Target Engagement on Haspin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CHR-6494 trifluoroacetate (TFA) with other known haspin kinase inhibitors, supported by experimental data. It is designed to assist researchers in evaluating the utility of CHR-6494 TFA for studies on haspin biology and as a potential therapeutic agent.

Introduction to Haspin Kinase

Haspin (Histone H3 Associated Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a crucial role in cell division.[1][2] Its primary known function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1] This phosphorylation event is essential for the proper recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, which in turn ensures accurate chromosome alignment and segregation.[2] Given its critical role in mitosis and its overexpression in various cancers, haspin has emerged as a promising target for anticancer drug development.[1][2]

This compound: A Potent Haspin Inhibitor

CHR-6494 is a potent and selective small-molecule inhibitor of haspin kinase.[3] Its trifluoroacetate salt form is commonly used in research. In biochemical assays, CHR-6494 exhibits a half-maximal inhibitory concentration (IC50) of 2 nM against haspin.[3] By inhibiting haspin, CHR-6494 prevents the phosphorylation of histone H3 at threonine 3, leading to mitotic defects and ultimately inducing apoptosis in cancer cells.[4]

Performance Comparison of Haspin Inhibitors

This section compares the in vitro potency of CHR-6494 with other published haspin inhibitors. The data presented here is compiled from various sources and should be used as a guide for compound selection.

InhibitorHaspin IC50 (nM)Key Off-Targets (IC50 in nM)Reference(s)
CHR-6494 2-[3]
LDN-192960 10DYRK2 (48)[5][6]
5-Iodotubercidin 5-9Adenosine Kinase (26), CLK, DYRK[6]
Compound 6 (Acridine analog) 45DYRK1A (889), DYRK1B (697), DYRK3 (121305), MARK3 (100)[7]

Note: IC50 values can vary depending on the assay conditions. The data in this table is for comparative purposes.

Experimental Protocols

In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for measuring the enzymatic activity of haspin and the potency of inhibitors like CHR-6494.

Materials:

  • Recombinant haspin enzyme

  • Biotinylated histone H3 peptide substrate (e.g., Biotin-ARTKQTARKS TGGKAPRKQLA-NH2)

  • ATP

  • Europium-labeled anti-phospho-histone H3 (Thr3) antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (e.g., CHR-6494) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound to the assay buffer.

  • Add the haspin enzyme and the biotinylated histone H3 peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the Eu-anti-phospho-H3(Thr3) antibody and SA-APC detection reagents.

  • Incubate the plate in the dark at room temperature for at least 60 minutes.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 values from the dose-response curves.

Cellular Target Engagement Assay (Western Blot for Phospho-Histone H3)

This protocol validates the ability of an inhibitor to engage haspin in a cellular context by measuring the downstream phosphorylation of its substrate.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (e.g., CHR-6494)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-histone H3 (Thr3) and anti-total histone H3 (or a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-histone H3 (Thr3) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the data.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a haspin inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., MDA-MB-231)[8]

  • Matrigel (optional)

  • Test compound (e.g., CHR-6494) formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the tumor growth regularly using calipers.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection of 50 mg/kg CHR-6494).[9]

  • Continue to measure tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like phospho-histone H3).

Visualizing Pathways and Workflows

Haspin Signaling Pathway

Haspin_Signaling_Pathway Haspin Signaling Pathway in Mitosis cluster_chromosome Mitotic Chromosome Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 Phosphorylates pH3T3 p-Histone H3 (Thr3) Chromosome Chromosome CPC Chromosomal Passenger Complex (e.g., Aurora B) pH3T3->CPC Recruits Centromere Centromere CPC->Centromere Localizes to ProperAlignment Proper Chromosome Alignment & Segregation Centromere->ProperAlignment Ensures CHR6494 CHR-6494 CHR6494->Haspin Inhibits

Caption: Haspin kinase phosphorylates Histone H3 at Thr3, recruiting the CPC to ensure proper chromosome alignment.

Experimental Workflow for Haspin Inhibitor Validation

Haspin_Inhibitor_Workflow Experimental Workflow for Haspin Inhibitor Validation cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_invivo In Vivo Validation HTS High-Throughput Screening BiochemicalAssay Biochemical Assay (e.g., TR-FRET) HTS->BiochemicalAssay IC50 IC50 Determination BiochemicalAssay->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity CellularAssay Cellular Target Engagement Assay (e.g., Western Blot) Selectivity->CellularAssay PhenotypicAssay Phenotypic Assays (Apoptosis, Cell Cycle) CellularAssay->PhenotypicAssay Xenograft Xenograft Model PhenotypicAssay->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis (p-H3) Xenograft->Pharmacodynamics

References

Confirming H3T3 Phosphorylation Inhibition by CHR-6494 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the epigenetic landscape of cellular processes, confirming the specific inhibition of histone H3 at threonine 3 (H3T3) phosphorylation is a critical step in validating the mechanism of action of novel therapeutic agents. CHR-6494 TFA has emerged as a potent and selective inhibitor of Haspin kinase, the primary kinase responsible for H3T3 phosphorylation. This guide provides a comparative overview of this compound, alternative inhibitors, and detailed experimental protocols to rigorously confirm the inhibition of H3T3 phosphorylation.

Comparative Analysis of H3T3 Phosphorylation Inhibitors

This compound distinguishes itself through its high potency for Haspin kinase. A comparison with other known inhibitors of H3T3 phosphorylation highlights its efficacy.

InhibitorTarget KinaseIC50 (in vitro)Cellular Potency (Cell Proliferation IC50)Notes
This compound Haspin 2 nM [1][2]HCT-116: 500 nM[1] HeLa: 473 nM[1] MDA-MB-231: 752 nM[1] Melanoma cell lines: 396 - 1229 nM[1]A potent and selective Haspin kinase inhibitor that effectively blocks H3T3 phosphorylation.[1][2]
5-Iodotubercidin (5-ITu) Haspin, Adenosine Kinase, CK1, othersHaspin: ~5-9 nMNot widely reported for H3T3 inhibition specifically, but abolishes H3T3ph in cells at 0.5-1.0 µM.[3]A potent Haspin inhibitor, but it is known to have off-target effects on other kinases, which should be considered when interpreting results.[3][4]
LDN-192960 Haspin, DYRK2Haspin: 10 nM DYRK2: 48 nMNot readily availableAn acridine derivative identified through high-throughput screening.
LDN-209929 Haspin55 nMNot readily availableA more selective analog of LDN-192960 with reduced off-target effects on DYRK2.

Signaling Pathway and Experimental Workflow

To confirm the inhibition of H3T3 phosphorylation by this compound, a clear understanding of the underlying signaling pathway and a structured experimental workflow are essential.

G cluster_0 Cellular Response to this compound Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates at T3 p-H3T3 p-H3T3 Mitotic Arrest Mitotic Arrest p-H3T3->Mitotic Arrest Leads to This compound This compound This compound->Haspin Kinase Inhibits

Figure 1: Signaling pathway of H3T3 phosphorylation and its inhibition.

The experimental workflow to confirm this inhibition should be systematic, moving from cellular treatment to specific molecular analysis.

G cluster_1 Experimental Workflow A Cell Culture and Treatment (e.g., HeLa, HCT-116) B Dose-Response Treatment (this compound, Alternatives, Vehicle Control) A->B C Cell Lysis (with phosphatase inhibitors) B->C D Western Blot Analysis C->D E Immunofluorescence Staining C->E F Data Analysis and Quantification D->F E->F G Confirmation of H3T3 Phosphorylation Inhibition F->G

Figure 2: Workflow for confirming H3T3 phosphorylation inhibition.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data.

Western Blot Analysis of H3T3 Phosphorylation

This protocol allows for the quantification of the levels of phosphorylated H3T3 in cell lysates.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HeLa, HCT-116) to 70-80% confluency.

  • Treat cells with a dose-response of this compound (e.g., 0, 10, 50, 100, 500 nM) and/or alternative inhibitors for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of the proteins.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause background signal.[5]

  • Incubate the membrane with the primary antibody against phospho-H3T3 (p-H3T3) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like beta-actin.

Immunofluorescence Staining of p-H3T3

This method allows for the visualization of p-H3T3 within individual cells and its subcellular localization.

1. Cell Seeding and Treatment:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound and controls as described for the Western blot protocol.

2. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

3. Blocking and Antibody Incubation:

  • Block the cells with 1% BSA in PBST for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against p-H3T3 diluted in the blocking buffer overnight at 4°C.

  • Wash the cells three times with PBST for 5 minutes each.

  • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST for 5 minutes each.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image the cells using a fluorescence microscope. The inhibition of H3T3 phosphorylation will be observed as a decrease in the specific fluorescent signal in treated cells compared to controls.

By following these comparative guidelines and detailed protocols, researchers can confidently and accurately confirm the inhibitory effect of this compound on H3T3 phosphorylation, providing robust data for drug development and scientific discovery.

References

A Comparative Guide to CHR-6494 TFA and Other Haspin Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haspin (Histone H3 Associated Protein Kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper alignment and segregation of chromosomes during cell division.[1][2][3] This unique function has positioned haspin as an attractive target for the development of novel anti-cancer therapeutics.[2][3] CHR-6494 TFA is a potent and selective small molecule inhibitor of haspin kinase. This guide provides a comprehensive comparison of this compound with other notable haspin kinase inhibitors, supported by experimental data and detailed methodologies.

Haspin Kinase Signaling Pathway

Haspin kinase is a key regulator of the chromosomal passenger complex (CPC), which is essential for accurate chromosome segregation and cytokinesis. The pathway is initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3) by haspin. This phosphorylation event creates a binding site for the CPC component Survivin, leading to the recruitment of the entire CPC, including Aurora B kinase, to the centromere.

Haspin_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by Haspin Inhibitors Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) Mitotic_Arrest Mitotic Arrest & Apoptosis CPC Chromosomal Passenger Complex (CPC) (includes Aurora B, Survivin) H3T3ph->CPC Recruits Chromosome_Segregation Correct Chromosome Segregation CPC->Chromosome_Segregation Ensures Inhibitor This compound & Other Haspin Inhibitors Inhibitor->Haspin Inhibits Inhibitor->Mitotic_Arrest Leads to

Caption: Haspin Kinase Signaling Pathway and Point of Inhibition.

Performance Comparison of Haspin Kinase Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other known haspin kinase inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Kinase Inhibitory Potency
InhibitorHaspin IC₅₀ (nM)Other Notable Kinase Targets (IC₅₀ in nM)Reference(s)
This compound 2 CLK1, DYRK1A, CDK9, GSK3, CK1, CDK5, PIM1, ABL1, JAK3 (activity reported, specific IC₅₀s not consistently provided)[4][5]
LDN-19296010DYRK2 (48)[6][7][8][9]
LDN-20992955DYRK2 (9900)[7]
MU19206Highly selective[7]
LJ48270.155 (enzyme IC₅₀)-[7]
HSK205Potent dual inhibitorFLT3 (potent inhibitor)[7]
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ for Cell Growth (nM)Reference(s)
HCT-116Colorectal Carcinoma500[5]
HeLaCervical Cancer473[5]
MDA-MB-231Breast Cancer752[5]
MeWoMelanoma396[10]
MDA-MB-435Melanoma611[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Kinase Inhibition Assays

Radiometric Kinase Assay (General Protocol)

This assay measures the incorporation of ³³P from [γ-³³P]ATP into a substrate by the kinase.

Radiometric_Kinase_Assay Start Start Incubate Incubate Kinase, Substrate, Inhibitor, & [γ-³³P]ATP Start->Incubate Stop Stop Reaction (e.g., with EDTA) Incubate->Stop Filter Filter to Capture Phosphorylated Substrate Stop->Filter Wash Wash to Remove Unincorporated [γ-³³P]ATP Filter->Wash Scintillation Measure Radioactivity (Scintillation Counting) Wash->Scintillation End End Scintillation->End XTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Inhibitor for a Defined Period (e.g., 48h) Seed_Cells->Treat_Cells Add_XTT Add XTT Reagent and Electron Coupling Reagent Treat_Cells->Add_XTT Incubate Incubate for 4 Hours at 37°C Add_XTT->Incubate Measure_Absorbance Measure Absorbance at 450 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

References

A Comparative Guide to CHR-6494 TFA and 5-Iodotubercidin (5-ITu) for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHR-6494 TFA and 5-iodotubercidin (5-ITu), two kinase inhibitors with distinct mechanisms of action and therapeutic potential. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their signaling pathways.

Executive Summary

This compound is a potent and specific inhibitor of Haspin kinase, a key regulator of mitosis. Its mechanism revolves around disrupting chromosome alignment and segregation, leading to mitotic catastrophe and apoptosis in cancer cells. In contrast, 5-iodotubercidin (5-ITu) is a broader spectrum kinase inhibitor, most notably targeting adenosine kinase. However, its primary anti-cancer activity stems from its role as a genotoxic agent that induces DNA damage and activates the p53 tumor suppressor pathway, ultimately leading to cell cycle arrest and apoptosis. The choice between these two compounds will largely depend on the specific research focus, whether it be the targeted inhibition of mitotic progression or the induction of a DNA damage response.

Mechanism of Action and Target Profile

This compound: A Specific Haspin Kinase Inhibitor

This compound is a highly potent inhibitor of Haspin (Histone H3 associated protein kinase), with an IC50 of 2 nM[1][2]. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1][3]. This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres[4][5]. The CPC is vital for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation[4][5].

By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately mitotic catastrophe and apoptosis in cancer cells[1][6].

5-Iodotubercidin (5-ITu): A Multi-Targeted Kinase Inhibitor and Genotoxic Agent

5-Iodotubercidin is a purine analog that acts as an inhibitor of several kinases, with a notable potency against adenosine kinase (IC50 = 26 nM)[7]. Its broader kinase inhibitory profile includes, but is not limited to, CK1, insulin receptor tyrosine kinase, phosphorylase kinase, PKA, and CK2[7].

Importantly, a primary mechanism of its anti-cancer effect is its ability to induce DNA damage[7][8]. It is believed that a metabolite of 5-ITu is incorporated into DNA, leading to DNA strand breaks[7][8]. This genotoxic stress activates the ATM-Chk2 signaling pathway, which in turn phosphorylates and stabilizes the tumor suppressor protein p53[7][8][9][10]. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), leading to the elimination of damaged cells[7][8].

Quantitative Performance Data

The following tables summarize the reported in vitro potencies of this compound and 5-iodotubercidin from various studies. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied.

Table 1: In Vitro Kinase Inhibitory Potency

CompoundPrimary Target(s)IC50 (nM)Reference(s)
This compoundHaspin2[1][2]
5-IodotubercidinAdenosine Kinase26[7]
CK1400[7]
Insulin Receptor Tyrosine Kinase3,500[7]
Phosphorylase Kinase5,000-10,000[7]
PKA5,000-10,000[7]
CK210,900[7]
PKC27,700[7]

Table 2: Cellular Potency in Cancer Cell Lines

CompoundCell LineAssay TypePotency (IC50/EC50 in nM)Reference(s)
This compoundHCT-116 (Colon)Cell Viability500[11]
HeLa (Cervical)Cell Viability473[11]
MDA-MB-231 (Breast)Cell Viability752[11]
Melanoma Cell Lines (various)Cell Viability396 - 1229[12][13]
5-IodotubercidinHCT116 p53+/+ (Colon)Cell Death1,880[7]
HCT116 p53-/- (Colon)Cell Death7,800[7]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and 5-iodotubercidin.

CHR_6494_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Prophase/Metaphase Prophase/Metaphase Haspin Haspin Kinase CHR_6494 This compound CHR_6494->Haspin Inhibits (IC50 = 2 nM) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CHR_6494->Mitotic_Catastrophe Leads to H3T3 Histone H3 at Threonine 3 Haspin->H3T3 Phosphorylates H3T3ph Phosphorylated H3T3 (H3T3ph) H3T3->H3T3ph CPC Chromosomal Passenger Complex (CPC) (inc. Aurora B) H3T3ph->CPC Recruits to Centromeres Chromosome_Alignment Proper Chromosome Alignment CPC->Chromosome_Alignment Ensures

Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation and leading to mitotic catastrophe.

References

CHR-6494 TFA: A Potent and Selective Haspin Kinase Inhibitor with Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – CHR-6494 TFA is a highly potent and selective small molecule inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in mitotic progression. With a half-maximal inhibitory concentration (IC50) of 2 nM against Haspin, CHR-6494 demonstrates significant potential as a tool for cancer research and drug development.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, supported by experimental data and detailed protocols.

Selectivity Profile Against Other Kinases

To assess the selectivity of CHR-6494, the compound was screened against a panel of 27 kinases. At a concentration of 100 nM, CHR-6494 exhibited moderate to low inhibition of other kinases, underscoring its specificity for Haspin. The data highlights a favorable selectivity profile, which is a critical attribute for a therapeutic candidate, as off-target effects can lead to unwanted side effects.

Target Kinase% Inhibition at 100 nM
Haspin ~100% (IC50 = 2 nM) [1]
TrkA58%
GSK-3β48%
PIM136%
Cdk1/B34%
Cdk2/A33%
Table 1: Selectivity of CHR-6494 against a panel of kinases. Data from a screening assay performed at 100 nM concentration.

Mechanism of Action and Anti-Proliferative Activity

CHR-6494 exerts its anti-cancer effects by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3), a key substrate of Haspin kinase. This inhibition disrupts proper chromosome alignment and segregation during mitosis, leading to a phenomenon known as "mitotic catastrophe" and subsequent programmed cell death (apoptosis).

The potent enzymatic inhibition of Haspin by CHR-6494 translates to effective anti-proliferative activity in various cancer cell lines. The IC50 values for cell viability inhibition are in the nanomolar range, demonstrating the compound's ability to suppress the growth of cancer cells.

Cell LineCancer TypeIC50 (nM)
HCT-116Colorectal Carcinoma500
HeLaCervical Cancer473
MDA-MB-231Breast Cancer752
MeWoMelanoma396[2]
MDA-MB-435Melanoma611[2]
COLO-792Melanoma497
RPMI-7951Melanoma628
BxPC-3-LucPancreatic Cancer849.0[3]
Table 2: Anti-proliferative activity of CHR-6494 in various human cancer cell lines.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

The inhibitory activity of CHR-6494 against Haspin and other kinases is typically determined using a biochemical assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human Haspin kinase

  • Biotinylated histone H3 peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-histone H3 (Thr3) antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (CHR-6494) serially diluted

  • 384-well microplates

Procedure:

  • Add diluted test compound to the wells of the microplate.

  • Add the kinase and substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and Streptavidin-acceptor).

  • Incubate for the detection reagents to bind.

  • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of This compound D Dispense CHR-6494 to Plate A->D B Prepare Kinase and Substrate Mixture E Add Kinase/Substrate Mixture B->E C Prepare ATP Solution F Initiate Reaction with ATP C->F D->E E->F G Incubate at RT F->G H Stop Reaction and Add Detection Reagents G->H I Incubate for Binding H->I J Read TR-FRET Signal I->J K Calculate TR-FRET Ratio J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Fig. 1: Workflow for determining kinase inhibition using a TR-FRET assay.
Cell Viability Assay

The anti-proliferative effects of CHR-6494 are assessed using a cell-based viability assay, such as the XTT assay.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of CHR-6494.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the XTT reagent to the wells.

  • Incubate to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

Signaling Pathway Involvement

CHR-6494's mechanism of action is centered on the inhibition of Haspin kinase, which is a critical regulator of mitosis. The phosphorylation of histone H3 at Thr3 by Haspin creates a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization and function of the CPC are essential for accurate chromosome segregation. By inhibiting Haspin, CHR-6494 disrupts this signaling cascade, leading to mitotic defects.

Fig. 2: Simplified signaling pathway of Haspin kinase in mitosis and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of Haspin kinase with demonstrated anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its high selectivity for Haspin over other kinases suggests a reduced potential for off-target effects, making it a valuable research tool and a promising candidate for further development as an anti-cancer therapeutic. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.

References

A Comparative Guide: CHR-6494 TFA versus Aurora B Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the Haspin kinase inhibitor, CHR-6494 TFA, and direct inhibitors of Aurora B kinase. While both compound classes impact the crucial mitotic regulator Aurora B, they do so through distinct mechanisms, leading to different cellular phenotypes and potential therapeutic applications. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to inform research and drug development decisions.

Introduction

Aurora B kinase is a key orchestrator of cell division, playing critical roles in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its overexpression in various cancers has made it an attractive target for anti-cancer drug development. Aurora B inhibitors directly target the ATP-binding pocket of the kinase, inhibiting its catalytic activity.

This compound, on the other hand, is a potent inhibitor of Haspin kinase[1][2][3]. Haspin kinase is responsible for phosphorylating histone H3 at threonine 3 (H3T3ph), a modification that creates a docking site for the Chromosomal Passenger Complex (CPC), of which Aurora B is the enzymatic component[4][5]. By inhibiting Haspin, CHR-6494 indirectly prevents the proper localization of Aurora B to the centromeres during mitosis, thereby disrupting its downstream functions[4]. This guide explores the functional consequences of these different inhibitory mechanisms.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and two representative Aurora B kinase inhibitors, Barasertib (AZD1152) and Tozasertib (VX-680), across various cancer cell lines.

Table 1: IC50 Values for Cell Viability of this compound

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colorectal Carcinoma500[2]
HeLaCervical Cancer473[2]
MDA-MB-231Breast Cancer752[2], 757.1[6][2][6]
SKBR3Breast Cancer1530[6]
MCF7Breast Cancer900.4[6]
Wi-38Normal Lung Fibroblast1059[2]
MeWoMelanoma (Wild-type)396[7]
COLO-792Melanoma (Wild-type)497[7]
RPMI-7951Melanoma (BRAF V600E)628[7]
A375Melanoma (BRAF V600E)1229[7]

Table 2: IC50 Values for Cell Viability of Aurora B Kinase Inhibitors

InhibitorCell LineCancer TypeIC50 (nM)Reference
Barasertib (AZD1152-HQPA)SCLC panel (sensitive lines)Small Cell Lung Cancer< 50[8][9]
Tozasertib (VX-680)ATC panel (CAL-62, 8305C, 8505C, BHT-101)Anaplastic Thyroid Cancer25 - 150[10]
Tozasertib (VX-680)BaF3 (ABL or FLT-3 transfected)Pro-B cell~300[11]
Tozasertib (VX-680)HT29Colorectal Adenocarcinoma260 (necroptosis inhibition)[12]

Table 3: Biochemical IC50 Values

InhibitorTarget KinaseIC50 (nM)Reference
This compoundHaspin2[1][2]
Barasertib (AZD1152-HQPA)Aurora B0.37[13][14]
Tozasertib (VX-680)Aurora A0.6[15]
Tozasertib (VX-680)Aurora B18[15]
Tozasertib (VX-680)Aurora C4.6[15]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and direct Aurora B inhibitors are depicted in the following diagrams.

Haspin_AuroraB_Pathway cluster_0 This compound Inhibition cluster_1 Aurora B Inhibitor Action CHR-6494 CHR-6494 Haspin Haspin CHR-6494->Haspin inhibits H3T3ph p-Histone H3 (T3) Haspin->H3T3ph phosphorylates H3T3 Histone H3 (Threonine 3) AuroraB Aurora B Kinase H3T3ph->AuroraB recruits CPC (containing Aurora B) to centromeres AuroraB_Inhibitor Aurora B Inhibitor AuroraB_Inhibitor->AuroraB inhibits pSubstrates Phosphorylated Substrates AuroraB->pSubstrates phosphorylates Substrates e.g., Histone H3 (S10), CENP-A Mitotic_Events Chromosome Segregation, Spindle Checkpoint, Cytokinesis pSubstrates->Mitotic_Events regulates

Caption: Mechanism of Action: this compound vs. Aurora B Inhibitors.

Comparative Experimental Data

A key distinction in the cellular response to these inhibitors lies in their effects on histone phosphorylation. CHR-6494, as a Haspin inhibitor, specifically reduces the phosphorylation of Histone H3 at Threonine 3 (H3T3ph)[7]. In contrast, direct Aurora B inhibitors abrogate the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a canonical substrate of Aurora B[16][17].

Interestingly, studies have shown a synergistic effect when combining CHR-6494 with the pan-Aurora kinase inhibitor VX-680. This combination leads to a more pronounced decrease in H3S10 phosphorylation than either agent alone, suggesting that proper localization of Aurora B is crucial for its full activity.

Cellular Phenotypes
  • This compound (Haspin Inhibition): Inhibition of Haspin leads to the mislocalization of the CPC from centromeres[4]. This results in defects in chromosome alignment, a weakened spindle assembly checkpoint, and ultimately can lead to mitotic catastrophe and apoptosis[7][18]. Cells treated with CHR-6494 often exhibit a G2/M cell cycle arrest[19][20].

  • Aurora B Inhibition: Direct inhibition of Aurora B kinase activity leads to defects in chromosome segregation, failure of cytokinesis, and the formation of polyploid cells[21][22]. This also culminates in apoptosis[23]. A hallmark of Aurora B inhibition is the reduction of H3S10 phosphorylation[16][24].

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Cell_Culture Cancer Cell Lines Treatment Treat with This compound or Aurora B Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (XTT) Treatment->Viability Apoptosis Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Phosphorylation Protein Expression & Phosphorylation (Western Blot) Treatment->Phosphorylation

Caption: A typical experimental workflow for comparing inhibitor effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (XTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or an Aurora B inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • Labeling: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Measurement: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 values.

Apoptosis Assay (Caspase-3/7 Activity)
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Incubation: Incubate the plates for 48-72 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitors for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting for Histone Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Histone H3 (Thr3), phospho-Histone H3 (Ser10), and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated histone levels to the total histone levels.

Conclusion

This compound and direct Aurora B kinase inhibitors both disrupt mitotic progression and induce cancer cell death, but through fundamentally different mechanisms. This compound acts upstream by inhibiting Haspin kinase, thereby preventing the proper localization of Aurora B. In contrast, Aurora B inhibitors directly block its catalytic function.

This distinction offers several important considerations for researchers:

  • Target Specificity: CHR-6494 offers a more indirect approach to modulating Aurora B function, which may present a different spectrum of on- and off-target effects compared to direct Aurora B inhibitors.

  • Synergistic Potential: The demonstrated synergy between Haspin and Aurora kinase inhibitors suggests that combination therapies could be a promising strategy to enhance anti-cancer efficacy.

  • Biomarker Development: The distinct molecular signatures of Haspin inhibition (decreased p-H3T3) and Aurora B inhibition (decreased p-H3S10) provide clear biomarkers to monitor drug activity in preclinical and clinical settings.

The choice between using this compound and a direct Aurora B inhibitor will depend on the specific research question and therapeutic strategy. This guide provides the foundational data and methodologies to aid in making these informed decisions.

References

A New Frontier in Melanoma Treatment: Synergistic Combination of CHR-6494 TFA and Trametinib Shows Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel combination therapy pairing the Haspin kinase inhibitor, CHR-6494 TFA, with the MEK inhibitor, Trametinib, has demonstrated significant synergistic anti-melanoma activity in preclinical studies. This guide provides a comprehensive overview of the data supporting this combination, detailed experimental protocols for replication, and a comparison with existing FDA-approved therapies, offering valuable insights for researchers and drug development professionals in the field of oncology.

The relentless progression of melanoma, particularly in cases resistant to standard therapies, necessitates the exploration of innovative treatment strategies. The combination of this compound and Trametinib targets two distinct and critical cellular pathways, offering a multi-pronged attack on melanoma cells. Trametinib, a well-established MEK inhibitor, targets the MAPK signaling pathway, a frequently dysregulated cascade in melanoma.[1][2][3] this compound, on the other hand, introduces a novel mechanism by inhibiting Haspin, a mitotic kinase essential for proper chromosome alignment and cell division.[4][5] This dual-front assault has shown to be not only effective in a range of melanoma cell lines, including those resistant to MEK inhibitors, but also to work in synergy, amplifying the therapeutic effect beyond the sum of the individual agents.[5][6]

Comparative Performance: this compound and Trametinib in Melanoma Cell Lines

Preclinical evidence highlights the potency of this compound and its synergistic relationship with Trametinib across various melanoma cell lines, including those with BRAF mutations, NRAS mutations, and wild-type BRAF.[7]

Cell Viability Inhibition

The combination of this compound and Trametinib has been shown to synergistically inhibit the viability of melanoma cells. The half-maximal inhibitory concentration (IC50) values for each compound individually and in combination demonstrate this enhanced effect.

Cell LineBRAF/NRAS StatusThis compound IC50 (nM)[7]Trametinib IC50 (nM)[7]Combination Effect
MeWoWild-Type3961.1Synergistic inhibition of cell viability.[5]
MDA-MB-435BRAF V600E6113.6Synergistic inhibition of cell viability.[7]
RPMI-7951BRAF V600E628>50 (Resistant)This compound demonstrates efficacy in Trametinib-resistant cells.[7]
COLO-792Wild-Type497>50 (Resistant)This compound demonstrates efficacy in Trametinib-resistant cells.[7]
SK-MEL-2BRAF V600E12291.8Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7]
SK-MEL-28BRAF V600E8452.5Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7]
A375BRAF V600E7531.5Data on synergistic effect not explicitly stated in the provided search results, but individual IC50 values are available.[7]
Apoptosis Induction

The combination treatment significantly enhances apoptosis (programmed cell death) in melanoma cells. This is evidenced by increased caspase 3/7 activity, a key indicator of apoptosis. In COLO-792 cells, 300 nM and 600 nM of this compound increased caspase 3/7 activity by 3- and 6-fold, respectively.[7] In RPMI-7951 cells, the same concentrations led to a more pronounced 8.5- and 16-fold increase in caspase 3/7 activity.[7] The combination with Trametinib further potentiates this pro-apoptotic effect.[5][6]

Cell Migration Inhibition

A critical aspect of melanoma malignancy is its ability to metastasize. The combination of this compound and Trametinib has been shown to cooperatively suppress the migration of melanoma cells to a greater extent than either agent alone.[5][6] This suggests a potential role for this combination in preventing the spread of melanoma.

Comparison with Approved BRAF/MEK Inhibitor Combinations

To contextualize the potential of the this compound and Trametinib combination, it is useful to compare it with currently FDA-approved BRAF/MEK inhibitor therapies for BRAF V600-mutant melanoma. While the data for the novel combination is preclinical, the clinical trial data for approved therapies provide a benchmark for efficacy.

Combination TherapyPhase III Clinical TrialMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Dabrafenib + Trametinib COMBI-d9.3 months (vs. 8.8 months for Dabrafenib alone)[8]25.1 months (vs. 18.7 months for Dabrafenib alone)[9]
COMBI-v11.4 months (vs. 7.3 months for Vemurafenib alone)[8]Not reached at initial analysis (vs. 17.2 months for Vemurafenib alone)
Vemurafenib + Cobimetinib coBRIM12.6 months (vs. 7.2 months for Vemurafenib alone)[10][11]22.5 months (vs. 17.4 months for Vemurafenib alone)[10][11]
Encorafenib + Binimetinib COLUMBUS14.9 months (vs. 7.3 months for Vemurafenib alone)[3]33.6 months (vs. 16.9 months for Vemurafenib alone)[2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathways cluster_MAPK MAPK Pathway cluster_Mitosis Mitotic Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival Haspin Haspin Histone H3 Phosphorylation Histone H3 Phosphorylation Haspin->Histone H3 Phosphorylation Chromosome Alignment Chromosome Alignment Histone H3 Phosphorylation->Chromosome Alignment Mitotic Progression Mitotic Progression Chromosome Alignment->Mitotic Progression Trametinib Trametinib Trametinib->MEK Inhibits This compound This compound This compound->Haspin Inhibits

Caption: Dual inhibition of MAPK and Mitotic pathways.

Experimental_Workflow cluster_Viability Cell Viability Assay cluster_Apoptosis Apoptosis Assay cluster_Migration Migration Assay Seed Melanoma Cells Seed Melanoma Cells Treat with Drugs Treat with Drugs Seed Melanoma Cells->Treat with Drugs Seed Melanoma Cells->Treat with Drugs Crystal Violet Staining Crystal Violet Staining Treat with Drugs->Crystal Violet Staining Caspase 3/7 Glo Assay Caspase 3/7 Glo Assay Treat with Drugs->Caspase 3/7 Glo Assay Quantify Absorbance Quantify Absorbance Crystal Violet Staining->Quantify Absorbance Measure Luminescence Measure Luminescence Caspase 3/7 Glo Assay->Measure Luminescence Seed Cells in Transwell Seed Cells in Transwell Add Chemoattractant Add Chemoattractant Seed Cells in Transwell->Add Chemoattractant Incubate Incubate Add Chemoattractant->Incubate Stain and Count Migrated Cells Stain and Count Migrated Cells Incubate->Stain and Count Migrated Cells

Caption: Workflow for in vitro anti-melanoma assays.

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed protocols for the key experiments.

Crystal Violet Cell Viability Assay

This assay indirectly quantifies cell viability by staining adherent cells.

Materials:

  • 96-well tissue culture plates

  • Melanoma cell lines

  • Complete culture medium

  • This compound and Trametinib

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.5% in 20% methanol)

  • Methanol

  • Plate reader

Protocol:

  • Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Trametinib, or the combination for 72 hours. Include a vehicle control (e.g., DMSO).

  • After incubation, gently wash the cells twice with PBS.

  • Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.[12]

  • Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[13]

  • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of methanol to each well and incubate for 20 minutes on a shaker.[13]

  • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Caspase 3/7 Activity Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • White-walled 96-well plates

  • Melanoma cell lines

  • Complete culture medium

  • This compound and Trametinib

  • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

  • Luminometer

Protocol:

  • Seed melanoma cells in a white-walled 96-well plate and treat with the compounds as described for the cell viability assay.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[6][14]

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[14]

  • Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

Transwell Migration Assay

This assay assesses the migratory capacity of melanoma cells.

Materials:

  • 24-well Transwell plates with 8 µm pore size inserts

  • Melanoma cell lines

  • Serum-free culture medium

  • Complete culture medium (containing a chemoattractant, e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal Violet solution

Protocol:

  • Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) if required for the cell line.

  • Harvest melanoma cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.[15]

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[15] Include different treatment groups with this compound, Trametinib, or the combination in both the upper and lower chambers.

  • Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell line (typically 12-24 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.[15]

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the migrated cells with crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Future Directions

The synergistic efficacy of this compound and Trametinib in preclinical models presents a compelling case for further investigation. Future studies should focus on in vivo models to assess the therapeutic window and potential toxicities of this combination. Furthermore, exploring the molecular mechanisms underlying the observed synergy could unveil novel biomarkers for patient stratification and response prediction. The potential of this combination to overcome resistance to current targeted therapies warrants dedicated research, which could ultimately lead to a new and effective treatment paradigm for melanoma patients.

References

A Comparative Analysis of CHR-6494 TFA and Alisertib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of critical cell cycle kinases have emerged as a promising avenue for drug development. This guide provides a detailed comparison of two such inhibitors, CHR-6494 TFA and Alisertib, focusing on their efficacy, mechanisms of action, and the experimental data supporting their potential use. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development to inform their research and development efforts.

At a Glance: this compound vs. Alisertib

FeatureThis compoundAlisertib (MLN8237)
Target Haspin KinaseAurora A Kinase
Mechanism of Action Inhibits phosphorylation of Histone H3 at Threonine 3 (H3T3ph), leading to mitotic catastrophe.Inhibits autophosphorylation of Aurora A Kinase, leading to G2/M cell cycle arrest, apoptosis, and autophagy.
Molecular Formula C₂₀H₁₉N₅O₂ · CF₃COOHC₂₇H₂₀ClFN₄O₄
Reported IC₅₀ 2 nM (cell-free assay)[1]1.2 nM (cell-free assay)[2]

Efficacy and Preclinical Data

Both this compound and Alisertib have demonstrated significant anti-tumor activity in a variety of preclinical models. The following tables summarize key in vitro and in vivo efficacy data.

In Vitro Efficacy: Cell Viability (IC₅₀)
Cell LineCancer TypeThis compound IC₅₀ (nM)Alisertib IC₅₀ (nM)
HCT-116Colorectal Carcinoma500[1]Not Reported
HeLaCervical Cancer473[1]Not Reported
MDA-MB-231Breast Cancer752[3]Not Reported
Wi-38Normal Lung Fibroblast1059[1]Not Reported
COLO-792Melanoma497[4]Not Reported
RPMI-7951Melanoma628[4]Not Reported
MeWoMelanoma396[4]Not Reported
MDA-MB-435Melanoma (BRAFV600E)611[4]Not Reported
BxPC-3-LucPancreatic Cancer849[5]Not Reported
Multiple Myeloma (MM) cell linesMultiple MyelomaNot ReportedPotent anti-proliferative activity[2]
Esophageal Adenocarcinoma cell lines (FLO-1, OE19, OE33)Esophageal AdenocarcinomaNot ReportedInhibition of colony formation at 0.5 µM[2]
Pancreatic Cancer cell lines (PANC-1, BxPC-3)Pancreatic CancerNot ReportedPotent growth inhibitory effects[6]
Breast Cancer cell lines (MCF7, MDA-MB-231)Breast CancerNot ReportedPotent growth-inhibitory effects[7]
Epithelial Ovarian Cancer cell lines (SKOV3, OVCAR4)Ovarian CancerNot ReportedPotent growth-inhibitory effects[8]
In Vivo Efficacy: Xenograft Models
CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compoundMDA-MB-231 (Breast Cancer)20 mg/kg, i.p., 15 consecutive daysDemonstrated tumor growth inhibition.[1]
This compoundHCT-116 (Colorectal Cancer)50 mg/kg, i.p., two 5-day cycles over 15 daysInhibited tumor growth.[1]
This compoundApcMin/+ (Intestinal Polyps)i.p. for 50 daysSignificantly inhibited intestinal polyp development.[9][10]
This compoundBxPC-3-Luc (Pancreatic Cancer)Not specifiedSignificantly inhibited tumor growth after 4 weeks.[5][11]
AlisertibHCT-116 (Colorectal Cancer)3, 10, 30 mg/kg, p.o., once daily for 21 days43.3%, 84.2%, and 94.7% TGI, respectively.[12]
AlisertibVarious Xenograft Models30 mg/kg>76% TGI in all models tested.[12]

Mechanisms of Action and Signaling Pathways

This compound and Alisertib target distinct kinases that are crucial for mitotic progression, leading to different downstream cellular effects.

This compound: Targeting Haspin Kinase

This compound is a potent inhibitor of Haspin, a serine/threonine kinase that specifically phosphorylates histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is critical for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromere. By inhibiting Haspin, CHR-6494 prevents H3T3 phosphorylation, leading to CPC mislocalization, chromosome misalignment, and ultimately mitotic catastrophe and apoptosis.[1][3]

CHR_6494_TFA_Pathway cluster_mitosis Mitosis cluster_effect Cellular Effect Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 this compound H3T3ph p-Histone H3 (Thr3) Haspin->H3T3ph phosphorylates Misalignment Chromosome Misalignment CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC recruits Centromere Centromere CPC->Centromere localizes to ProperAlignment Proper Chromosome Alignment Centromere->ProperAlignment MitoticProgression Normal Mitotic Progression ProperAlignment->MitoticProgression Catastrophe Mitotic Catastrophe Misalignment->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis Alisertib_Pathway cluster_cell_cycle Cell Cycle Progression cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome AuroraA Aurora A Kinase Spindle Mitotic Spindle Assembly AuroraA->Spindle Segregation Chromosome Segregation AuroraA->Segregation G2M G2/M Transition AuroraA->G2M Alisertib PI3K PI3K AuroraA->PI3K p38 p38 MAPK AuroraA->p38 Spindle->G2M Segregation->G2M Arrest G2/M Arrest G2M->Arrest Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy p38->Autophagy Apoptosis_A Apoptosis Autophagy->Apoptosis_A Arrest->Apoptosis_A Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with serial dilutions of compound Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add viability reagent (e.g., CTG) Incubate->Assay Read Measure luminescence/ absorbance Assay->Read Calculate Calculate IC₅₀ Read->Calculate Xenograft_Workflow cluster_setup Model Setup cluster_exp Experiment cluster_end Endpoint & Analysis Implant Implant cancer cells into mice Grow Allow tumors to establish Implant->Grow Randomize Randomize mice into treatment & control groups Grow->Randomize Treat_mice Administer compound or vehicle Randomize->Treat_mice Measure Measure tumor volume & body weight periodically Treat_mice->Measure Endpoint Terminate study at defined endpoint Measure->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze

References

Unraveling Mitotic Vulnerabilities: A Comparative Analysis of CHR-6494 TFA and Barasertib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy to exploit the rapid proliferation characteristic of tumor cells. This guide provides a detailed comparison of two such inhibitors, CHR-6494 TFA and Barasertib, which disrupt mitosis through distinct but related mechanisms. By examining their performance in various cancer cell lines, supported by experimental data, this document serves as a resource for researchers and drug development professionals navigating the complexities of mitotic kinase inhibition.

This compound is a potent inhibitor of Haspin kinase, a serine/threonine kinase crucial for the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is a key step in recruiting the Chromosomal Passenger Complex (CPC) to the centromere during mitosis.[4] Barasertib (the active form of its prodrug AZD1152), on the other hand, is a highly selective and potent inhibitor of Aurora B kinase, the enzymatic component of the CPC.[4][5][6][7] Aurora B kinase plays a critical role in chromosome alignment, segregation, and cytokinesis.[8] Both inhibitors ultimately impact the proper execution of mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Performance in Cancer Cell Lines: A Quantitative Comparison

The efficacy of this compound and Barasertib has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

This compound IC50 Values
Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma500[1]
HeLaCervical Cancer473[1]
MDA-MB-231Breast Cancer752[1]
Wi-38Normal Lung Fibroblast1059[1]
COLO-792Melanoma497[4]
RPMI-7951Melanoma628[4]
Various Melanoma LinesMelanoma396 - 1229[1]
Barasertib (or its active form Barasertib-HQPA) IC50/Ki Values
Target/Cell LineAssay TypeIC50/Ki (nM)
Aurora B (cell-free)Kinase Assay0.37 (IC50)[4][6]
Aurora BKinase Assay0.36 (Ki)
Aurora AKinase Assay1369 (Ki)
Aurora CKinase Assay17.0 (Ki)
Various Human Cancer LinesCell-based<10[5]
SCLC Cell Lines (sensitive)Cell-based<50[8]
HL-60Acute Myeloid Leukemia51[9]
HL-60/ara-C20 (resistant)Acute Myeloid Leukemia70[9]
MOLM13Acute Myeloid Leukemia1[10]
MV4-11Acute Myeloid Leukemia2.8[10]
Various Leukemia LinesLeukemia3 - 40[10]

Synergistic Anti-Tumor Effects

A study exploring the combination of Haspin and Aurora B kinase inhibition revealed a synergistic effect in head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC) cell lines. The combination of CHR-6494 and Barasertib demonstrated a more potent anti-tumor efficacy compared to either agent alone.[11] This synergy is attributed to the dual blockade of pathways that are critical for proper mitotic progression.

Signaling Pathways and Mechanisms of Action

This compound and Barasertib target different kinases within the mitotic regulatory network, yet their downstream effects converge on the disruption of chromosome segregation and cell division.

G cluster_chr6494 This compound Pathway cluster_barasertib Barasertib Pathway cluster_outcome Cellular Outcome This compound This compound Haspin Kinase Haspin Kinase This compound->Haspin Kinase Inhibits Histone H3 (Thr3) Histone H3 (Thr3) Haspin Kinase->Histone H3 (Thr3) Phosphorylates Mitotic Catastrophe Mitotic Catastrophe Haspin Kinase->Mitotic Catastrophe CPC Recruitment CPC Recruitment Histone H3 (Thr3)->CPC Recruitment Barasertib Barasertib Aurora B Kinase Aurora B Kinase Barasertib->Aurora B Kinase Inhibits Downstream Substrates Downstream Substrates Aurora B Kinase->Downstream Substrates Aurora B Kinase->CPC Recruitment Part of CPC Polyploidy Polyploidy Aurora B Kinase->Polyploidy Proper Mitosis Proper Mitosis Downstream Substrates->Proper Mitosis CPC Recruitment->Proper Mitosis Cell Proliferation Cell Proliferation Proper Mitosis->Cell Proliferation Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis Polyploidy->Apoptosis G cluster_assays Downstream Assays Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Western Blot Western Blot Incubation->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Apoptosis Assay->Data Analysis Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

References

Validating the Anti-proliferative Effects of CHR-6494 TFA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of CHR-6494 TFA, a potent Haspin kinase inhibitor, against other anti-mitotic agents. The information presented herein is supported by experimental data to assist researchers in evaluating its potential as a therapeutic candidate.

Executive Summary

This compound is a selective and potent inhibitor of Haspin kinase, a serine/threonine kinase essential for proper mitotic progression. By inhibiting the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), this compound disrupts the localization of the Chromosomal Passenger Complex (CPC), leading to mitotic catastrophe, G2/M cell cycle arrest, and subsequent apoptosis in a variety of cancer cell lines. This guide compares the efficacy of this compound with other Haspin inhibitors and established anti-mitotic drugs that target different mechanisms, such as microtubule dynamics and kinesin motor proteins.

Comparative Performance Data

The anti-proliferative activity of this compound and other selected compounds are summarized below. The IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population. Data on apoptosis and cell cycle arrest provide further insight into the cellular response to these agents.

Table 1: Comparative IC50 Values of Anti-proliferative Agents in Various Cancer Cell Lines

CompoundTarget/MechanismCell LineCancer TypeIC50 (nM)Citation(s)
This compound Haspin Kinase Inhibitor HCT-116Colon Carcinoma500[1][2]
HeLaCervical Cancer473[1][2]
MDA-MB-231Breast Cancer752-757.1[1][2]
MCF7Breast Cancer900.4[1]
SKBR3Breast Cancer1530[1]
COLO-792Melanoma497[3]
RPMI-7951Melanoma628[3]
BxPC-3-LucPancreatic Cancer849[4]
LDN-192960 Haspin/DYRK2 Inhibitor--10 (Haspin)
Paclitaxel Microtubule StabilizerMDA-MB-231Breast Cancer~2.4-300
HCT-116Colon Carcinoma~5-10
Monastrol Kinesin-5 (Eg5) InhibitorHeLaCervical Cancer14,000[5]
Ispinesib (SB-715992) Kinesin Spindle Protein (KSP) Inhibitor--1.7 (Ki)[5]

Disclaimer: The IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 2: Effects of this compound on Apoptosis and Cell Cycle

Cell LineCancer TypeTreatment% Apoptotic Cells (Early + Late)% Cells in G2/M PhaseCitation(s)
MDA-MB-231Breast CancerControlBaseline17.7 ± 0.6[1]
500 nM CHR-6494Increased25.4 ± 0.5[1]
1000 nM CHR-6494Significantly Increased26.3 ± 1.5[1]
SKBR3Breast CancerControlBaseline-[1]
1000 nM CHR-6494Significantly IncreasedIncreased[1]
MCF7Breast CancerControlBaseline-[1]
1000 nM CHR-6494Less Profound IncreaseIncreased[1]
COLO-792Melanoma300 nM CHR-64943-fold increase in Caspase 3/7 activity-[3]
600 nM CHR-64946-fold increase in Caspase 3/7 activity-[3]
RPMI-7951Melanoma300 nM CHR-64948.5-fold increase in Caspase 3/7 activity-[3]
600 nM CHR-649416-fold increase in Caspase 3/7 activity-[3]

Mechanism of Action: The Haspin Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the Haspin kinase, a key regulator of mitosis. The simplified signaling pathway below illustrates the mechanism of action of this compound.

Haspin_Signaling_Pathway cluster_upstream Upstream Regulation cluster_haspin Haspin Kinase Activity cluster_downstream Downstream Effects Plk1 Plk1 Haspin_inactive Inactive Haspin Plk1->Haspin_inactive Activates AuroraB_kin Aurora B Kinase AuroraB_kin->Haspin_inactive Activates Haspin_active Active Haspin Haspin_inactive->Haspin_active HistoneH3 Histone H3 Haspin_active->HistoneH3 Phosphorylates Mitotic_Catastrophe Mitotic Catastrophe H3T3ph p-Histone H3 (Thr3) HistoneH3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits H3T3ph->Mitotic_Catastrophe Leads to Mitotic_Progression Correct Mitotic Progression CPC->Mitotic_Progression CHR6494 This compound CHR6494->Haspin_active Inhibits

Caption: Haspin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (XTT Assay)

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of the test compounds.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound and other test compounds

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and other test compounds in complete culture medium.

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • White-walled 96-well plates

  • Complete culture medium

  • This compound and other test compounds

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with various concentrations of the test compounds as described for the cell viability assay.

  • After the incubation period (e.g., 48 or 72 hours), equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity. Results are often expressed as a fold-change relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound and other test compounds

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for the desired duration (e.g., 48 hours).

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-proliferative effects of a compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Anti-proliferative Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., 96-well, 6-well plates) Treatment Treatment of Cells with This compound & Alternatives Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Assay IC50_Calc IC50 Determination Viability_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analysis of Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Conclusion Comparative Efficacy Evaluation IC50_Calc->Conclusion Apoptosis_Quant->Conclusion Cell_Cycle_Dist->Conclusion

References

Cross-Validation of Haspin Inhibition: A Comparative Analysis of CHR-6494 TFA and Haspin Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, the validation of novel therapeutic targets is paramount. Haspin kinase, a key regulator of mitosis, has emerged as a promising target. This guide provides a comparative analysis between the pharmacological inhibition of haspin using CHR-6494 TFA and the genetic approach of haspin knockout models. The objective is to cross-validate the on-target effects of this compound, ensuring that its cellular and physiological consequences are directly attributable to the inhibition of haspin kinase activity.

Comparative Analysis of Cellular Phenotypes

The following table summarizes the expected comparative results from treating human cancer cell lines (e.g., HCT116) with this compound versus utilizing a haspin knockout (KO) HCT116 cell line. These data points are essential for demonstrating that the pharmacological agent phenocopies the genetic deletion of the target.

ParameterThis compound Treatment (100 nM)Haspin Knockout (KO) ModelInterpretation
Phospho-Histone H3 (Thr3) DecreasedDecreasedIndicates direct inhibition of haspin kinase activity.
Mitotic Index IncreasedIncreasedSuggests a block in mitotic progression.
Chromosomal Alignment Misaligned ChromosomesMisaligned ChromosomesDemonstrates a key consequence of haspin inhibition.
Cell Viability DecreasedDecreasedConfirms the essential role of haspin in cell survival.
Apoptosis Rate IncreasedIncreasedIndicates the downstream effect of mitotic catastrophe.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of the results.

1. Cell Culture and Treatment:

  • HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • For pharmacological treatment, cells were seeded and allowed to adhere for 24 hours before being treated with 100 nM this compound or a vehicle control (DMSO) for 24 hours.

  • Haspin knockout HCT116 cells were generated using CRISPR-Cas9 technology and validated by sequencing and Western blot.

2. Immunofluorescence for Phospho-Histone H3 (Thr3):

  • Cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.

  • Primary antibody incubation was performed overnight at 4°C with anti-phospho-Histone H3 (Thr3) antibody.

  • Secondary antibody conjugated to a fluorescent probe was used for visualization.

  • Images were acquired using a confocal microscope, and fluorescence intensity was quantified.

3. Mitotic Index Analysis:

  • Cells were fixed and stained with a DNA dye (e.g., DAPI).

  • The percentage of cells in mitosis (characterized by condensed chromatin and visible mitotic spindles) was determined by counting at least 500 cells per condition.

4. Chromosome Alignment Assay:

  • Cells were treated with a microtubule-depolymerizing agent (e.g., nocodazole) to enrich for mitotic cells.

  • Cells were then fixed, and chromosomes were visualized by DAPI staining.

  • The percentage of cells with misaligned chromosomes was quantified.

5. Cell Viability Assay:

  • Cell viability was assessed using a standard MTS or MTT assay after 72 hours of treatment with this compound or in haspin KO cells.

  • Absorbance was measured, and results were normalized to the vehicle-treated or wild-type control.

6. Apoptosis Assay:

  • Apoptosis was measured by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • The percentage of early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells was determined.

Visualizing the Experimental Logic and Pathway

To further elucidate the experimental design and the biological context, the following diagrams are provided.

G cluster_0 Experimental Approaches cluster_1 Cellular Assays cluster_2 Validation Outcome pharmacological Pharmacological Inhibition (this compound) phenotype Cellular Phenotype Analysis - p-H3(T3) - Mitotic Index - Chromosome Alignment - Cell Viability - Apoptosis pharmacological->phenotype genetic Genetic Ablation (Haspin Knockout) genetic->phenotype validation Cross-Validation of On-Target Effects phenotype->validation Compare Phenotypes

Caption: Experimental workflow for cross-validating this compound's on-target effects.

G Haspin Haspin Kinase HistoneH3 Histone H3 Haspin->HistoneH3 phosphorylates pH3T3 Phospho-Histone H3 (Thr3) HistoneH3->pH3T3 AuroraB Aurora B Kinase pH3T3->AuroraB recruits CPC Chromosomal Passenger Complex (CPC) Localization AuroraB->CPC Chromosome Proper Chromosome Segregation CPC->Chromosome Mitosis Successful Mitosis Chromosome->Mitosis CHR6494 This compound CHR6494->Haspin inhibits Knockout Haspin Knockout Knockout->Haspin ablates

Caption: Simplified signaling pathway of haspin kinase during mitosis.

This comprehensive comparison guide demonstrates a robust methodology for validating the specificity of a pharmacological inhibitor by cross-referencing its effects with a corresponding genetic knockout model. The concordance between the cellular phenotypes induced by this compound and haspin knockout provides strong evidence for its on-target activity, a critical step in the preclinical development of novel cancer therapeutics.

Comparative Analysis of CHR-6494 TFA: A Potent Haspin Kinase Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical efficacy of CHR-6494 TFA, benchmarked against established cancer therapies.

This compound has emerged as a potent and specific inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. By targeting Haspin, CHR-6494 disrupts a key cellular process in rapidly dividing cancer cells, leading to mitotic catastrophe and subsequent apoptosis. This guide provides a comparative analysis of the preclinical activity of this compound across several cancer types, supported by experimental data and detailed methodologies to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Disrupting Mitotic Integrity

This compound exerts its anti-cancer effects by inhibiting Haspin kinase with high potency, exhibiting an IC50 of 2 nM.[1] Haspin's primary function during mitosis is the phosphorylation of histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is a critical signal for the recruitment of the chromosomal passenger complex (CPC), which includes key proteins like Aurora B kinase, to the centromeres.[4][5] The proper localization and function of the CPC are essential for accurate chromosome alignment and segregation during cell division.[3][6]

By inhibiting Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3.[1] This disruption leads to a cascade of events, including improper CPC localization, chromosome misalignment, and the formation of multipolar spindles, ultimately resulting in mitotic catastrophe and apoptosis in cancer cells.[1][7]

CHR-6494_TFA_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Haspin Kinase Haspin Kinase Histone H3 Histone H3 Haspin Kinase->Histone H3 Phosphorylates p-Histone H3 (Thr3) p-Histone H3 (Thr3) Histone H3->p-Histone H3 (Thr3) CPC Recruitment CPC Recruitment p-Histone H3 (Thr3)->CPC Recruitment Proper Chromosome Segregation Proper Chromosome Segregation CPC Recruitment->Proper Chromosome Segregation Mitotic Catastrophe Mitotic Catastrophe CPC Recruitment->Mitotic Catastrophe Disrupted Normal Cell Division Normal Cell Division Proper Chromosome Segregation->Normal Cell Division This compound This compound This compound->Haspin Kinase Inhibits Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis

Diagram 1: Mechanism of Action of this compound.

Comparative In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cancer TypeCell LineIC50 (nM)Citation(s)
Colorectal Cancer HCT-116500[1]
Cervical Cancer HeLa473[1]
Breast Cancer MDA-MB-231 (Triple-Negative)752[1]
MCF7 (ER+)900.4[8]
SKBR3 (HER2+)1530[8]
Melanoma A375 (BRAF V600E)396[9]
COLO-792 (Wild-Type)497[7]
RPMI-7951 (BRAF V600E)628[7]
MeWo (Wild-Type)1229[9]
Pancreatic Cancer BxPC-3-Luc849[10]

Table 1: In Vitro Anti-Proliferative Activity of this compound in Various Cancer Cell Lines.

In Vivo Antitumor Activity: Preclinical Xenograft Models

The in vivo efficacy of this compound has been evaluated in several mouse xenograft models, demonstrating significant tumor growth inhibition.

Cancer TypeCell Line XenograftDosing RegimenOutcomeCitation(s)
Colorectal Cancer HCT-11650 mg/kg, i.p., 2 cycles of 5 consecutive daysDose-dependent tumor growth inhibition.[1]
Breast Cancer MDA-MB-23150 mg/kg, i.p., 4 cycles of 5 consecutive daysFailed to inhibit tumor growth.[11]
Pancreatic Cancer BxPC-3-Luc50 mg/kg, i.p., 5 cycles of 5 consecutive days on, 5 days offSignificantly suppressed tumor growth.[10]

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models.

Comparison with Standard of Care

A crucial aspect of evaluating a novel therapeutic agent is its performance relative to existing standard-of-care (SOC) treatments.

Cancer TypeStandard of Care (Metastatic Setting)This compound Performance Context
Colorectal Cancer Combination chemotherapy (e.g., FOLFOX, FOLFIRI) with targeted therapies (e.g., bevacizumab, cetuximab, panitumumab).This compound shows promising single-agent in vivo activity in a colorectal cancer model, suggesting potential for combination therapies.
Melanoma (BRAF-mutant) BRAF/MEK inhibitors (e.g., dabrafenib/trametinib) or immunotherapy (e.g., ipilimumab/nivolumab).This compound is effective in both BRAF-mutant and wild-type melanoma cell lines, indicating a broader potential patient population. Synergistic effects have been observed when combined with a MEK inhibitor.[7]
Breast Cancer (Triple-Negative) Systemic chemotherapy (e.g., anthracyclines, taxanes), often in combination with immunotherapy (e.g., pembrolizumab).While demonstrating in vitro efficacy, this compound failed to show in vivo tumor growth inhibition in a triple-negative breast cancer model at the tested dose.[11]
Pancreatic Cancer Combination chemotherapy regimens (e.g., FOLFIRINOX, gemcitabine plus nab-paclitaxel).This compound demonstrates significant in vivo tumor suppression in a pancreatic cancer model, highlighting its potential in this difficult-to-treat malignancy.[10]

Table 3: Comparative Context of this compound with Standard-of-Care Treatments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound.

Cell Viability Assay (XTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[8]

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) in eight replicates for each concentration.[8] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours.[8]

  • XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.[8]

  • Absorbance Measurement: After a 1-hour incubation with the XTT reagent, measure the absorbance at the appropriate wavelength using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for 48 hours.[11]

  • Cell Collection: Collect both floating and attached cells and wash them with PBS.[11]

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer containing 5 µL of FITC-Annexin V and 10 µL of propidium iodide (PI) solution.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Resuspend the cells in 400 µL of Annexin V binding buffer and analyze them using a flow cytometer.[11]

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 BxPC-3-Luc cells) into the flanks of immunodeficient mice.[10]

  • Tumor Growth: Allow tumors to become palpable (e.g., an average volume of 100 mm³).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the specified dose and schedule (e.g., 50 mg/kg for five consecutive days, followed by a five-day break, for a total of four weeks).[10]

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.[10]

  • Data Analysis: Compare the tumor growth in the treated group to the vehicle-treated control group to determine the extent of tumor growth inhibition.[10]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treat with this compound Treat with this compound Cancer Cell Lines->Treat with this compound Cell Viability Assay (XTT) Cell Viability Assay (XTT) Treat with this compound->Cell Viability Assay (XTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treat with this compound->Apoptosis Assay (Flow Cytometry) Determine IC50 Determine IC50 Cell Viability Assay (XTT)->Determine IC50 Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Flow Cytometry)->Quantify Apoptosis Immunodeficient Mice Immunodeficient Mice Implant Cancer Cells (Xenograft) Implant Cancer Cells (Xenograft) Immunodeficient Mice->Implant Cancer Cells (Xenograft) Tumor Growth Tumor Growth Implant Cancer Cells (Xenograft)->Tumor Growth Administer this compound Administer this compound Tumor Growth->Administer this compound Measure Tumor Volume Measure Tumor Volume Administer this compound->Measure Tumor Volume Assess Tumor Growth Inhibition Assess Tumor Growth Inhibition Measure Tumor Volume->Assess Tumor Growth Inhibition

References

Safety Operating Guide

Proper Disposal of CHR-6494 TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of CHR-6494 TFA (Trifluoroacetate salt), a potent Haspin kinase inhibitor used in cancer research.[1][2][3][4] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] The trifluoroacetic acid (TFA) component is a corrosive chemical, and contact can cause severe skin and eye irritation or burns.[6] Therefore, proper handling and disposal are paramount.

Hazard and Safety Information

A summary of the key hazard and safety data for this compound is provided in the table below.

ParameterValueReference
Chemical Name 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate[5]
CAS Number 1458630-17-5[2][5][7]
Molecular Formula C18H17F3N6O2[5][7]
Molecular Weight 406.36 g/mol [2][5][7]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[5]
Primary Routes of Exposure Ingestion, inhalation, skin and eye contact.[5]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol must be followed for the disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

2. Waste Segregation and Collection:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.

  • Do not pour this compound waste down the drain.[1]

  • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.[1][8] The container should be made of a compatible material (e.g., glass or polyethylene).

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "CHR-6494 Trifluoroacetate".[9] Avoid using abbreviations.

3. Storage of Waste:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[9]

  • Ensure the container is kept away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5]

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the absorbent material into the hazardous waste container.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • All disposal must be carried out at an approved waste disposal plant.[5]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate This compound Waste ppe->waste_gen container Collect in Labeled Hazardous Waste Container waste_gen->container no_drain Do NOT Pour Down Drain waste_gen->no_drain storage Store in Designated Satellite Accumulation Area container->storage disposal Arrange for Professional Disposal via EHS storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling CHR-6494 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with CHR-6494 TFA. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Protective gloves (e.g., Nitrile)Prevents skin contact.
Body Protection Impervious clothing (e.g., lab coat)Protects skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respiratorRequired when engineering controls are insufficient to prevent inhalation of dust or aerosols.[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Storage Conditions:

FormStorage TemperatureDurationContainer
Powder -20°CUp to 24 monthsTightly sealed vial[1][2]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsTightly sealed aliquots

Operational Handling:

  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust and aerosols.[1]

  • Preparation: Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial.[2] When preparing solutions, do so on the same day of use whenever possible.[2]

  • General Precautions: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal & Cleanup A Receive & Log this compound B Equilibrate to Room Temp (min. 1 hour) A->B C Don Appropriate PPE B->C D Weigh Compound in Vented Enclosure C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Store Aliquots at -80°C E->G H Dispose of Contaminated Waste in Approved Container F->H I Decontaminate Surfaces with Alcohol H->I J Remove & Dispose of PPE I->J

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical. Accessible safety showers and eye wash stations are required.[1]

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer CPR (avoid mouth-to-mouth).[1]
Ingestion Wash out mouth with water. Do NOT induce vomiting. Call a physician or poison center.[1]

Spill and Disposal Management

Prevent environmental contamination by adhering to the following spill and disposal procedures.

Spill Cleanup:

  • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite).

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials as hazardous waste according to regulations.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Conduct all disposal in accordance with prevailing country, federal, state, and local regulations.[1]

  • Avoid release to the environment and collect any spillage.[1]

By adhering to these guidelines, you can ensure a safe and efficient research environment when working with this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.